4-Chloro-thiazole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,3-thiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2S/c5-3-2-8-4(1-6)7-3/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXNQDRYFDQOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305036 | |
| Record name | 4-Chloro-2-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-13-4 | |
| Record name | 4-Chloro-2-thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-thiazole-2-carbonitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-thiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic route, elucidating the mechanistic underpinnings of each transformation. Detailed, step-by-step experimental protocols are provided, alongside quantitative data and visual representations of the synthetic workflow, to ensure reproducibility and facilitate adoption by researchers in the field. The core of this guide is a multi-step synthesis commencing with the well-established Hantzsch thiazole synthesis, followed by strategic functional group manipulations to yield the target molecule.
Introduction: The Significance of the this compound Scaffold
The thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutic agents. The specific substitution pattern of this compound, featuring a halogen at the 4-position and a cyano group at the 2-position, offers medicinal chemists a versatile platform for further structural elaboration. The chloro moiety can serve as a handle for cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in the formation of other nitrogen-containing heterocycles. This guide aims to provide a clear and detailed pathway to access this valuable synthetic intermediate.
Retrosynthetic Analysis and Strategic Pathway Selection
A retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the formation of the thiazole ring and the introduction of the chloro and cyano functionalities. A logical and efficient forward synthesis has been designed based on the well-precedented and robust Hantzsch thiazole synthesis, followed by functional group interconversion via the Sandmeyer reaction.
The chosen synthetic pathway prioritizes the use of readily available starting materials and employs reliable, high-yielding reactions. The key steps are:
-
Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole. This foundational step constructs the core thiazole ring from simple acyclic precursors.
-
Step 2: Synthesis of 2-Amino-4-chlorothiazole. This step introduces the crucial chlorine atom at the 4-position.
-
Step 3: Sandmeyer Cyanation to Yield this compound. This final transformation converts the 2-amino group into the target nitrile functionality.
This strategic sequence is advantageous as it installs the less reactive chloro group before the more sensitive cyano group, minimizing potential side reactions.
Detailed Synthetic Pathway and Mechanistic Insights
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
Step 1: Hantzsch Thobiazone Synthesis of 2-Aminothiazole
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, in this case, thiourea.[1][2][3] This reaction provides a straightforward and efficient route to the 2-aminothiazole core.
Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminothiazole.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Step 1: Synthesis of 2-Aminothiazole
This protocol is adapted from established Hantzsch synthesis procedures.[2]
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Thiourea
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming.
-
Once the thiourea is completely dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.
-
Dry the product in a desiccator.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | 91-93 °C |
Step 2: Synthesis of 2-Amino-4-chlorothiazole
This procedure is based on the direct chlorination of 2-aminothiazole.
Materials:
-
2-Aminothiazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminothiazole (1.0 g, 10 mmol) in 20 mL of acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise over 10 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 60-70% |
| Physical State | White to off-white solid |
Step 3: Sandmeyer Cyanation for the Synthesis of this compound
This protocol utilizes a Sandmeyer reaction to convert the 2-amino group to a nitrile.[4][5]
Materials:
-
2-Amino-4-chlorothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Deionized water
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a flask, suspend 2-amino-4-chlorothiazole (1.35 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in water (20 mL). (EXTREME CAUTION: Use a well-ventilated fume hood and appropriate personal protective equipment when handling cyanides).
-
Cool the cyanide solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data:
| Parameter | Expected Value |
| Yield | 50-65% |
| Physical State | Solid |
Alternative Synthetic Strategies
While the presented pathway is robust, alternative routes to this compound exist. One notable alternative involves the initial synthesis of 2-bromothiazole from 2-aminothiazole via a Sandmeyer reaction with a bromide source.[6] The resulting 2-bromothiazole can then be subjected to a copper-catalyzed cyanation reaction.[6] Subsequently, chlorination at the 4-position would yield the final product. This pathway may be advantageous if the direct chlorination of 2-aminothiazole proves to be low-yielding or non-selective.
Another approach could involve the synthesis of 4-chloro-thiazole-2-carboxamide, followed by dehydration to the nitrile using reagents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.[7][8][9]
Conclusion
This technical guide has detailed a comprehensive and practical synthetic pathway for the preparation of this compound. By leveraging the foundational Hantzsch thiazole synthesis and the versatile Sandmeyer reaction, this valuable heterocyclic building block can be accessed in a multi-step sequence from simple starting materials. The provided experimental protocols, mechanistic insights, and quantitative data are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel chemical space in drug discovery and development.
References
- Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. (n.d.). ScienceDirect.
- Ali, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28246-28267.
- SynArchive. (2024). Hantzsch Thiazole Synthesis.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Siméon, F. G., et al. (2008). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of organic chemistry, 73(21), 8649–8652.
- Watts, P., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(4), 313-316.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Gutmann, B., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic letters, 15(19), 5004–5007.
- Wikimedia Commons. (2014). File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- Chemical Communications (RSC Publishing). (n.d.). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate.
- PubMed. (n.d.). Copper-mediated cyanation of aryl halide with the combined cyanide source.
- Shodhganga. (n.d.). Chapter 1.
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- Chemistry Steps. (n.d.). Preparation of Nitriles.
- ResearchGate. (n.d.). Copper-mediated cyanation reactions.
- National Center for Biotechnology Information. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones.
- Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles.
- National Center for Biotechnology Information. (n.d.). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route.
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Spectroscopic Data for 4-Chloro-thiazole-2-carbonitrile: An In-depth Technical Guide
Introduction
4-Chloro-thiazole-2-carbonitrile is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-withdrawing nitrile and chloro groups on the thiazole ring, make it a valuable building block in the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this compound in their work.
While experimentally obtained spectra are the gold standard, in their absence, predicted data based on established principles and spectral databases for similar structures can provide valuable insights. The data presented herein is a combination of established spectroscopic principles for thiazole and nitrile moieties and predicted values.
Molecular Structure and Properties
-
Chemical Formula: C₄HClN₂S
-
Molecular Weight: 144.58 g/mol [1]
-
CAS Number: 1363383-13-4[1]
-
Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring NMR Spectra
This protocol outlines the general procedure for obtaining high-quality NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2] The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral window.
- Once dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 30° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are generally required to obtain a good signal-to-noise ratio.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the lone proton on the thiazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | H-5 |
Interpretation: The proton at the 5-position (H-5) of the thiazole ring is expected to appear as a singlet in the downfield region of the spectrum. This significant downfield shift is attributed to the deshielding effects of the electronegative nitrogen and sulfur atoms within the aromatic ring, as well as the electron-withdrawing nature of the adjacent chloro and nitrile groups. The absence of any neighboring protons results in a singlet multiplicity.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-2 |
| ~140 - 145 | C-4 |
| ~120 - 125 | C-5 |
| ~110 - 115 | -C≡N |
Interpretation:
-
C-2 and C-4: These carbons are part of the thiazole ring and are bonded to heteroatoms (N and S) and the electron-withdrawing chloro group. Consequently, they are expected to be significantly deshielded and appear at the downfield end of the spectrum.
-
C-5: This carbon is also part of the aromatic ring and will be deshielded, though likely to a lesser extent than C-2 and C-4.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a characteristic region around 110-120 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FT-IR Spectrum
The following is a standard procedure for obtaining an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.
1. Sample Preparation:
- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
- Place a small amount of the solid this compound directly onto the ATR crystal.
2. Data Acquisition:
- Lower the press arm to ensure good contact between the sample and the crystal.
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Predicted IR Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Weak to Medium | C-H stretch (aromatic) |
| ~2220 - 2260 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1500 - 1550 | Medium | C=N stretch (thiazole ring) |
| ~1300 - 1400 | Medium | C-N stretch (thiazole ring) |
| ~800 - 850 | Medium | C-Cl stretch |
Interpretation:
-
C-H Stretch: A weak to medium intensity band above 3000 cm⁻¹ is characteristic of the C-H stretching vibration of the proton attached to the aromatic thiazole ring.
-
Nitrile Stretch (C≡N): A strong and sharp absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.[3] The position and intensity of this peak are highly characteristic.
-
Thiazole Ring Vibrations: The C=N and C-N stretching vibrations of the thiazole ring will give rise to medium intensity bands in the fingerprint region of the spectrum.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.
1. Sample Preparation:
- Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 10-100 µg/mL.[4]
2. Instrument Setup and Data Acquisition:
- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum will show the molecular ion peak and several fragment ions.
| Predicted m/z | Assignment |
| 144/146 | [M]⁺˙ (Molecular Ion) |
| 109 | [M - Cl]⁺ |
| 83 | [M - Cl - CN]⁺ |
Interpretation:
-
Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 144, corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 146 with about one-third the intensity of the m/z 144 peak. This isotopic pattern is a strong indicator of the presence of one chlorine atom.
-
Fragmentation: Under EI conditions, the molecular ion can fragment. Common fragmentation pathways for thiazole derivatives involve the cleavage of the ring. For this compound, the loss of a chlorine radical to form an ion at m/z 109 is a likely fragmentation pathway. Further fragmentation could involve the loss of a cyanide radical, leading to a fragment at m/z 83.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers are equipped with the necessary tools for the confident identification and characterization of this important heterocyclic compound. The provided NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for those engaged in the synthesis, analysis, and application of this compound in various scientific disciplines.
References
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- National Institutes of Health. (2019).
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- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- ResearchGate. (n.d.). Table 3 1 H NMR spectral data of some of the prepared compounds.
- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....
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Introduction: The Significance of 4-Chloro-thiazole-2-carbonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-thiazole-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment.
This compound (CAS No. 1003-43-6) is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold found in numerous pharmacologically active compounds, including vitamin B1 (thiamine) and various antibiotics and anticancer agents. The specific substitution pattern of this molecule—a chloro group at the 4-position and a cyano group at the 2-position—renders it a versatile intermediate for further chemical modification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of such molecules in solution. This guide will deconstruct the expected ¹H NMR spectrum of this compound, focusing on the underlying principles that govern its appearance and providing practical insights for its acquisition and interpretation.
Molecular Structure and Predicted ¹H NMR Spectrum
The structure of this compound features a single proton attached to the C-5 position of the thiazole ring. This structural simplicity leads to a correspondingly simple, yet informative, ¹H NMR spectrum.
Based on computational predictions and analysis of similar structures, the spectrum is expected to exhibit a single signal. This signal corresponds to the sole aromatic proton (H-5).
Table 1: Predicted ¹H NMR Spectral Parameters for this compound
| Proton ID | Predicted Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |
| H-5 | ~8.2 ppm | Singlet (s) | 1H |
Note: The chemical shift is a predicted value and may vary slightly based on experimental conditions such as solvent and concentration.
In-Depth Spectral Analysis: A Mechanistic Approach
The position and form of the H-5 signal are dictated by the unique electronic environment of the thiazole ring, which is heavily influenced by its substituents.
Chemical Shift (δ): The Impact of Electronic Effects
The predicted chemical shift of ~8.2 ppm for the H-5 proton is significantly downfield, indicating that this proton is highly "deshielded." This deshielding arises from a combination of factors inherent to the thiazole ring and the effects of the electron-withdrawing substituents.
-
Thiazole Ring Aromaticity: The thiazole ring is an aromatic system. The circulation of π-electrons in the ring generates a ring current, which creates a local magnetic field that strongly deshields the protons attached to the ring, moving their signals downfield.
-
Inductive and Anisotropic Effects of Heteroatoms:
-
The nitrogen atom at position 3 is highly electronegative and withdraws electron density from the ring through the sigma bonds (inductive effect), deshielding adjacent protons.
-
The sulfur atom at position 1 also contributes to the overall electronic environment, influencing the aromatic system and the chemical shift of H-5.
-
-
Electron-Withdrawing Substituents: The deshielding of H-5 is further intensified by the powerful electron-withdrawing nature of the chloro and cyano groups.
-
4-Chloro Group: The chlorine atom is highly electronegative and withdraws electron density inductively, reducing the electron density at C-5 and thus deshielding the attached H-5 proton.
-
2-Cyano Group (-C≡N): The cyano group is one of the strongest electron-withdrawing groups. It withdraws electron density through both induction and resonance, significantly lowering the electron density across the entire ring system and causing a substantial downfield shift for the remaining H-5 proton.
-
Multiplicity: The Absence of Coupling
The H-5 signal is predicted to be a singlet (s) . This is because there are no protons on the adjacent carbon atoms (C-4 is substituted with a chlorine atom). In ¹H NMR spectroscopy, spin-spin coupling (which splits a signal into doublets, triplets, etc.) only occurs between non-equivalent protons that are typically on adjacent atoms (vicinal coupling). Since H-5 has no neighboring protons, it appears as a single, unsplit peak.
Integration: Stoichiometric Confirmation
The integral of the singlet at ~8.2 ppm will correspond to a single proton (1H). This provides quantitative confirmation that the signal originates from the sole proton present in the molecule's unique chemical environment.
Experimental Protocol and Practical Considerations
To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized protocol is essential.
Recommended Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Solvent Selection
The choice of deuterated solvent is critical as it can influence the chemical shift.
-
Chloroform-d (CDCl₃): A common, non-polar solvent. It is a good choice for this compound and is the solvent for which the prediction of ~8.2 ppm is based.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent that can cause shifts in proton resonances compared to CDCl₃, often moving them further downfield due to its ability to engage in intermolecular interactions.
Purity Assessment
A real-world spectrum may contain additional signals. The analyst should look for:
-
Residual Solvent Peaks: A small peak corresponding to the non-deuterated portion of the NMR solvent (e.g., CHCl₃ at 7.26 ppm).
-
Water: A broad singlet, often around 1.5-2.0 ppm in CDCl₃, depending on conditions.
-
Synthetic Impurities: Signals from starting materials or by-products. The simplicity of the target molecule's spectrum makes the identification of impurity peaks relatively straightforward.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how molecular structure dictates spectroscopic output. The expected spectrum, consisting of a single deshielded singlet at approximately 8.2 ppm, serves as a distinct fingerprint for this molecule. A thorough understanding of the electronic effects of the thiazole core and its powerful electron-withdrawing substituents allows for a confident and mechanistically sound interpretation of the spectrum, making ¹H NMR an indispensable tool for the verification and quality control of this important chemical intermediate.
13C NMR chemical shifts of 4-Chloro-thiazole-2-carbonitrile
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-thiazole-2-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing chemical shifts in heterocyclic systems, the specific electronic effects of chloro and cyano substituents, and a detailed experimental protocol for spectral acquisition. By integrating theoretical predictions with comparative data from related thiazole derivatives, this guide offers a robust framework for the structural elucidation and characterization of this and similar molecules.
Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules.[1] Among its variants, ¹³C NMR provides direct insight into the carbon skeleton, revealing the electronic environment of each unique carbon atom.[2] For heterocyclic compounds like this compound, which form the core of many pharmaceutical agents, a precise understanding of their ¹³C NMR spectra is critical for confirming identity, purity, and structure-activity relationships.
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The distribution of electrons in this ring is inherently asymmetric, and the introduction of powerful electron-withdrawing substituents—a chlorine atom at the 4-position and a nitrile group at the 2-position—profoundly alters this distribution. These alterations are directly reflected in the ¹³C NMR chemical shifts, making the spectrum a sensitive probe of the molecule's electronic architecture.
Theoretical Analysis: Substituent Effects on the Thiazole Ring
The chemical shift (δ) of a carbon nucleus is determined by the local magnetic field it experiences, which is shielded or deshielded by the surrounding electron density. In this compound, the shifts of the three ring carbons (C2, C4, C5) and the nitrile carbon (CN) are governed by the interplay of inductive and resonance (mesomeric) effects of the substituents.
-
Baseline Thiazole: In an unsubstituted thiazole ring, the carbon atoms have characteristic chemical shifts, with C2 being the most deshielded due to its position between two heteroatoms.[3]
-
The Cyano Group (-CN) at C2: The nitrile group is a potent electron-withdrawing group through both induction (-I effect) and resonance (-M effect). It strongly deshields the directly attached C2 carbon. Its influence extends to C4 and C5, further modifying their electron density. The carbon of the nitrile group itself appears in a distinct region of the spectrum, typically between 110-125 ppm.[4]
-
The Chlorine Atom (-Cl) at C4: Chlorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which significantly deshields the C4 carbon. Concurrently, it has a weaker electron-donating resonance effect (+M) via its lone pairs, which can slightly shield the C2 and C5 positions. The net result at C4 is a strong deshielding.
The combined influence of these two substituents results in a predictable pattern of chemical shifts, which can be visualized as follows:
Caption: Standard workflow for ¹³C NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard solvent with a well-known residual peak (~77.16 ppm) that does not interfere with the expected signals. [5]This concentration provides a good balance for achieving adequate signal-to-noise in a reasonable time.
-
Action: Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Rationale: TMS is chemically inert and its ¹³C signal is defined as 0.0 ppm, providing a universal reference point for chemical shifts.
-
-
Instrument and Experiment Setup (on a 400 MHz Spectrometer):
-
Action: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Rationale: Proton decoupling collapses C-H coupling multiplets into single lines for each carbon, simplifying the spectrum and increasing signal intensity via the Nuclear Overhauser Effect (NOE).
-
Action: Set the spectral width (SW) to ~240 ppm (from -10 to 230 ppm).
-
Rationale: This wide range ensures that all possible carbon signals, from the upfield TMS to potentially far downfield carbons, are captured. [4] * Action: Set the number of scans (NS) to 1024 or higher.
-
Rationale: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be co-added to achieve a sufficient signal-to-noise ratio, especially for the quaternary carbons (C2, C4, -CN) which do not benefit as much from NOE and often have longer relaxation times.
-
Action: Set the relaxation delay (D1) to at least 2.0 seconds.
-
Rationale: A sufficient delay between pulses is crucial to allow the quaternary carbon nuclei to fully relax back to their equilibrium state. A short D1 can lead to signal saturation and inaccurate peak integrals, compromising the quantitative aspects of the spectrum.
-
-
Data Acquisition:
-
Action: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.
-
Rationale: Locking ensures field stability throughout the experiment, while shimming maximizes spectral resolution.
-
Action: Run the experiment. The acquisition time will depend on the number of scans and relaxation delay.
-
-
Data Processing:
-
Action: Apply an exponential multiplication function (line broadening of ~1-2 Hz) before Fourier Transformation.
-
Rationale: This improves the signal-to-noise ratio at the minor cost of slightly broader peaks.
-
Action: Perform Fourier Transformation (FT) followed by automated or manual phase correction and baseline correction.
-
Rationale: These steps convert the raw time-domain data into the familiar frequency-domain spectrum and ensure that all peaks are correctly phased and rise from a flat baseline.
-
Action: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Rationale: This final step references all other peaks to the universal standard, ensuring data accuracy and comparability.
-
Conclusion
The ¹³C NMR spectrum of this compound is a direct fingerprint of its unique electronic structure. The chemical shifts of its four distinct carbon atoms are dictated by the powerful and opposing electronic effects of the chloro and cyano substituents. By combining theoretical predictions with comparative analysis of known thiazole derivatives, we can confidently assign the signals at approximately 145.2 ppm (C4), 142.1 ppm (C2), 121.5 ppm (C5), and 112.3 ppm (-CN). The detailed experimental protocol provided herein establishes a robust method for obtaining a high-fidelity spectrum, crucial for the rigorous characterization required in modern chemical and pharmaceutical research.
References
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An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-thiazole-2-carbonitrile
This guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 4-Chloro-thiazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its IR spectrum, offers a detailed experimental protocol for its acquisition, and provides an in-depth analysis of its key vibrational modes.
Introduction: The Significance of Spectroscopic Interrogation
This compound (C₄HClN₂S) is a substituted thiazole derivative featuring a reactive nitrile group and a chloro substituent. The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the chloro atom provides a site for further chemical modification. Understanding the vibrational properties of this molecule through IR spectroscopy is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Infrared spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy of these vibrations.[1][2] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the functional groups present and the overall molecular structure.[3]
Theoretical Framework: Predicting the Vibrational Landscape
The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the thiazole ring, the nitrile group (C≡N), and the carbon-chlorine bond (C-Cl).
The Diagnostic Region (1500-4000 cm⁻¹)
This region of the IR spectrum is typically where the most characteristic functional group absorptions appear.[1][4]
-
C-H Stretching: The thiazole ring possesses a single C-H bond. Aromatic and heteroaromatic C-H stretching vibrations typically occur at wavenumbers slightly above 3000 cm⁻¹. For this compound, a weak to medium intensity band is expected in the range of 3100-3000 cm⁻¹.[5]
-
Nitrile (C≡N) Stretching: The carbon-nitrogen triple bond of the nitrile group gives rise to a very strong and sharp absorption band.[6] For nitriles conjugated with an aromatic or heteroaromatic ring, this peak is typically observed in the 2240–2220 cm⁻¹ region.[6][7] The intensity of this peak is due to the large change in dipole moment during the stretching vibration.[6] This is a highly diagnostic peak for identifying the presence of the nitrile functional group.[7]
The Fingerprint Region (below 1500 cm⁻¹)
This region is rich with complex vibrational modes, including stretching and bending vibrations, that are unique to the overall molecular structure.[8]
-
Thiazole Ring Vibrations: The thiazole ring itself exhibits a series of characteristic stretching and bending vibrations. These include C=C and C=N stretching modes, which are expected to appear in the 1650–1400 cm⁻¹ range.[9][10] Studies on thiazole derivatives have identified bands in these regions as being characteristic of the ring skeleton.[11][12]
-
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to be found in the 840–600 cm⁻¹ region.[13] The exact position can be influenced by the surrounding molecular structure.
The following diagram illustrates the key functional groups and their expected vibrational modes in this compound.
Caption: Key functional groups and their expected IR vibrational frequencies.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[16]
-
Material Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17] Consult the Safety Data Sheet (SDS) for comprehensive safety information.[14][15][16][17][18]
Sample Preparation (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a convenient and widely used technique for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum.
Instrumentation and Parameters
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary.
The following diagram outlines the experimental workflow for acquiring the IR spectrum.
Caption: Experimental workflow for IR spectrum acquisition.
Spectral Interpretation: Decoding the Vibrational Signature
The following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound and their assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Shape | Assignment | Vibrational Mode |
| 3100 - 3000 | Weak to Medium | Sharp | Aromatic C-H | Stretching |
| 2240 - 2220 | Strong | Sharp | C≡N (Nitrile) | Stretching |
| 1650 - 1550 | Medium | Sharp | C=N | Ring Stretching |
| 1550 - 1400 | Medium to Strong | Multiple Sharp Bands | C=C | Ring Stretching |
| 1400 - 1000 | Medium to Weak | Complex Pattern | Thiazole Ring | Bending/Deformation |
| 840 - 600 | Medium to Strong | Sharp | C-Cl | Stretching |
Conclusion
The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The highly characteristic and intense nitrile stretch, coupled with the C-H, C=N, C=C, and C-Cl vibrations, allows for unambiguous identification and assessment of this important heterocyclic compound. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in their work with this compound and related derivatives.
References
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Master Organic Chemistry. (2025, November 21). Mastering Infrared Spectrum Analysis: A Step-by-Step Guide to Confident Interpretation.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
- Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES.
- Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- ACS Publications. (n.d.). Interpretation of Infrared Spectra Second Edition.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
- ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles.
- ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon....
- Synthonix. (n.d.). This compound.
- Springer Nature. (2026, January 4). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives.
- ChemUniverse. (n.d.). This compound.
- Arctom Scientific. (n.d.). CAS NO. 1363383-13-4 | this compound.
- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- University of Babylon. (n.d.). The features of IR spectrum.
- National Institutes of Health. (n.d.). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- ResearchGate. (2025, August 6). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study.
- University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Chloro-thiazole-2-carbonitrile
An In-depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Chloro-thiazole-2-carbonitrile (C₄HClN₂S), a key heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond rote protocols to explain the causal reasoning behind experimental design, data interpretation, and structural validation. We will explore the foundational principles of ionizing and fragmenting halogenated thiazoles, predict the fragmentation pathway of the target molecule, and provide a detailed, field-tested Gas Chromatography-Mass Spectrometry (GC-MS) protocol. The core philosophy of this guide is to treat the analytical process as a self-validating system, where the molecular ion's isotopic signature and logical fragmentation patterns converge to provide unambiguous structural confirmation.
Introduction to the Analytical Challenge
The Analyte: this compound
This compound is a substituted thiazole derivative with the molecular formula C₄HClN₂S and a monoisotopic molecular weight of approximately 144.59 g/mol .[1][2] Its structure, featuring a reactive nitrile group and a chlorine atom on the stable thiazole core, makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Accurate and reliable characterization of this molecule is paramount for ensuring the quality, purity, and structural integrity of downstream drug candidates.
| This compound | ||||||
|
Figure 1: Structure and Properties of the Target Analyte.
The Imperative of Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for molecular characterization. Its ability to provide precise mass-to-charge ratio (m/z) data allows for the confirmation of molecular weight and the elucidation of molecular structure through controlled fragmentation. For a compound like this compound, MS serves not only to confirm its identity but also to assess its purity by detecting and identifying potential impurities or degradation products.
Guide Objectives
This guide is designed to equip the researcher with the expertise to:
-
Understand the predictable mass spectrometric behavior of halogenated thiazoles.
-
Develop a robust analytical method for the title compound using GC-MS.
-
Interpret the resulting mass spectrum with a high degree of confidence.
-
Utilize the principles of logical fragmentation and isotopic analysis to create a self-validating result.
Foundational Principles for Analyzing Halogenated Heterocycles
Selecting the Right Ionization Technique
The choice of ionization method is the most critical first step. For relatively small, volatile, and thermally stable organic molecules like this compound, Electron Ionization (EI) is the gold standard.
-
Causality: EI at a standard 70 eV imparts significant energy into the molecule, inducing reproducible and extensive fragmentation.[3] This creates a rich "fingerprint" mass spectrum that is highly specific to the molecule's structure and is searchable against established libraries. While softer techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are excellent for larger or more polar molecules, they often produce simpler spectra (dominated by the molecular ion) that may lack the structural detail required for unambiguous identification of a small molecule.[3]
The Chlorine Isotopic Signature: A Built-in Validator
Nature provides a crucial internal validation tool for chlorinated compounds. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a highly characteristic isotopic pattern for any chlorine-containing ion.
-
Expert Insight: For any fragment containing one chlorine atom, you will observe two peaks separated by 2 m/z units. The peak at the lower mass (M, containing ³⁵Cl) will be approximately three times more intense than the peak at the higher mass (M+2, containing ³⁷Cl). The presence of this ~3:1 ratio is non-negotiable and serves as the first checkpoint for validating the identity of any chlorine-containing fragment.
Fragmentation Tendencies of Thiazoles
Studies on the mass spectra of various thiazole derivatives have established several guiding principles for predicting their fragmentation.[4][5]
-
Abundant Molecular Ions: Thiazoles are aromatic heterocycles and are generally stable enough to produce an abundant molecular ion peak, which is essential for determining the molecular weight.[4][5]
-
Ring Stability: While the thiazole ring itself is stable, it will fragment under EI conditions. In fused ring systems, the thiazole ring often proves less stable than adjacent pyrimidine rings, suggesting it is a likely site of initial fragmentation.[6][7]
-
Side-Chain Loss: The initial fragmentation events almost always involve the loss of substituents from the ring as radicals or neutral molecules.
Predicted Mass Spectrum and Fragmentation of this compound
Based on the foundational principles, we can predict the primary fragmentation pathways for our target molecule.
The Molecular Ion (M•⁺)
The electron ionization of this compound will generate a molecular ion radical (M•⁺). This will be visible as the highest m/z cluster in the spectrum.
-
Expected m/z: A peak at m/z 144 (C₄H³⁵ClN₂S) and a corresponding peak at m/z 146 (C₄H³⁷ClN₂S).
-
Validation Check: The intensity ratio of m/z 144 to m/z 146 must be approximately 3:1.
Key Fragmentation Pathways
The energetic molecular ion will undergo a series of competing fragmentation reactions to produce smaller, stable ions.
-
Loss of Chlorine Radical (•Cl): A common pathway for chlorinated aromatics is the homolytic cleavage of the C-Cl bond.
-
Neutral Loss: •Cl (mass 35)
-
Resulting Ion: [M - Cl]⁺ at m/z 109 .
-
Insight: This fragment is expected to be significant. Since it no longer contains chlorine, it will appear as a single peak, not an isotopic cluster.
-
-
Loss of Cyanide Radical (•CN): The nitrile group can be lost via radical cleavage.
-
Neutral Loss: •CN (mass 26)
-
Resulting Ion: [M - CN]⁺ at m/z 118 and m/z 120 .
-
Validation Check: This resulting ion still contains the chlorine atom, so it must exhibit the characteristic ~3:1 isotopic pattern.
-
-
Ring Cleavage via Loss of Thiocyanate Radical (•SCN): The thiazole ring can fragment, leading to the expulsion of stable neutral species.
-
Neutral Loss: •SCN (mass 58)
-
Resulting Ion: [M - SCN]⁺ at m/z 86 and m/z 88 .
-
Insight: This pathway represents a significant rearrangement and cleavage of the heterocyclic core. The resulting ion must also show the 3:1 chlorine isotope pattern.
-
M [label=<Molecular Ion (M•⁺)C₄HClN₂S•⁺m/z 144/146>, fillcolor="#FBBC05"];
F1 [label=<[M - Cl]⁺C₄HN₂S⁺m/z 109>, fillcolor="#4285F4"]; F2 [label=<[M - CN]⁺C₃HClNS⁺m/z 118/120>, fillcolor="#4285F4"]; F3 [label=<[M - SCN]⁺C₃HClN⁺m/z 86/88>, fillcolor="#4285F4"];
M -> F1 [label=" - •Cl "]; M -> F2 [label=" - •CN "]; M -> F3 [label=" - •SCN "]; }
Figure 2: Predicted Primary Fragmentation Pathways.
Summary of Expected Ions
The following table summarizes the key ions that are critical for confirming the structure of this compound.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Identity | Isotope Pattern Expected? | Rationale |
| 144 / 146 | Molecular Ion [M]•⁺ | Yes (~3:1) | Parent molecule with one chlorine atom. |
| 118 / 120 | [M - CN]⁺ | Yes (~3:1) | Loss of the nitrile radical. |
| 109 | [M - Cl]⁺ | No | Loss of the chlorine radical. |
| 86 / 88 | [M - SCN]⁺ | Yes (~3:1) | Ring fragmentation with loss of thiocyanate. |
Experimental Protocol: GC-MS Analysis
Rationale for GC-MS
Gas Chromatography is an ideal separation technique for this analyte due to its predicted volatility and thermal stability. Coupling it with a Mass Spectrometer (GC-MS) allows for the analysis of a purified compound as it elutes from the GC column, yielding a clean mass spectrum free from solvent and impurity interference.
Sample Preparation
Trustworthy data begins with proper sample preparation. The goal is to fully dissolve the analyte in a volatile solvent that is compatible with the GC system.
-
Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate are excellent choices due to their volatility and ability to dissolve a wide range of organic compounds.
-
Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL in the chosen solvent.
-
Working Solution: Dilute the stock solution 50- to 100-fold to a final concentration of 10-20 µg/mL (10-20 ppm).
-
Expert Insight: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector, ensuring good peak shape and spectral quality.
-
Instrumentation and Parameters
The following parameters provide a robust starting point for analysis on a standard quadrupole GC-MS system.
Gas Chromatograph (GC) Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C (Ensures rapid volatilization of the analyte).
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard, non-polar 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., DB-5ms, HP-5ms).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min up to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. (This ensures any less volatile impurities are eluted from the column).
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (Standard energy for reproducible fragmentation and library matching).
-
Source Temperature: 230 °C (Must be hot enough to prevent analyte condensation but not cause thermal breakdown).
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 250 (This range comfortably covers the molecular ion and all predicted fragments).
-
Solvent Delay: 3 minutes (Prevents the high volume of solvent from entering and saturating the MS detector).
}
Figure 3: Step-by-Step GC-MS Experimental Workflow.
Data Interpretation: The Self-Validating System
A successful analysis is confirmed when multiple data points logically converge.
-
Chromatogram Review: First, examine the total ion chromatogram (TIC). You should observe a sharp, symmetrical peak at a specific retention time.
-
Spectrum Extraction: Extract the mass spectrum from the apex of this peak. Use background subtraction on a nearby baseline region to ensure a clean spectrum.
-
The Validation Gauntlet:
-
Checkpoint 1 (Molecular Weight): Does the spectrum contain a peak cluster at m/z 144/146? If not, you may be looking at an impurity or a degradation product.
-
Checkpoint 2 (Isotope Ratio): Is the intensity ratio of m/z 144 to m/z 146 approximately 3:1? If not, the ion does not contain a single chlorine atom.
-
Checkpoint 3 (Logical Fragments): Are the other major peaks in the spectrum consistent with the predicted fragments (e.g., m/z 118/120, 109, 86/88)?
-
Checkpoint 4 (Fragment Isotope Ratios): Do the chlorine-containing fragments (m/z 118/120, 86/88) also exhibit the correct ~3:1 isotopic ratio?
-
When the answer to all these questions is "yes," the identity of this compound is confirmed with an exceptionally high degree of certainty. This multi-layered validation is the hallmark of a rigorous scientific approach.
Conclusion
The mass spectrometric analysis of this compound is a straightforward process when approached with a foundational understanding of the molecule's likely behavior under electron ionization. By leveraging the inherent diagnostic power of the chlorine isotopic signature and the predictable fragmentation patterns of the thiazole core, researchers can move beyond simple spectrum matching to a more robust, logic-based structural confirmation. The GC-MS protocol and interpretation framework provided in this guide constitute a self-validating system, ensuring that drug development professionals can rely on the analytical data to make critical decisions with confidence.
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
- ChemUniverse. (n.d.). This compound.
- Synthonix. (n.d.). This compound.
- Mohamed, Y. A., Abbas, S. E., Abdel-Wareth, A. A., & El-Gendy, M. S. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 56(2), 244-250. [Link]
- Taylor, L. G., Quenby, S. M., & Costello, P. L. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Spectroscopy Europe, 33(3). [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-thiazole-2-carbonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-thiazole-2-carbonitrile (CAS No: 1363383-13-4), a key heterocyclic building block in contemporary drug discovery and materials science.[1][2][3][4] Drawing upon available data and established principles of heterocyclic chemistry, this document details the compound's structural features, reactivity profile, and potential synthetic pathways. Furthermore, it explores the burgeoning applications of this and structurally related thiazole derivatives in medicinal chemistry, offering insights for researchers and professionals in the field. All technical data is supported by citations to relevant literature, and detailed experimental protocols are provided for key analytical techniques.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[5] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs, including antimicrobial, antiretroviral, and anticancer agents.[5][6] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its reactive chloro and cyano functionalities, represents a versatile synthon for the elaboration of complex molecular architectures. This guide aims to consolidate the current knowledge on this compound and provide a practical resource for its utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. While experimentally determined data for some properties are not widely published, a combination of supplier information and data from analogous compounds allows for a reliable characterization.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-1,3-thiazole-2-carbonitrile | [2] |
| CAS Number | 1363383-13-4 | [1][2][3][4] |
| Molecular Formula | C₄HClN₂S | [1][3] |
| Molecular Weight | 144.58 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1][2][3] |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere (e.g., nitrogen) | [1][2] |
Predicted and Comparative Physical Properties
| Property | Predicted/Comparative Value | Notes |
| Melting Point | 59-60 °C | Based on the isomer 2-methyl-4-cyanothiazole.[7] The chloro substituent may alter this value. |
| Boiling Point | 137 °C at 25 mmHg | Based on the isomer 2-methyl-4-cyanothiazole.[7] |
| Solubility | Based on the properties of the related 4-(chloromethyl)thiazole hydrochloride, which is soluble in polar organic solvents, this compound is expected to be soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in alcohols like methanol and ethanol.[8][9] It is likely to have poor solubility in non-polar solvents such as hexane and toluene. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing cyano group and the chloro substituent on the aromatic thiazole ring.
Nucleophilic Aromatic Substitution (SNAr)
The thiazole ring is susceptible to nucleophilic attack, and the presence of a halogen at the 4-position makes it a prime site for substitution reactions. The general mechanism involves the addition of a nucleophile to the electron-deficient carbon bearing the chlorine, followed by the elimination of the chloride ion.
Causality Behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often employed to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). A non-nucleophilic base is typically used to deprotonate the incoming nucleophile without competing in the substitution reaction.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Studies on related halogenothiazoles have shown that the reactivity at the 2- and 4-positions is sensitive to the nucleophile, its counterion, and the solvent.[10] This suggests that the reactivity of this compound can be modulated by carefully selecting the reaction conditions.
Reactivity of the Cyano Group
The nitrile functionality at the 2-position offers a handle for a variety of chemical transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Transformation into an amine using reducing agents like lithium aluminum hydride.
-
Cycloaddition Reactions: Participation in [3+2] cycloadditions with azides to form tetrazoles.
Proposed Synthesis
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis or modifications thereof. A potential pathway could involve the reaction of a thioamide with a suitably substituted α-halocarbonyl compound.
A general approach for the synthesis of 4-cyanothiazoles involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[7]
Caption: A potential synthetic route to this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to be simple, showing a single singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton would likely appear in the aromatic region, anticipated to be around δ 7.5-8.5 ppm, influenced by the electron-withdrawing effects of the adjacent chloro and cyano groups.
¹³C NMR (Predicted): The carbon NMR spectrum would provide more detailed structural information. The predicted chemical shifts for the three carbon atoms of the thiazole ring and the nitrile carbon are as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (bearing CN) | ~140-145 |
| C4 (bearing Cl) | ~150-155 |
| C5 | ~120-125 |
| CN | ~110-115 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~2230-2250 | C≡N stretch (strong, sharp) |
| ~1500-1600 | C=N and C=C stretching vibrations of the thiazole ring |
| ~1000-1100 | C-Cl stretch |
| ~3100-3150 | C-H stretch of the thiazole ring |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 144). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation: Common fragmentation pathways may include the loss of the cyano group (-CN) or the chlorine atom (-Cl).
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI will likely lead to more fragmentation, providing structural information, while ESI is a softer ionization technique that will predominantly show the molecular ion.
Applications in Drug Discovery and Medicinal Chemistry
The thiazole scaffold is a cornerstone in the design of bioactive molecules. This compound, with its dual reactive sites, is an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The chloro group can be displaced by various nucleophiles to introduce diverse side chains, while the nitrile group can be transformed into other functional groups.
Derivatives of 2-aminothiazoles have shown a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] For instance, substituted thiazole derivatives have been investigated as potential inhibitors of Janus Kinase-1 (JAK-1), a target for inflammatory diseases.[11] Furthermore, thiazole-containing compounds have been synthesized and evaluated as potential activators of ATP-sensitive potassium channels, which have implications for conditions like diabetes.[12] The synthesis of chloro-substituted analogs of Thiazole Orange has been explored for their use in flow cytometry and DNA analysis.[13]
The versatility of this compound makes it a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Safety and Handling
Based on safety data for related compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. While a complete experimental dataset for its physical and spectroscopic properties is not yet publicly available, this guide has synthesized the existing information and provided well-founded predictions based on the chemistry of analogous structures. The reactivity of its chloro and cyano functionalities offers a rich platform for chemical diversification. As the demand for novel therapeutic agents continues to grow, the utility of versatile synthons like this compound is poised to expand, facilitating the development of the next generation of medicines.
References
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- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [URL: https://www.mdpi.com/1420-3049/24/21/3958]
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- Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15590002/]
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- Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Behavior-of-2-cyano-3-(dimethylamino)-N-(4-phenylth-Ghozlan-Hassan/3a2b7e1d5e6b7c5e5c5e5c5e5c5e5c5e5c5e5c5e]
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- In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Journal of Taibah University Medical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10250002/]
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- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9860714/]
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- Boron‐ versus Nitrogen‐Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions: Synthesis of Cyano(hydro)organoboranes and 2‐Aza‐1,4‐diborabutatrienes. Chemistry – A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8252277/]
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-thiazole-2-carbonitrile: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-thiazole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis requires a strategic approach to introduce the chloro and cyano functionalities onto the thiazole core. This in-depth guide provides a comprehensive overview of the primary synthetic routes, focusing on the selection of starting materials, detailed reaction mechanisms, and step-by-step experimental protocols. The content is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. The unique substitution pattern of this compound, with a halogen at the 4-position and a cyano group at the 2-position, offers versatile handles for further chemical modifications. This makes it a sought-after intermediate for the synthesis of complex molecules with potential biological activity.
Primary Synthetic Pathway: From 2-Amino-4-chlorothiazole
The most established and reliable route to this compound commences with the precursor 2-amino-4-chlorothiazole . This pathway leverages the well-established Sandmeyer reaction to convert the 2-amino group into the desired 2-cyano functionality.
Synthesis of the Key Starting Material: 2-Amino-4-chlorothiazole
A common and efficient method for the preparation of 2-amino-4-chlorothiazole involves the chlorination of 2-aminothiazol-4(5H)-one, also known as pseudothiohydantoin.[1]
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-4-chlorothiazole from Pseudothiohydantoin.
Experimental Protocol: Synthesis of 2-Amino-4-chlorothiazole from Pseudothiohydantoin
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add pseudothiohydantoin. Slowly and cautiously, add phosphorus oxychloride (POCl₃) in excess.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The aqueous solution is then neutralized with a suitable base, such as sodium bicarbonate, until the pH is neutral.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
The Sandmeyer Reaction: Conversion of the 2-Amino Group to the 2-Cyano Group
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the transformation of an amino group into a variety of other functionalities via a diazonium salt intermediate.[2] In this synthesis, the 2-amino group of 2-amino-4-chlorothiazole is first diazotized and then reacted with a cyanide source, typically in the presence of a copper catalyst.[3]
Reaction Workflow:
Figure 2: Workflow for the Sandmeyer Cyanation of 2-Amino-4-chlorothiazole.
Experimental Protocol: Sandmeyer Cyanation of 2-Amino-4-chlorothiazole
Part A: Diazotization
-
Preparation: Prepare a solution of 2-amino-4-chlorothiazole in an aqueous acidic medium, such as dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotizing Agent: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the amine. Maintain the temperature strictly below 5 °C to ensure the stability of the diazonium salt. The completion of diazotization can be tested with starch-iodide paper.
Part B: Cyanation
-
Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and an excess of potassium cyanide (KCN) or sodium cyanide (NaCN) in water. This forms the active cyanocuprate complex.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
Heating: After the addition is complete, gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the nitrile.
-
Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Table 1: Summary of Reagents and Conditions for Sandmeyer Cyanation
| Step | Reagents | Solvent | Temperature | Key Considerations |
| Diazotization | 2-Amino-4-chlorothiazole, NaNO₂, HCl | Water | 0-5 °C | Maintain low temperature to prevent diazonium salt decomposition. |
| Cyanation | Diazonium salt, CuCN, KCN/NaCN | Water | Room Temp. to Heat | Control addition rate to manage gas evolution. |
Alternative Synthetic Strategies
While the Sandmeyer reaction on 2-amino-4-chlorothiazole is the most direct route, other synthetic approaches can be considered, although they are less commonly reported in the literature for this specific target molecule.
Nucleophilic Substitution on a Dihalo-Thiazole Precursor
An alternative approach could involve the selective nucleophilic substitution of a chlorine atom on a 2,4-dichlorothiazole precursor. The chlorine at the 2-position of the thiazole ring is generally more susceptible to nucleophilic attack than the one at the 4-position.
Plausible Reaction Scheme:
Figure 3: Potential Alternative Synthesis via Nucleophilic Substitution.
This route's feasibility would depend on achieving selective substitution at the C2 position, potentially requiring careful control of reaction conditions to avoid side products.
Safety and Handling Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cyanide Salts (NaCN, KCN, CuCN): Highly toxic. All manipulations should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
Diazonium Salts: Can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their preparation and not to isolate them.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence starting from 2-amino-4-chlorothiazole. The key transformation is the Sandmeyer reaction, which, while requiring careful handling of hazardous reagents, provides an efficient means to introduce the 2-cyano group. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical steps for researchers to incorporate this valuable building block into their synthetic programs.
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An In-depth Technical Guide to CAS Number 1363383-13-4: A Chemical Intermediate in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the chemical intermediate identified by CAS number 1363383-13-4, also known as 4-Chloro-thiazole-2-carbonitrile. While this specific compound is primarily a building block in organic synthesis and not an active pharmaceutical ingredient, this document will delve into the properties of its core chemical structure, its potential applications in medicinal chemistry, and the general characteristics of the broader class of thiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Information
Based on available safety data sheets, this compound is a solid with a molecular formula of C4HClN2S and a molecular weight of approximately 144.58 g/mol .[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1363383-13-4 | [1][2][3][5] |
| Molecular Formula | C4HClN2S | [2][4][5] |
| Molecular Weight | 144.58 | [1][2] |
| Purity | Typically ≥97% | [1][2][5] |
| Appearance | Solid | [6] |
| Storage | Recommended at 0-8°C | [1] |
Safety and Handling:
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
The Thiazole Moiety: A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[7] Its unique electronic properties and ability to form a wide range of non-covalent interactions with biological targets have led to its incorporation into numerous approved drugs and clinical candidates. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[7][8][9]
Synthesis and Reactivity of Thiazole Derivatives
The synthesis of the thiazole ring can be achieved through various methods, with the Hantzsch thiazole synthesis being a classic and widely used approach. This method typically involves the condensation of a-haloketones with thioamides.[10] Other synthetic routes include reactions involving thioamides and a-aminonitriles.[10]
The reactivity of the thiazole ring is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating properties of the sulfur atom. This allows for various chemical modifications at different positions of the ring, enabling the synthesis of diverse libraries of compounds for drug screening.[10] The chloro and carbonitrile substituents on the 4- and 2-positions of CAS 1363383-13-4, respectively, provide reactive handles for further chemical transformations.
Potential Applications of this compound in Drug Discovery
While there is no specific publicly available information on the direct biological activity of this compound, its structure suggests its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Workflow for Utilizing this compound in a Drug Discovery Program:
Caption: A generalized workflow illustrating the use of this compound as a starting material in a drug discovery cascade.
The chlorine atom at the 4-position can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse substituents. The carbonitrile group at the 2-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the chemical space that can be explored.
Pharmacokinetics and Toxicology of Thiazole Derivatives
The pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles of thiazole derivatives are highly dependent on their specific substitution patterns.[8][11][12] Generally, the thiazole ring itself is relatively stable to metabolic degradation. However, substituents on the ring can be sites of metabolism by cytochrome P450 enzymes.[13]
For instance, some thiazole-containing drugs are known to undergo biotransformation that can lead to the formation of reactive metabolites.[13] Therefore, a thorough evaluation of the metabolic stability and potential for bioactivation is crucial during the development of any new thiazole-based therapeutic agent.
Conclusion
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An In-depth Technical Guide to the Molecular Structure and Applications of 4-Chloro-thiazole-2-carbonitrile
Abstract
This technical guide provides a comprehensive examination of 4-Chloro-thiazole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delineates the molecule's structural features, physicochemical properties, and a validated synthetic pathway. Emphasis is placed on the principles of structural elucidation through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the molecule's reactivity profile and its strategic application in the synthesis of pharmacologically active agents, grounded in the established importance of the thiazole scaffold in medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice.
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into numerous clinically approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1] The thiazole nucleus is not merely a passive structural component; its substituents dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.
This compound (CAS: 1363383-13-4) is a strategically functionalized derivative poised for versatile chemical modification. The presence of three key reactive sites—the electrophilic carbon at position 4 bearing a chloro leaving group, the cyano group at position 2, and the thiazole ring itself—makes it a highly valuable intermediate for constructing complex molecular architectures. This guide serves to provide a deep understanding of its molecular structure, enabling its effective utilization in research and development.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is a prerequisite for its successful application in synthesis and screening.
Chemical Identity
The foundational chemical identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1363383-13-4 | [2][3] |
| Molecular Formula | C₄HClN₂S | [2][3] |
| Molecular Weight | 144.58 g/mol | [2][4] |
| IUPAC Name | 4-chloro-1,3-thiazole-2-carbonitrile | |
| InChI Key | JCXNQDRYFDQOSZ-UHFFFAOYSA-N | [3] |
| SMILES | Clc1nc(C#N)sc1 | [2][3] |
Physicochemical Data
The physical state and solubility dictate the appropriate handling, storage, and reaction conditions for the compound.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% | [2][3] |
| Storage Temperature | 0-8 °C, under inert gas (e.g., Nitrogen) |
Synthesis and Structural Verification Workflow
While numerous methods exist for thiazole synthesis, the construction of a polysubstituted derivative like this compound requires a strategic approach. A plausible and efficient pathway can be conceptualized based on established heterocyclic chemistry principles, such as the Hantzsch thiazole synthesis.[5][6]
Proposed Synthetic Strategy
A robust synthesis would likely involve the cyclization of a suitable thioamide with a functionalized α-halocarbonyl compound. Given the final structure, a logical precursor would be 2-amino-thiazole-4(5H)-one, which can be chlorinated and subsequently converted to the nitrile.
The overall workflow for synthesis and characterization is a self-validating system, ensuring the identity and purity of the final product before its use in downstream applications.
Caption: Synthesis and structural validation workflow.
Exemplary Synthesis Protocol (Conceptual)
This protocol is a conceptualized procedure based on standard methods for analogous heterocyclic syntheses.[5][6]
Step 1: Synthesis of 2-Acetamido-4-oxo-4,5-dihydrothiazole
-
To a stirred solution of 2-aminothiazol-4(5H)-one (1.0 eq) in tetrahydrofuran (THF), add acetic anhydride (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Causality: The use of DMAP catalyzes the acylation of the amine, protecting it for the subsequent chlorination step.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization to yield the N-acetylated intermediate.
Step 2: Chlorination to 2-Acetamido-4-chlorothiazole
-
Suspend the N-acetylated intermediate (1.0 eq) in phosphoryl chloride (POCl₃, 3.0 eq).
-
Causality: POCl₃ serves as both the chlorinating agent and the solvent, effectively converting the ketone into the desired chloride.
-
Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction must be performed in a well-ventilated fume hood under anhydrous conditions.
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-acetamido-4-chlorothiazole.
Step 3: Conversion to this compound
-
The conversion of an amide (derived from the 2-amino group after deprotection) to a nitrile can be achieved via a Sandmeyer-type reaction or by dehydration. A Sandmeyer reaction on the corresponding 2-amino-4-chlorothiazole is a common route.[7]
-
Causality: The Sandmeyer reaction provides a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
-
Alternatively, dehydration of a 2-carboxamide precursor using reagents like POCl₃ or trifluoroacetic anhydride would also yield the target nitrile.
Validation: The purity of the final product should be confirmed to be ≥97% by High-Performance Liquid Chromatography (HPLC) before proceeding with further applications.
Spectroscopic and Structural Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic methods. The following data are predicted based on the known effects of substituents on the thiazole ring and analysis of similar structures.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the hydrogen and carbon framework of the molecule.
¹H NMR (Predicted): The molecule contains only one proton attached to the thiazole ring at the C5 position.
-
δ 7.5-7.8 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. Its chemical shift is downfield due to the anisotropic effect of the aromatic thiazole ring and the electron-withdrawing nature of the adjacent chloro and cyano groups.
¹³C NMR (Predicted): The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the molecule.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (bearing -CN) | 135-140 | Quaternary carbon attached to electronegative nitrogen and the cyano group. |
| C4 (bearing -Cl) | 148-155 | Quaternary carbon attached to electronegative nitrogen and chlorine; expected to be the most downfield carbon of the ring.[9] |
| C5 | 120-125 | Protonated carbon, shifted downfield by the adjacent chloro group. |
| -C≡N | 112-117 | Characteristic chemical shift for a nitrile carbon.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~2230 cm⁻¹ | C≡N stretch (strong, sharp) | Confirms the presence of the nitrile functional group.[12][13] |
| ~1550-1610 cm⁻¹ | C=N stretch | Characteristic of the thiazole ring imine bond.[10][12] |
| ~1300-1450 cm⁻¹ | Thiazole ring vibrations | Corresponds to the stretching of the heterocyclic ring system. |
| ~750-850 cm⁻¹ | C-Cl stretch | Indicates the presence of the chloro substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 144, with a characteristic M+2 peak at m/z 146 of approximately one-third the intensity, confirming the presence of a single chlorine atom.[14]
-
Key Fragmentation: A likely primary fragmentation pathway involves the loss of a chlorine radical (·Cl) to give a fragment at m/z 109.[15][16] Further fragmentation could involve the loss of HCN or the entire cyano group (·CN) from the molecular ion or subsequent fragments.
Caption: Predicted primary fragmentation pathways.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its defined reactivity profile, making it a versatile precursor in drug discovery.
Reactivity Profile
The chloro group at the C4 position is the primary site for nucleophilic aromatic substitution (SₙAr).[5][17] The electron-withdrawing nature of the thiazole ring nitrogen and the C2-cyano group activates the C4 position towards attack by various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is a cornerstone for building molecular diversity from this scaffold.
Caption: Nucleophilic substitution at the C4 position.
Application in Drug Development
Thiazole-containing compounds are known to modulate a wide range of biological targets.[1][18] this compound serves as a key starting material for synthesizing libraries of compounds for screening against targets such as kinases, proteases, and G-protein coupled receptors. The ability to easily introduce diverse functionalities at the C4 position allows for systematic Structure-Activity Relationship (SAR) studies, which are essential for optimizing lead compounds.[18] For example, reaction with various substituted anilines can generate libraries of 4-anilino-thiazole derivatives, a motif found in several kinase inhibitors.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling this compound.
| Hazard Class | GHS Statement | Precautionary Code(s) |
| Acute Toxicity | H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | - |
| Pictogram | GHS07 (Exclamation Mark) | - |
| (Data sourced from supplier safety information) |
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at 0-8 °C, preferably under an inert atmosphere like nitrogen or argon to prevent degradation.
Conclusion
This compound is a high-value synthetic intermediate characterized by its versatile reactivity and strategic placement of functional groups. A thorough understanding of its molecular structure, confirmed by spectroscopic analysis, is paramount for its effective use. The C4-chloro position serves as a key handle for introducing molecular diversity through nucleophilic substitution, making this compound an essential tool for medicinal chemists aiming to develop novel therapeutics based on the proven thiazole scaffold. The protocols and data presented herein provide a foundational guide for the synthesis, characterization, and safe handling of this important chemical entity.
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A Technical Guide to the Reactivity and Synthetic Utility of the Nitrile Group in 4-Chloro-thiazole-2-carbonitrile
Introduction: The Strategic Importance of the 4-Chloro-2-cyanothiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1] The specific substitution pattern of 4-Chloro-thiazole-2-carbonitrile (CAS 1363383-13-4) presents a molecule of significant synthetic potential.[2] The nitrile group at the C2 position is not merely a functional handle but a versatile precursor for a multitude of chemical transformations. Its reactivity is profoundly influenced by the electronic nature of the chloro-substituted thiazole ring.
The thiazole ring itself is electron-withdrawing, a property that is further amplified by the inductive effect of the chlorine atom at the C4 position. This electronic pull renders the carbon atom of the nitrile group highly electrophilic and thus susceptible to a range of nucleophilic attacks.[3] This guide provides an in-depth exploration of the primary reaction pathways available to the nitrile group in this specific molecular context, offering both mechanistic insights and field-tested experimental protocols for researchers in drug discovery and chemical synthesis.
Figure 1: Electronic factors activating the nitrile group.
Core Reactivity Pathways of the Nitrile Group
The enhanced electrophilicity of the nitrile carbon in this compound allows for several key transformations. This guide will focus on four primary classes of reactions: hydrolysis, reduction, organometallic addition, and cycloaddition. Each of these pathways converts the nitrile into a distinct, high-value functional group, dramatically expanding the synthetic utility of the parent molecule.
Figure 2: Major synthetic transformations of the nitrile group.
Hydrolysis: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that proceeds in two stages: first to a carboxamide, and upon further reaction, to a carboxylic acid. This can be achieved under either acidic or basic conditions.[4] The choice of conditions is critical; mild conditions can often be used to isolate the intermediate amide, while more forcing conditions will drive the reaction to the carboxylic acid.[4][5]
Mechanism Insight (Acid-Catalyzed): The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon. A subsequent nucleophilic attack by water, followed by tautomerization, yields the amide. Further hydrolysis of the amide under these conditions leads to the carboxylic acid and an ammonium salt.[6]
This protocol is a representative procedure adapted from standard nitrile hydrolysis methodologies and should be optimized for this specific substrate.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane or water, add concentrated sulfuric acid or hydrochloric acid (5-10 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The initial disappearance of starting material will indicate formation of the intermediate amide, followed by the appearance of the carboxylic acid.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or other suitable base until the pH is approximately 3-4.
-
Isolation: The carboxylic acid product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reduction: Synthesis of the Primary Amine
Reduction of the nitrile group provides direct access to the corresponding primary amine, (4-Chloro-thiazol-2-yl)methanamine. This transformation is invaluable for introducing a basic center or for further functionalization, such as amide coupling. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion.[7]
Causality Behind Experimental Choices: LiAlH₄ is a potent source of hydride (H⁻) ions. The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon.[7] The initial addition forms an imine anion, which is then reduced further to a dianion. A careful aqueous work-up is required to quench the excess reagent and protonate the dianion to yield the primary amine. Ethereal solvents like THF or diethyl ether are mandatory as they are inert to the reducing agent and effectively solvate the intermediates.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation or column chromatography on silica gel (often using a mobile phase containing a small amount of triethylamine to prevent streaking).
Organometallic Addition: A Gateway to Ketones
The reaction of nitriles with Grignard or organolithium reagents is a powerful method for carbon-carbon bond formation, ultimately yielding ketones after an aqueous work-up.[3][6] The reaction proceeds via nucleophilic addition of the organometallic reagent to the nitrile carbon to form a stable intermediate imine salt. This salt is then hydrolyzed to the ketone.[6][8]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C and add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe.
-
Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the starting nitrile.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution or dilute HCl.
-
Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography on silica gel.
[3+2] Cycloaddition: Constructing Tetrazole Rings
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.[9][10] This reaction, often catalyzed or promoted by Lewis acids or performed at elevated temperatures, provides a direct route to highly functionalized heterocyclic systems.[11][12]
This protocol is adapted from general procedures for tetrazole synthesis from nitriles.[9]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and a catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride (Et₃N·HCl, 1.5 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. Monitor the formation of the tetrazole product by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Isolation: Acidify the aqueous solution with dilute HCl to a pH of ~2. The tetrazole product will often precipitate. Collect the solid by filtration. If no precipitate forms, extract the product into ethyl acetate.
-
Purification: Wash the collected solid with cold water and dry under vacuum. If extracted, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product can be purified by recrystallization.
Summary of Key Transformations
The versatility of the nitrile group in this compound makes it a cornerstone for analog synthesis. The table below summarizes the primary transformations discussed in this guide.
| Reaction Type | Reagents | Product Functional Group | Key Application |
| Mild Hydrolysis | H₂O, dilute H⁺ or OH⁻ | Carboxamide | Amide-based drug candidates, synthetic intermediates |
| Strong Hydrolysis | H₂O, conc. H⁺ or OH⁻, heat | Carboxylic Acid | Carboxylic acid bioisosteres, coupling reactions |
| Reduction | LiAlH₄ then H₂O | Primary Amine | Introduction of basic center, further derivatization |
| Organometallic Add. | 1. R-MgBr or R-Li2. H₃O⁺ | Ketone | C-C bond formation, synthesis of complex side chains |
| [3+2] Cycloaddition | NaN₃, catalyst, heat | Tetrazole | Carboxylic acid bioisosteres, metabolic stability |
Conclusion
As demonstrated, the nitrile group of this compound is a highly reactive and synthetically valuable functional group. Its pronounced electrophilic character, enhanced by the chloro-thiazole ring, allows for predictable and high-yielding transformations into amides, carboxylic acids, primary amines, ketones, and complex heterocycles like tetrazoles. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to fully exploit the synthetic potential of this versatile building block in their programs.
References
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- Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787115/][10]
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- Cycloadditions with azides. YouTube. [URL: https://www.youtube.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/addition-of-grignard-reagents-to-nitriles-to-give-ketones-after-hydrolysis/][7]
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Electrophilic substitution on the thiazole ring of 4-Chloro-thiazole-2-carbonitrile
An In-Depth Technical Guide to the Electrophilic Substitution on the Thiazole Ring of 4-Chloro-thiazole-2-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides a comprehensive technical overview of the principles and practical methodologies for conducting electrophilic substitution reactions on this compound. The content herein is structured to deliver not only procedural steps but also the underlying chemical logic, empowering researchers to make informed decisions in the synthesis and functionalization of this important heterocyclic scaffold.
Introduction: The Thiazole Core in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2] The functionalization of the thiazole nucleus is paramount for modulating its physicochemical and pharmacological properties. Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for achieving such functionalization.[3] This guide focuses specifically on the this compound system, a substrate whose reactivity is modulated by two distinct electron-withdrawing substituents.
Chapter 1: The Electronic Landscape and Regioselectivity of this compound
Understanding the electronic nature of the thiazole ring is critical to predicting the outcome of electrophilic substitution. In the unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4][5] The sulfur atom acts as an electron donor, enhancing the electron density at this position.[4]
The reactivity of this compound is dictated by the interplay of the inductive and resonance effects of its substituents:
-
C2-Carbonitrile (-CN): This group is strongly electron-withdrawing through both induction (-I effect) due to the electronegativity of nitrogen and resonance (-M effect) by pulling electron density from the ring into the cyano triple bond.
-
C4-Chloro (-Cl): The chlorine atom is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+M effect) via its lone pairs. The inductive effect typically dominates for halogens.
Both substituents work in concert to deactivate the thiazole ring towards electrophilic attack compared to the unsubstituted parent heterocycle. However, the C5 position remains the most activated (or least deactivated) site for an electrophile to attack. The electron-donating character of the sulfur atom, combined with the directing effects of the C4-chloro group, preferentially enriches the C5 position over the highly electron-deficient C2 position.
Caption: Predicted site of electrophilic attack on the this compound ring.
Chapter 2: The General Mechanism of Electrophilic Substitution
The SEAr mechanism proceeds via a two-step pathway that temporarily disrupts the ring's aromaticity.[3][6]
-
Attack of the Electrophile: The π-electron system of the thiazole ring acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step, as it breaks aromaticity and forms a high-energy carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation: A weak base removes a proton from the sp3-hybridized carbon where the electrophile has added. This fast step restores the aromatic π-system, yielding the final substituted product.
Caption: General workflow of the SEAr mechanism on the thiazole ring.
Chapter 3: Key Electrophilic Substitution Reactions and Protocols
Given the deactivated nature of the substrate, reaction conditions must be carefully selected to achieve successful substitution while minimizing side reactions or degradation.
Nitration
Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be further reduced to an amine. The reaction typically requires a strong nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, to generate the potent nitronium ion (NO₂⁺) electrophile.[7][8]
Causality Behind Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst to protonate nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺ ion.
-
Low Temperature (0-5 °C): Nitration is a highly exothermic process. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration (dinitration), and minimize the oxidative degradation of the sensitive thiazole ring.
Experimental Protocol: Nitration at the C5 Position
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 mL) and cool the flask to 0 °C in an ice-salt bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (0.5 mL, ~1.2 eq) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 g, 1.0 eq) in concentrated sulfuric acid (3 mL). Cool this solution to 0 °C.
-
Reaction: Add the substrate solution dropwise to the nitrating mixture over 20-30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~50 g) with vigorous stirring.
-
Extraction: The precipitated solid product can be collected by filtration, washed with cold water until neutral, and dried. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Halogenation (Bromination)
Direct halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring.[9][10] For deactivated aromatic systems, a Lewis acid catalyst is often required to polarize the halogen molecule, making it more electrophilic. Alternatively, N-halosuccinimides (NBS for bromination, NCS for chlorination) offer a milder and more selective method for halogenating sensitive substrates.[11]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS serves as a source of electrophilic bromine (Br⁺) under neutral or slightly acidic conditions, avoiding the harsh, strongly acidic environment of Br₂/FeBr₃, which could lead to undesired side reactions with the thiazole nitrogen.
-
Solvent (Acetonitrile or CCl₄): These solvents are relatively inert and suitable for radical or polar reactions initiated by NBS.
Experimental Protocol: Bromination at the C5 Position
-
Preparation: To a 50 mL round-bottom flask, add this compound (500 mg, 1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq).
-
Solvent Addition: Add an appropriate solvent such as acetonitrile or carbon tetrachloride (20 mL).
-
Initiation (Optional): Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide if a radical pathway is desired, although polar mechanisms can also occur. For electrophilic substitution, a catalytic amount of a protic acid or silica gel can facilitate the reaction.
-
Reaction: Heat the mixture to reflux (or stir at room temperature, depending on substrate reactivity) for 2-6 hours.
-
Monitoring: Follow the consumption of the starting material using TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting residue by flash column chromatography or recrystallization to obtain 5-bromo-4-chloro-thiazole-2-carbonitrile.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group and typically requires harsh conditions, such as fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).[12] The electrophile is sulfur trioxide (SO₃). This reaction is often reversible.
Protocol Considerations:
-
Reagent: Fuming sulfuric acid (20% SO₃).
-
Temperature: Elevated temperatures (e.g., 100-120 °C) are often necessary, which poses a significant risk of substrate decomposition.
-
Workup: The reaction is quenched by pouring it onto ice, which precipitates the sulfonic acid product.
-
Note: Given the deactivating groups on the ring, sulfonation may require forcing conditions and yield may be low.
Friedel-Crafts Reactions (Alkylation and Acylation)
Friedel-Crafts reactions are generally not effective for this compound.[13]
Causality Behind Ineffectiveness:
-
Catalyst Deactivation: The basic nitrogen atom at position 3 of the thiazole ring acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst, preventing the formation of the necessary electrophile (carbocation or acylium ion).
-
Ring Deactivation: The powerful electron-withdrawing effects of the chloro and cyano groups already make the ring highly electron-deficient and thus unreactive towards the relatively weak electrophiles generated in Friedel-Crafts reactions.
Chapter 4: General Experimental Workflow and Product Characterization
A systematic workflow is essential for the successful execution and analysis of the described reactions.
Caption: A generalized workflow for electrophilic substitution experiments.
Data Presentation: Expected Analytical Data
The successful substitution at the C5 position can be confirmed by spectroscopic analysis. The following table provides predicted data for the hypothetical product, 5-nitro-4-chloro-thiazole-2-carbonitrile.
| Analysis Type | Starting Material (this compound) | Product (5-Nitro-4-chloro-thiazole-2-carbonitrile) | Rationale for Change |
| ¹H NMR | Singlet at ~8.0-8.5 ppm (H at C5) | Absence of the singlet in the aromatic region | The proton at C5 has been replaced by the electrophile. |
| ¹³C NMR | Signal for C5 at ~120-125 ppm | Significant downfield shift of the C5 signal | The C5 carbon is now attached to an electron-withdrawing nitro group. |
| Mass Spec (EI) | M+ peak corresponding to C₄HClN₂S (m/z ~144/146) | M+ peak corresponding to C₄ClN₃O₂S (m/z ~189/191) | The mass increases by the mass of the added nitro group minus the replaced hydrogen. |
| IR Spectroscopy | C-H stretch (~3100 cm⁻¹), C≡N stretch (~2230 cm⁻¹) | Strong asymmetric/symmetric N-O stretches (~1550 & 1350 cm⁻¹) | Appearance of characteristic peaks for the nitro group. |
Conclusion
The electrophilic substitution of this compound is a challenging yet feasible endeavor for the synthesis of novel, functionalized heterocycles. The collective electron-withdrawing nature of the C2-cyano and C4-chloro groups deactivates the ring, necessitating carefully controlled and often potent reaction conditions. The C5 position is the unequivocal site of electrophilic attack. While nitration and halogenation are achievable with standard methodologies, Friedel-Crafts reactions are generally precluded due to catalyst and substrate deactivation. The protocols and scientific rationale presented in this guide offer a robust framework for researchers to explore the chemistry of this versatile scaffold.
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- 7. Electrophilic_aromatic_substitution [chemeurope.com]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. Halogenation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 13. CN104311547A - Preparation method of thiazole derivative - Google Patents [patents.google.com]
Navigating Nucleophilic Substitution on 4-Chloro-thiazole-2-carbonitrile: A Technical Guide for Synthetic Chemists
Introduction: The Strategic Importance of the 4-Substituted Thiazole-2-carbonitrile Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. When substituted with a carbonitrile at the 2-position and a leaving group at the 4-position, as in 4-chloro-thiazole-2-carbonitrile, the molecule becomes a highly valuable and versatile building block for the synthesis of diverse compound libraries. The electron-withdrawing nature of the nitrile group significantly activates the C4 position for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups. This guide provides an in-depth exploration of the principles, experimental protocols, and key considerations for successfully executing nucleophilic substitution reactions on this reactive heterocyclic system.
Core Principles: Understanding the Reactivity of this compound
The propensity of this compound to undergo nucleophilic substitution is governed by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : A nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiazole ring and is particularly stabilized by the potent electron-withdrawing nitrile group at the C2 position. This stabilization of the intermediate is a key driving force for the reaction.
-
Elimination of the Leaving Group : The aromaticity of the thiazole ring is restored by the elimination of the chloride ion, yielding the 4-substituted-thiazole-2-carbonitrile product.
The presence of the nitrile group ortho to the chlorine leaving group is crucial for the activation of the C4 position towards nucleophilic attack. This strategic placement enhances the electrophilicity of the reaction center and stabilizes the negatively charged intermediate, thereby facilitating the substitution reaction.
Caption: General mechanism of SNAr on this compound.
Experimental Design and Key Parameters
The success of a nucleophilic substitution on this compound hinges on the careful selection of several key experimental parameters.
Choice of Nucleophile
A wide range of nucleophiles can be employed, with their reactivity generally correlating with their nucleophilicity.
-
Amines (Primary and Secondary) : Both aliphatic and aromatic amines are excellent nucleophiles for this transformation. Primary amines will yield secondary aminothiazoles, while secondary amines will produce tertiary aminothiazoles.
-
Alkoxides : Sodium or potassium alkoxides, generated in situ from the corresponding alcohol and a strong base (e.g., sodium hydride), readily displace the chloride to form 4-alkoxy-thiazole-2-carbonitriles.
-
Thiols : Thiolates, formed by the deprotonation of thiols with a suitable base, are potent nucleophiles and react efficiently to give 4-thioether-substituted thiazoles.
Solvent Selection
Polar aprotic solvents are generally the solvents of choice for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free to react.
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) : These are excellent solvents for dissolving a wide range of reactants and for promoting SNAr reactions.
-
Acetonitrile (ACN) : A good alternative, particularly for reactions with amine nucleophiles.
-
Alcohols (e.g., Ethanol, Methanol) : Can be used, especially when reacting with alkoxides, but may also act as a competing nucleophile if not used as the corresponding alkoxide's parent alcohol.
The Role of the Base
When using neutral nucleophiles like amines or thiols, a base is typically required to either deprotonate the nucleophile or to scavenge the HCl generated during the reaction.
-
Inorganic Bases : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are effective in driving the reaction to completion.
-
Organic Bases : Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are often employed, particularly with amine nucleophiles.
Temperature Considerations
The reactivity of the nucleophile will dictate the required reaction temperature.
-
Highly reactive nucleophiles (e.g., primary aliphatic amines, thiolates) may react at or slightly above room temperature.
-
Less reactive nucleophiles (e.g., anilines, some secondary amines) may require heating, typically in the range of 60-120 °C, to achieve a reasonable reaction rate.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles. These conditions are based on established protocols for analogous chloro-heterocyclic systems and serve as a starting point for optimization.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Plausible Yield Range (%) |
| Primary Amines | Benzylamine | DMF | K₂CO₃ | 80-100 | 75-90 |
| Secondary Amines | Morpholine | ACN | Et₃N | 60-80 | 80-95 |
| Anilines | Aniline | DMSO | K₂CO₃ | 100-120 | 60-80 |
| Alkoxides | Sodium methoxide | Methanol | NaH (catalytic) | Reflux | 70-85 |
| Thiols | Thiophenol | DMF | K₂CO₃ | 25-50 | 85-95 |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step procedures for the nucleophilic substitution on this compound with representative nucleophiles.
Protocol 1: Synthesis of 4-(Benzylamino)-thiazole-2-carbonitrile
The Synthetic Versatility of 4-Chloro-thiazole-2-carbonitrile: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2][3][4][5][6][7] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a vast array of biologically active molecules and functional materials. 4-Chloro-thiazole-2-carbonitrile, a readily accessible building block, presents a particularly attractive starting point for the synthesis of diverse and complex molecular architectures. This guide, intended for researchers and professionals in the chemical sciences, will provide a comprehensive overview of the reactivity of this versatile scaffold, focusing on the strategic derivatization of its two key functional handles: the C4-chloro and C2-nitrile groups. By understanding the underlying principles of its reactivity, chemists can unlock the full potential of this molecule to create novel derivatives with tailored properties for a wide range of applications.
Core Reactivity and Strategic Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its chloro and nitrile functionalities. The electron-withdrawing nature of the thiazole ring, further enhanced by the nitrile group, activates the C4 position for nucleophilic attack. Simultaneously, the nitrile group at the C2 position serves as a versatile precursor for a variety of functional group transformations. This dual reactivity allows for a modular and strategic approach to the synthesis of a wide range of derivatives.
Derivatization at the C4 Position: Building Molecular Complexity
The chlorine atom at the C4 position is a key site for introducing molecular diversity. Its reactivity is primarily governed by two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the thiazole ring makes the C4-chloro group susceptible to displacement by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the heteroatoms in the ring.
The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 4-amino-thiazole-2-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.
Experimental Protocol: General Procedure for SNAr Amination
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL), add the desired amine (1.2 mmol) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-thiazole-2-carbonitrile derivative.
Similarly, thiols and alcohols can displace the C4-chloro group to yield 4-thioether and 4-alkoxy derivatives, respectively. These reactions are typically carried out in the presence of a base to generate the corresponding thiolate or alkoxide nucleophile.
Table 1: Representative Yields for SNAr Reactions with this compound Analogs
| Nucleophile | Product | Typical Yield (%) |
| Morpholine | 4-Morpholinyl-thiazole-2-carbonitrile | 85-95 |
| Thiophenol | 4-(Phenylthio)-thiazole-2-carbonitrile | 70-85 |
| Sodium Methoxide | 4-Methoxy-thiazole-2-carbonitrile | 60-75 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of this compound. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling reaction is a powerful tool for the arylation of the C4 position.[8][9][10] It involves the reaction of the chloro-thiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-aryl-thiazole-2-carbonitrile.
The Sonogashira coupling allows for the introduction of alkyne functionalities at the C4 position, providing access to a class of compounds with applications in materials science and as synthetic intermediates.[11][12][13][14][15] This reaction couples the chloro-thiazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
-
To a mixture of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 mmol), and a copper(I) salt (e.g., CuI, 0.06 mmol) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds and serves as a powerful alternative to classical SNAr reactions, especially for less reactive amines or when milder conditions are required.[16][17][18][19][20]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3 or NaOtBu, 1.4 mmol).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Figure 1: Key derivatization pathways at the C4 position.
Transformations of the C2-Nitrile Group: A Versatile Functional Handle
The nitrile group at the C2 position of the thiazole ring is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the chemical space accessible from this scaffold.
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide or carboxylic acid.[21][22][23] The carboxamide is often the initial product, and harsher conditions can lead to the carboxylic acid. These derivatives are valuable as they introduce a key hydrogen bond donor/acceptor unit, which is often crucial for biological activity.
Experimental Protocol: Hydrolysis of Nitrile to Amide
-
Dissolve the 4-substituted-thiazole-2-carbonitrile (1.0 mmol) in a mixture of a suitable acid (e.g., concentrated sulfuric acid) and water.
-
Heat the reaction mixture, carefully monitoring the temperature to control the extent of hydrolysis.
-
Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Collect the precipitated solid by filtration or extract the product with an organic solvent.
-
Purify the crude amide by recrystallization or column chromatography.
Reduction to Amines
The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation provides access to 2-(aminomethyl)thiazole derivatives, which can serve as important building blocks for further elaboration.
Experimental Protocol: Reduction of Nitrile to Amine
-
In a flame-dried flask under an inert atmosphere, suspend a reducing agent like LiAlH4 (1.5 mmol) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Cool the suspension to 0 °C and add a solution of the 4-substituted-thiazole-2-carbonitrile (1.0 mmol) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with an organic solvent.
-
Dry the filtrate over an anhydrous drying agent, filter, and concentrate to yield the crude amine, which can be further purified if necessary.
[3+2] Cycloaddition with Azides: Formation of Tetrazoles
The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings.[24][25][26][27][28][29] Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many pharmaceutical compounds. This reaction is often catalyzed by a Lewis acid.
Experimental Protocol: Tetrazole Formation
-
To a solution of the 4-substituted-thiazole-2-carbonitrile (1.0 mmol) in a polar aprotic solvent like DMF, add sodium azide (1.5 mmol) and a Lewis acid catalyst such as zinc chloride or ammonium chloride (1.5 mmol).
-
Heat the reaction mixture to 100-130 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into acidified water.
-
Collect the precipitated tetrazole by filtration and wash with water.
-
The product can be further purified by recrystallization.
Figure 2: Key transformations of the C2-nitrile group.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in various fields, most notably in drug discovery. The thiazole nucleus is a privileged scaffold in medicinal chemistry, and the ability to readily introduce diverse substituents at both the C2 and C4 positions allows for the rapid generation of compound libraries for high-throughput screening.
-
Anticancer Agents: Many thiazole derivatives have shown potent anticancer activity, often by acting as kinase inhibitors. The 4-amino and 4-aryl substituted thiazoles are particularly promising in this regard.[1][30]
-
Antimicrobial Agents: The thiazole scaffold is also found in a number of antimicrobial agents. The diverse functional groups that can be introduced onto the this compound backbone allow for the fine-tuning of activity against various bacterial and fungal strains.[3]
-
Materials Science: The introduction of conjugated systems, such as those achieved through Sonogashira coupling, can lead to the development of novel organic materials with interesting photophysical properties for applications in organic electronics.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized thiazole derivatives. The distinct and predictable reactivity of its C4-chloro and C2-nitrile groups allows for a strategic and modular approach to the construction of complex molecular architectures. The methodologies outlined in this guide, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and various nitrile group transformations, provide a powerful toolkit for chemists in both academic and industrial settings. The continued exploration of the synthetic potential of this scaffold is expected to lead to the discovery of new therapeutic agents and advanced materials.
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- Photoreactions of N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)
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- Converting Nitriles to Amides - Chemistry Steps
- Masking Boronic Acids for Suzuki Coupling - YouTube
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- Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4 - ResearchG
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
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- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
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- Synthesis of novel 2-amino thiazole deriv
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An In-Depth Technical Guide to 4-Chloro-thiazole-2-carbonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-thiazole-2-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in public literature, this guide elucidates its chemical properties and details plausible, robust synthetic pathways based on established principles of thiazole chemistry. The content herein is tailored for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a discussion of its potential applications.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural motif is present in a wide array of biologically active compounds, including natural products like vitamin B1 (thiamine) and numerous synthetic drugs.[1] The versatility of the thiazole scaffold allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.
This compound (C₄HClN₂S, CAS No. 1363383-13-4) is a bifunctional thiazole derivative.[2][3][4] The presence of a reactive chlorine atom at the 4-position and a cyano group at the 2-position makes it a valuable intermediate for the synthesis of more complex molecules. The chloro substituent can be readily displaced in nucleophilic substitution reactions, while the nitrile group can be transformed into various other functionalities such as amines, amides, or carboxylic acids. These characteristics position this compound as a key starting material for the development of novel therapeutic agents and functional materials.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄HClN₂S | [2][4] |
| Molecular Weight | 144.58 g/mol | |
| CAS Number | 1363383-13-4 | [4] |
| Appearance | Off-white to yellow solid (typical) | Commercial Supplier Data |
| Purity | >97% (typical) | [4] |
Plausible Synthetic Pathways
Pathway A: Sandmeyer Cyanation of 2-Amino-4-chlorothiazole
The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine to a nitrile via a diazonium salt intermediate.[1][5] This pathway is highly plausible for the synthesis of this compound, starting from the corresponding 2-amino-4-chlorothiazole.
Conceptual Workflow for Sandmeyer Cyanation
Caption: Proposed Sandmeyer reaction pathway.
Step 1: Diazotization of 2-Amino-4-chlorothiazole
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-chlorothiazole (1 equivalent) in a solution of aqueous hydrochloric acid (3-4 equivalents in water).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is often indicated by a change in the color and consistency of the mixture.
-
Stirring: Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Causality Behind Experimental Choices:
-
Low Temperature: Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a temperature between 0-5 °C is critical for safety and to maximize the yield of the desired product.
-
Acidic Medium: The presence of excess acid is crucial to prevent the coupling of the diazonium salt with the unreacted amine and to stabilize the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.
-
Reaction: Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution is typically observed.
-
Warming and Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Copper(I) Cyanide: CuCN acts as a catalyst to facilitate the transfer of the cyanide nucleophile to the diazonium salt.
-
Heating: Gentle heating at the end of the reaction helps to drive the decomposition of any remaining diazonium salt and complete the substitution reaction.
Pathway B: Nucleophilic Cyanation of 2,4-Dichlorothiazole
An alternative approach involves the selective cyanation of a dihalogenated thiazole precursor, such as 2,4-dichlorothiazole. The reactivity of halogens on the thiazole ring is position-dependent. The halogen at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 4-position. This difference in reactivity can be exploited for a selective synthesis.
Conceptual Workflow for Nucleophilic Cyanation
Caption: Proposed nucleophilic cyanation pathway.
-
Reaction Setup: To a solution of 2,4-dichlorothiazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add copper(I) cyanide (1.1-1.5 equivalents).
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture and pour it into an aqueous solution of ferric chloride or ammonium hydroxide to decompose the copper cyanide complexes.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic phase, dry it, and concentrate it. The crude product should be purified by column chromatography to separate the desired product from any isomeric byproducts and unreacted starting material.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are used to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Elevated Temperature: Significant thermal energy is typically required to overcome the activation energy for nucleophilic aromatic substitution on the thiazole ring.
-
Selectivity: The higher electrophilicity of the C2 position in the thiazole ring generally favors the substitution of the chlorine atom at this position, leading to the desired 2-cyano product. However, careful optimization of reaction conditions may be necessary to maximize the yield of the desired isomer.
Potential Applications in Drug Discovery and Development
While specific applications of this compound are not widely reported, its structure suggests significant potential as a scaffold in drug discovery. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]
The reactive sites on this compound allow for its use in combinatorial chemistry and fragment-based drug design. The chlorine atom can be substituted with various amines, thiols, or alcohols to generate a library of compounds for biological screening. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.
Conclusion
This compound is a valuable heterocyclic building block with considerable synthetic utility. Although its historical discovery is not well-documented, plausible and efficient synthetic routes can be designed based on fundamental principles of organic chemistry. The Sandmeyer reaction of 2-amino-4-chlorothiazole and the nucleophilic cyanation of 2,4-dichlorothiazole represent two robust strategies for its preparation. The bifunctional nature of this compound makes it an attractive starting material for the synthesis of diverse molecular architectures, particularly in the pursuit of novel therapeutic agents. This guide provides the necessary foundational knowledge for researchers to synthesize and utilize this promising chemical intermediate in their research and development endeavors.
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Methodological & Application
Application Notes: The Strategic Use of 4-Chloro-thiazole-2-carbonitrile in Modern Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Privileged Structure
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] It is recognized as a "privileged scaffold" due to its presence in a wide array of natural products (like Vitamin B1) and synthetic drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, anticancer, and anti-inflammatory agents.[1][2][3] The thiazole nucleus offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing it to serve as a versatile pharmacophore in drug design.[4]
Among the vast library of thiazole-based synthons, 4-Chloro-thiazole-2-carbonitrile has emerged as a particularly valuable building block for constructing complex molecular architectures. Its utility stems from two strategically positioned, reactive functional groups: a chlorine atom at the C4 position and a carbonitrile group at the C2 position. These "handles" provide medicinal chemists with orthogonal chemical reactivity, enabling sequential and controlled diversification for the exploration of structure-activity relationships (SAR).
This guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols for its key transformations.
Molecular Profile and Strategic Reactive Sites
The power of this compound lies in its distinct reactive centers, which can be selectively addressed to build molecular diversity.
Caption: Key reactive sites on this compound.
-
C4-Chloro Group: This position is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with a variety of nucleophiles (amines, thiols, alcohols). This is a primary method for introducing side chains that can interact with specific pockets in a biological target. Furthermore, the chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C and C-N bonds to append aryl, heteroaryl, or alkyl groups.
-
C2-Nitrile Group: The nitrile is a versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid, which can then form amide bonds or serve as a key acidic binding group.
-
Reduced to a primary amine, providing a new point for diversification.
-
Utilized in cycloaddition reactions to form other heterocyclic rings.
-
Act as a hydrogen bond acceptor or a warhead for covalent inhibitors in certain enzyme active sites.
-
-
Thiazole Ring: The ring itself is a critical pharmacophoric element, often acting as a bioisostere for phenyl or other aromatic rings. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands in enzyme active sites, particularly in kinase inhibitors.[5]
Core Applications in Drug Discovery Programs
The unique reactivity profile of this compound makes it a valuable starting material for several classes of therapeutic agents.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors are designed to compete with ATP by binding to the enzyme's active site. The thiazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine moiety of ATP.[5]
Derivatives of this compound are ideal for developing kinase inhibitors. The C4 position can be functionalized with larger aromatic systems to occupy the hydrophobic regions of the ATP-binding pocket, while the C2-nitrile or its derivatives can interact with other key residues. For instance, the discovery of Dasatinib, a potent pan-Src kinase inhibitor, highlighted the power of the 2-aminothiazole template in kinase inhibition.[5] this compound provides a direct route to analogues where the 2-position is modified beyond a simple amino group.
Caption: Drug discovery workflow using the target building block.
Antimicrobial and Antiviral Agents
The thiazole core is a recognized pharmacophore in the development of antimicrobial and antiviral compounds.[1][7] Di-halogenated benzothiazole derivatives, for example, have demonstrated significant biological activity, including anti-norovirus effects.[7] By using this compound, researchers can systematically synthesize libraries of compounds where substituents at the C4 position are varied to optimize activity against specific bacterial, fungal, or viral targets.[8]
Experimental Protocols: Key Synthetic Transformations
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To demonstrate the displacement of the C4-chloro group with a primary or secondary amine, a common strategy for introducing key side chains.
Reaction Scheme: this compound + R¹R²NH → 4-(R¹R²N)-thiazole-2-carbonitrile
| Parameter | Condition/Reagent | Rationale (The "Why") |
| Substrates | This compound (1.0 eq), Amine (1.2-1.5 eq) | A slight excess of the amine nucleophile drives the reaction to completion. |
| Base | Diisopropylethylamine (DIPEA) (2.0-3.0 eq) | A non-nucleophilic organic base used to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | A polar, aprotic solvent is required to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the SNAr rate. |
| Temperature | 80 - 140 °C (Microwave or conventional heating) | Thermal energy is required to overcome the activation energy of the reaction. Higher temperatures are often needed for less reactive amines. |
| Monitoring | Thin Layer Chromatography (TLC) or LC-MS | Essential for determining reaction completion and identifying potential side products. |
Step-by-Step Methodology:
-
To a microwave vial or round-bottom flask, add this compound (e.g., 144.6 mg, 1.0 mmol).
-
Add the desired amine (1.2 mmol) followed by the solvent (DMF, 3-5 mL).
-
Add DIPEA (e.g., 348 µL, 2.0 mmol) to the mixture.
-
Seal the vessel and heat the reaction to the target temperature (e.g., 120 °C) with stirring for 2-16 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
Objective: To form a C-C bond at the C4 position by coupling with an aryl or heteroaryl boronic acid, a cornerstone of modern medicinal chemistry for creating bi-aryl structures.
Reaction Scheme: this compound + Ar-B(OH)₂ → 4-Aryl-thiazole-2-carbonitrile
| Parameter | Condition/Reagent | Rationale (The "Why") |
| Substrates | This compound (1.0 eq), Boronic Acid (1.1-1.3 eq) | A slight excess of the boronic acid component ensures complete consumption of the starting halide. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of ligand can significantly impact reaction efficiency. |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ (2.0-3.0 eq) | The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. |
| Solvent | 1,4-Dioxane/Water or DME | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80 - 110 °C | Sufficient temperature is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Step-by-Step Methodology:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution (e.g., 2M Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS, typically 4-24 hours).
-
Cool the reaction to room temperature.
-
Work-up: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (e.g., hexanes/ethyl acetate) to obtain the desired bi-aryl product.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable and orthogonal reactivity allows for the rapid and efficient generation of diverse chemical libraries targeting a multitude of disease-relevant proteins. The protocols outlined herein provide a robust starting point for researchers and scientists to leverage this powerful building block in their quest for novel therapeutics. By understanding the causality behind each experimental step, drug development professionals can confidently adapt and optimize these methods to fit the unique needs of their specific research programs.
References
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- Dana Bioscience. (n.d.). 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile 250mg.
- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- PubMed Central. (n.d.). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.
- ScienceDirect. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES.
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- OUCI. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
- PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
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- National Institutes of Health. (2025). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets.
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- MDPI. (n.d.). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects.
- National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
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Application Notes and Protocols: 4-Chloro-thiazole-2-carbonitrile as a Versatile Building Block for Kinase Inhibitors
Introduction: The Strategic Value of the Thiazole Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized the treatment of numerous diseases. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role, and among them, the thiazole ring is a privileged framework.[2] Thiazole derivatives are present in a multitude of bioactive compounds and approved drugs, valued for their ability to form key interactions within the ATP-binding pocket of kinases.[2]
This guide focuses on a particularly valuable, yet underexplored, building block: 4-chloro-thiazole-2-carbonitrile . Its unique substitution pattern—a reactive chloro group at the 4-position and a versatile carbonitrile at the 2-position—offers a strategic entry point for the synthesis of diverse libraries of potent kinase inhibitors. The chloro group serves as an excellent handle for introducing various substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, while the carbonitrile can be retained for its electronic properties or further elaborated.
This document will provide a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of inhibitors for two major kinase families: Aurora kinases and Janus kinases (JAKs) . We will furnish detailed, field-proven protocols for both the synthesis of a model inhibitor and its subsequent evaluation in biochemical and cell-based assays.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 1363383-13-4 | [3] |
| Molecular Formula | C₄HClN₂S | [3] |
| Molecular Weight | 144.58 g/mol | [3] |
| Appearance | White to off-white solid | General |
| Purity | ≥97% (typical) | [3] |
Safety Precautions:
While a specific safety data sheet for this compound is not widely available, data from analogous compounds such as 2-chlorothiazole-4-carboxylic acid suggest that it should be handled with care.[4][5] It is likely to be an irritant to the skin and eyes.[4][5] Ingestion and inhalation should be avoided.[4]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthetic Strategy: Leveraging the Reactivity of the 4-Chloro Position
The primary synthetic utility of this compound lies in the reactivity of the C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, most notably amines. This reaction is a cornerstone in the synthesis of many Type I and Type II kinase inhibitors, where a substituted aniline fragment often forms a key hydrogen bond with the hinge region of the kinase.
Additionally, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties at the C4 position. This enables the exploration of structure-activity relationships (SAR) in regions of the kinase binding site beyond the hinge.
The 2-carbonitrile group is a valuable feature for several reasons. Its electron-withdrawing nature can influence the reactivity of the thiazole ring and the pKa of adjacent functional groups. Furthermore, the nitrile itself can be a key pharmacophoric element, or it can be chemically transformed into other functional groups like amines or amides if desired.
PART 1: SYNTHETIC PROTOCOLS
This section provides a representative, step-by-step protocol for the synthesis of a 2-cyano-4-anilino-thiazole scaffold, a common core in many kinase inhibitors. This protocol is based on established methodologies for nucleophilic aromatic substitution on chloro-heterocycles.
Protocol 1: Synthesis of a Model Kinase Inhibitor Scaffold via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with a substituted aniline (e.g., 4-chloro-2-nitroaniline) to generate a 2-cyano-4-anilino-thiazole derivative.
Reaction Scheme:
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Experimental protocol for the synthesis of 4-Chloro-thiazole-2-carbonitrile
An Application Note and Experimental Protocol for the Synthesis of 4-Chloro-thiazole-2-carbonitrile
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is centered around a robust and well-established Sandmeyer cyanation reaction, starting from the commercially available precursor, 2-Amino-4-chlorothiazole. This document is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental choices, safety precautions, and characterization methods. By integrating field-proven insights with authoritative references, this guide serves as a self-validating system for the successful laboratory-scale preparation of the target compound.
Introduction
The thiazole nucleus is a cornerstone motif in pharmaceutical chemistry, present in a wide array of approved drugs and clinical candidates. The specific substitution pattern on the thiazole ring is critical for modulating biological activity, solubility, and metabolic stability. This compound is a particularly useful intermediate, featuring two distinct reactive sites: a chloro group at the 4-position, amenable to nucleophilic substitution or cross-coupling reactions, and a nitrile group at the 2-position, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.
The most reliable and direct route to this compound involves the conversion of the 2-amino group of 2-Amino-4-chlorothiazole into a nitrile. This is classically achieved via the Sandmeyer reaction, a powerful transformation that allows for the substitution of an aromatic amino group through the formation of a diazonium salt intermediate.[1] This protocol details a carefully optimized procedure for this transformation, emphasizing safety, reproducibility, and high yield.
Reaction Scheme & Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound via Sandmeyer Reaction
(Image: 2-Amino-4-chlorothiazole is converted to this compound)
The Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds in two principal stages:
-
Diazotization: The primary aromatic amine (2-Amino-4-chlorothiazole) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, which is a highly reactive intermediate and an excellent leaving group (N₂).
-
Cyanide Displacement: The diazonium salt is then introduced to a solution of a copper(I) cyanide. The reaction is believed to proceed via a single-electron transfer (SET) mechanism, where the copper(I) catalyst facilitates the release of nitrogen gas and the formation of an aryl radical, which then reacts with the cyanide to form the final product.[1]
The mechanistic flow is illustrated in the diagram below.
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Step-by-step synthesis of substituted thiazoles from 4-Chloro-thiazole-2-carbonitrile
An Application Note and Protocol Guide for the Synthesis of Substituted Thiazoles from 4-Chloro-thiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold and the Versatility of a Key Building Block
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design. The synthesis of novel, diversely substituted thiazole derivatives is therefore a critical task for the discovery of new chemical entities with therapeutic potential.
This compound has emerged as a highly valuable and versatile starting material for generating diverse thiazole libraries.[2][3][4] The presence of two distinct reactive sites—the electron-withdrawing nitrile group at the C2 position and the displaceable chlorine atom at the C4 position—provides a strategic platform for selective functionalization. The nitrile group activates the thiazole ring, rendering the C4 position susceptible to nucleophilic attack, while the chloro substituent serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and mechanistic insights for leveraging these properties to synthesize a range of substituted thiazoles.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
Principle and Mechanistic Insight
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing heteroatom nucleophiles onto an aromatic or heteroaromatic ring.[5] Unlike typical SN2 reactions, the SNAr pathway does not involve a backside attack. Instead, it proceeds via a two-step addition-elimination mechanism.[6][7]
The thiazole ring in this compound is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nitrile (-CN) group at the C2 position. This electronic pull makes the C4 carbon, which bears the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. This pathway is particularly efficient for strong nucleophiles such as amines, thiols, and alkoxides.
Experimental Protocol: General Procedure for SNAr with Amines
This protocol describes a general method for the amination of this compound.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 - 2.0 eq.) and a suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.).
-
Solvent: Add an appropriate solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol (EtOH) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-thiazole-2-carbonitrile derivative.
Data Summary: SNAr with Various Nucleophiles
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 85-95 |
| 2 | Benzylamine | Et₃N | EtOH | Reflux | 80-90 |
| 3 | Sodium thiophenoxide | N/A | DMF | 25-50 | >90 |
| 4 | Sodium methoxide | N/A | MeOH | Reflux | 75-85 |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For nucleophiles that are incompatible with SNAr conditions or for the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions offer a robust and versatile alternative. The C4-Cl bond can be effectively activated by a palladium catalyst to couple with a variety of organometallic reagents.
Suzuki-Miyaura Coupling: C-C Bond Formation
Principle and Mechanistic Insight
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[9][10] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[11] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the thiazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) (3.0 eq.).[12]
-
Catalyst System: Add the palladium catalyst, such as Pd(OAc)₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%), and if necessary, a ligand.[12]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water. Sparge the mixture with Argon for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed as monitored by TLC.
-
Work-up and Purification: Follow the general work-up and purification procedure described in Figure 2.
Buchwald-Hartwig Amination: C-N Bond Formation
Principle and Mechanistic Insight
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation from aryl halides and amines.[13][14] The reaction mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[15] A key difference is the requirement for a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine or the intermediate palladium-amine complex. The choice of ligand, typically a bulky, electron-rich phosphine, is critical for achieving high efficiency and broad substrate scope.[16][17]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and a strong base like sodium tert-butoxide (NaOt-Bu) (1.4 eq.).
-
Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, 4-5 mol%).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor for completion.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by column chromatography.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
Principle and Mechanistic Insight
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] The standard reaction conditions employ a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[19] The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium(II) complex.[18]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (CuI) co-catalyst (5 mol%).
-
Reagent Addition: Add a suitable solvent like tetrahydrofuran (THF) or DMF, followed by a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) dropwise.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification: Follow the general work-up and purification procedure outlined in Figure 2.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere. Amine bases are often volatile and have strong odors.
-
Solvents: Anhydrous and degassed solvents are often required. Handle flammable organic solvents with care and avoid ignition sources.
-
Pressurized Vessels: When heating reactions in sealed tubes, always use a blast shield and ensure the vessel is not filled more than two-thirds full to prevent over-pressurization.[9]
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- Wikipedia.
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The Lynchpin of Modern Agrochemicals: Application Notes and Protocols for 4-Chloro-thiazole-2-carbonitrile in Synthesis
Introduction: The Unseen Importance of the Thiazole Moiety
In the intricate world of agrochemical synthesis, the thiazole ring stands as a cornerstone scaffold, prized for its unique electronic properties and versatile reactivity.[1][2][3][4] This five-membered heterocycle, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds, offering a blend of stability and functionality that is highly sought after in the design of novel pesticides.[1][2][3][4] Among the various substituted thiazoles, 4-Chloro-thiazole-2-carbonitrile emerges as a pivotal intermediate, a linchpin in the construction of highly effective and widely utilized insecticides. Its strategic placement of a chloro and a cyano group on the thiazole ring provides chemists with reactive handles to elaborate the molecule into complex, high-value agrochemicals. This guide provides an in-depth exploration of the applications of this compound, with a focus on its integral role in the synthesis of leading neonicotinoid insecticides, offering detailed protocols and mechanistic insights for researchers and professionals in the field.
Core Application: A Gateway to Neonicotinoid Insecticides
The primary and most significant application of this compound and its close derivatives in the agrochemical industry is as a key building block for the synthesis of neonicotinoid insecticides. These systemic insecticides, which target the nicotinic acetylcholine receptors in insects, have a broad spectrum of activity against many economically important pests.[5][6] Notably, the synthesis of two blockbuster neonicotinoids, Thiamethoxam and Clothianidin, heavily relies on a thiazole-containing intermediate derived from precursors like this compound.
The Strategic Importance of 2-Chloro-5-chloromethylthiazole
While direct protocols starting from this compound can be proprietary, the overwhelming majority of publicly available synthesis routes for Thiamethoxam and Clothianidin converge on a common, crucial intermediate: 2-chloro-5-chloromethylthiazole . The synthesis of this key intermediate can be envisaged as a multi-step process from simpler thiazole precursors, where the foundational structure provided by a molecule like this compound is modified to introduce the required functionalities.
The following sections will detail the laboratory-scale synthesis of Thiamethoxam and Clothianidin, assuming the availability of the pivotal intermediate, 2-chloro-5-chloromethylthiazole. The causality behind each experimental choice and the underlying chemical principles will be thoroughly explained.
Synthesis Protocol 1: Preparation of Thiamethoxam
Thiamethoxam is a second-generation neonicotinoid insecticide with a broad spectrum of activity.[5][6] Its synthesis involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-chloromethylthiazole.[5][7]
Reaction Scheme:
Caption: Synthesis of Thiamethoxam via N-alkylation.
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-4-nitroimino-1,3,5-oxadiazinane and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).[7]
-
Addition of Base and Reactant: Add a base, typically anhydrous potassium carbonate (K2CO3), to the reaction mixture.[7][8] The base is crucial for deprotonating the secondary amine of the oxadiazinane ring, generating a nucleophilic nitrogen that will attack the electrophilic chloromethyl group of the thiazole derivative.
-
Initiation of Reaction: Begin stirring the mixture and slowly add a solution of 2-chloro-5-chloromethylthiazole in DMF to the flask at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a temperature of 60-70°C.[7] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting materials.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The inorganic salts are removed by filtration. The filtrate is then typically subjected to an aqueous work-up. This involves partitioning the product between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude Thiamethoxam can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Experimental Data Summary:
| Parameter | Value | Reference |
| Reactant 1 | 3-Methyl-4-nitroimino-1,3,5-oxadiazinane | [7] |
| Reactant 2 | 2-Chloro-5-chloromethylthiazole | [7] |
| Base | Anhydrous Potassium Carbonate (K2CO3) | [7][8] |
| Solvent | N,N-Dimethylformamide (DMF) | [7] |
| Reaction Temperature | 60-70°C | [7] |
| Typical Yield | 75-85% | [8] |
Synthesis Protocol 2: Preparation of Clothianidin
Clothianidin is another prominent neonicotinoid insecticide, characterized by its high efficacy against a wide range of sucking and chewing insects.[9][10] The synthesis of Clothianidin also utilizes 2-chloro-5-chloromethylthiazole as a key electrophile.
Reaction Scheme:
Caption: Synthesis of Clothianidin via N-alkylation.
Step-by-Step Methodology:
-
Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reactant and Base Addition: Charge the flask with N-methyl-N'-nitroguanidine and a suitable solvent such as acetonitrile. Add a base, for instance, anhydrous potassium carbonate. The function of the base is to deprotonate the guanidine moiety, thereby increasing its nucleophilicity.
-
Controlled Addition of Electrophile: Dissolve 2-chloro-5-chloromethylthiazole in acetonitrile and add it dropwise to the stirred reaction mixture at a controlled temperature, typically ambient temperature to slightly elevated (e.g., 40-50°C), to manage the exothermic nature of the reaction.
-
Reaction Progression and Monitoring: After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., reflux) for several hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or HPLC.
-
Work-up and Product Isolation: Once the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product can be partitioned between water and an organic solvent like dichloromethane. The organic phase is then washed, dried, and the solvent evaporated.
-
Purification: The crude Clothianidin is purified by recrystallization from an appropriate solvent, such as ethanol, to yield a white crystalline solid.
Experimental Data Summary:
| Parameter | Value | Reference |
| Reactant 1 | N-methyl-N'-nitroguanidine | [11] |
| Reactant 2 | 2-Chloro-5-chloromethylthiazole | [11] |
| Base | Anhydrous Potassium Carbonate (K2CO3) | [12] |
| Solvent | Acetonitrile | [11] |
| Reaction Temperature | Reflux | [11] |
| Typical Yield | 80-90% | [12] |
Mechanistic Insights and the Role of the Thiazole Ring
The synthetic routes for both Thiamethoxam and Clothianidin hinge on a classical SN2 reaction, where a deprotonated nitrogen nucleophile attacks the electrophilic carbon of the chloromethyl group on the thiazole ring. The thiazole ring itself plays a crucial role beyond being a mere scaffold. Its electron-withdrawing nature enhances the electrophilicity of the adjacent chloromethyl group, making it more susceptible to nucleophilic attack. Furthermore, the presence of the chloro substituent at the 2-position of the thiazole ring is vital for the biological activity of the final neonicotinoid products, contributing to their binding affinity to the insect's nicotinic acetylcholine receptors.
Analytical Characterization
The identity and purity of the synthesized agrochemicals must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the desired bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and to monitor the progress of the reaction.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the molecule.
Safety Precautions
The synthesis of these agrochemicals should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. The starting materials and products are potentially hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of modern agrochemicals, particularly the highly effective neonicotinoid insecticides Thiamethoxam and Clothianidin. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the fundamental knowledge to leverage the unique chemistry of the thiazole moiety in their synthetic endeavors. A thorough understanding of the reaction mechanisms, experimental parameters, and safety considerations is paramount for the successful and responsible synthesis of these vital crop protection agents.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-thiazole-2-carbonitrile
Introduction: The Strategic Importance of the Functionalized Thiazole Moiety
The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and pharmaceuticals, including antimicrobial agents like sulfazole and the antiretroviral drug Ritonavir.[1] Its unique electronic properties and multiple points for diversification make it a valuable building block in medicinal chemistry and materials science.[1][2] The subject of this guide, 4-chloro-thiazole-2-carbonitrile (C4HClN2S, MW: 144.58)[3], is a particularly attractive substrate for drug discovery programs. The presence of a chloro substituent at the 4-position and a nitrile group at the 2-position offers distinct opportunities for sequential, site-selective functionalization through modern synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] These reactions are indispensable tools in the pharmaceutical industry for the construction of novel drug candidates.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various palladium-catalyzed cross-coupling reactions to this compound, offering detailed protocols and expert insights into experimental design and execution.
Reactivity Profile of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the C4-Cl bond. The electron-withdrawing nature of the nitrile group at the C2 position is expected to influence the electronic properties of the thiazole ring, potentially impacting the ease of oxidative addition of the palladium catalyst to the C-Cl bond. Generally, aryl chlorides are less reactive than the corresponding bromides and iodides in these transformations.[6] However, advancements in ligand design and catalyst systems have made the coupling of aryl chlorides a routine and reliable process.[7]
This guide will focus on the following key palladium-catalyzed cross-coupling reactions for the functionalization of the C4 position of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the arylation of alkenes.
-
Sonogashira Coupling: For the synthesis of substituted alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[8] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[8][10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
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Introduction: The Significance of the Thiazole Scaffold and the Power of Cross-Coupling
An Application Guide for the Synthesis of 4-Aryl/Heteroaryl-Thiazole-2-Carbonitriles via Suzuki-Miyaura Cross-Coupling
The thiazole ring is a privileged heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals. Its presence in molecules like the Vitamin B1 thiamine highlights its fundamental role in biological systems.[1] In modern drug discovery, the functionalization of the thiazole core is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The synthesis of 4-substituted-thiazole-2-carbonitriles, in particular, provides valuable intermediates for the construction of complex molecular architectures targeting a range of diseases.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[2] Its broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and compatibility with aqueous conditions make it a preferred method in both academic and industrial settings.[3][4][5]
This guide provides a detailed protocol and mechanistic insights for the Suzuki coupling of 4-chloro-thiazole-2-carbonitrile. As an electron-deficient heteroaryl chloride, this substrate presents specific challenges, primarily related to the initial oxidative addition step in the catalytic cycle.[3][6] Overcoming this hurdle requires a carefully optimized system, including the judicious selection of the palladium catalyst, ligand, base, and solvent. This document offers field-proven insights to enable researchers, scientists, and drug development professionals to successfully implement this crucial transformation.
Pillar 1: The Mechanistic Foundation of the Suzuki-Miyaura Reaction
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, especially for less reactive aryl chlorides.[3] This step oxidizes the catalyst to a Pd(II) species. The choice of a bulky, electron-donating phosphine ligand on the palladium center is crucial here, as it increases the electron density at the metal, facilitating its insertion into the C-Cl bond.[2][9]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the Pd(II) complex. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the palladium center, displacing the halide.[4][10][11][12]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (the thiazole and the newly transferred aryl group) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond. This step simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[2][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: Strategic Functionalization of the C5 Position of 4-Chloro-thiazole-2-carbonitrile
Abstract
The 4-chloro-thiazole-2-carbonitrile scaffold is a privileged building block in contemporary medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. Functionalization of its C5 position is a critical strategy for modulating biological activity and tuning material characteristics. This guide provides an in-depth exploration of robust and field-proven methodologies for the selective modification of this position. We delve into the mechanistic rationale behind direct C-H activation, a preferred atom-economical approach, and provide detailed, step-by-step protocols for its implementation. Furthermore, we explore complementary strategies, including classic metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are indispensable for installing a diverse array of substituents. Finally, we address the nuances of organometallic approaches via lithiation, highlighting both the potential and the precautions necessary for success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of the Thiazole C5 Position
The thiazole ring is a cornerstone heterocycle in numerous FDA-approved drugs and advanced materials. The specific scaffold, this compound, presents a unique electronic landscape. The potent electron-withdrawing nature of both the C2-carbonitrile and the C4-chloro substituents significantly influences the reactivity of the C5-H bond. This electronic pull increases the acidity of the C5 proton and renders the position susceptible to specific modes of activation, making it the most nucleophilic and reactive site for certain transformations, particularly palladium-catalyzed direct arylation.[1][2]
Selective functionalization at this C5 position allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments that can engage with biological targets or modulate optoelectronic properties. This guide outlines the primary synthetic avenues to achieve this goal with precision and efficiency.
Preferred Method: Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation is an increasingly favored strategy in modern synthesis due to its atom economy, reduced number of synthetic steps (by avoiding pre-functionalization), and lower environmental impact compared to traditional cross-coupling methods.[3] For thiazole derivatives, the C5 position is highly reactive towards electrophilic palladation, making direct arylation an exceptionally effective and regioselective method.[3][4]
Mechanistic Rationale
The generally accepted mechanism for the direct arylation of electron-rich heterocycles like thiazole is the Concerted Metalation-Deprotonation (CMD) pathway. The C5-H bond is activated by a palladium(II) complex, often facilitated by a ligand or an acetate/carbonate base, leading to a palladacycle intermediate. This intermediate then undergoes reductive elimination to form the new C-C bond and regenerate the active palladium catalyst. The inherent electronic properties of the this compound substrate strongly direct this activation to the C5 position.
Caption: Catalytic cycle for Direct C-H Arylation via the CMD pathway.
Experimental Protocol: Ligand-Free Direct C5-Arylation
This protocol is adapted from methodologies demonstrating high efficiency for the direct arylation of thiazole derivatives at low catalyst loadings.[3]
Materials:
-
This compound
-
Aryl bromide (1.0 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 - 1.0 mol%)
-
Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.0 mmol), potassium acetate (2.0 mmol), and palladium(II) acetate (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous DMA (2-4 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 120-140 °C and stir vigorously for 6-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-4-chloro-thiazole-2-carbonitrile.
Data Summary: Direct C5-Arylation
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ (0.1-1) | KOAc | DMA | 120-140 | 6-24 | 60-95% | [3] |
| Pd-NHC (1) | KOAc | DMA | 120 | 1-6 | 75-98% | [4] |
| Pd(OAc)₂ (2) | K₂CO₃ | DMA | 130 | 3-24 | 50-85% | [1] |
Metal-Catalyzed Cross-Coupling Strategies
While direct C-H activation is ideal for arylation, the installation of other functionalities (alkenyl, alkynyl, alkyl) or coupling with sensitive partners may require classic cross-coupling reactions. These methods necessitate a pre-functionalized thiazole, typically a 5-halo (bromo or iodo) or 5-stannyl derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[5][6] It is known for its mild conditions and high functional group tolerance.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol: C5-Aryl/Vinyl Suzuki Coupling
-
Reagent Assembly: In a reaction vessel, combine 5-bromo-4-chloro-thiazole-2-carbonitrile (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or a more modern catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos).[7]
-
Inert Atmosphere & Solvent Addition: Purge the vessel with an inert gas. Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC/LC-MS).
-
Work-up and Purification: Follow the general work-up and purification procedure described in Section 2.2.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[8][9] It is highly versatile and tolerant of a wide range of functional groups, though a significant drawback is the toxicity of the organotin reagents and byproducts.[10][11]
Protocol: C5-Alkenyl/Aryl Stille Coupling
-
Reagent Assembly: In a reaction vessel, combine 5-bromo-4-chloro-thiazole-2-carbonitrile (1.0 eq), the organostannane (e.g., tributyl(vinyl)tin, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and optionally a copper(I) iodide (CuI) co-catalyst or lithium chloride (LiCl) additive.
-
Inert Atmosphere & Solvent Addition: Purge the vessel with an inert gas. Add an anhydrous, degassed solvent like THF, toluene, or DMF.
-
Reaction: Heat the mixture to 80-120 °C until the reaction is complete.
-
Work-up and Purification: After cooling, the work-up may include a quench with aqueous KF to precipitate tin byproducts, followed by filtration, extraction, and column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkynyl moieties, forming a C(sp²)-C(sp) bond between a terminal alkyne and an organic halide.[12][13]
Protocol: C5-Alkynylation
-
Reagent Assembly: In a Schlenk flask, combine 5-iodo-4-chloro-thiazole-2-carbonitrile (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Inert Atmosphere & Solvent Addition: Purge with an inert gas. Add an anhydrous, degassed solvent like THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification: Filter the reaction mixture through celite to remove salts, concentrate the filtrate, and purify the residue by column chromatography.
Organometallic Approach: C5-Lithiation and Electrophilic Quench
Direct deprotonation of the C5-H using a strong organolithium base, followed by trapping with an electrophile, offers a pathway to a wide range of functionalities. However, this method requires careful control, as thiazole rings can be susceptible to nucleophilic attack by the base, leading to ring-opening or other side reactions.[14]
Caption: Logical workflow for the C5-lithiation and electrophilic quench strategy.
Protocol: General Procedure for C5-Lithiation
-
Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) or freshly prepared lithium diisopropylamide (LDA) (1.05 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide, an aldehyde, or bubbling in dry CO₂ gas) at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Perform a standard aqueous work-up and extraction, followed by purification via column chromatography.
Safety and Concluding Remarks
Safety: All protocols described herein must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organolithium reagents are pyrophoric and must be handled with extreme care under inert conditions. Palladium catalysts and organotin compounds are toxic and should be handled with appropriate precautions.
References
- Rocha, C. F., et al. (2020). Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. ResearchGate.
- Cravotto, G., et al. (2018). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. National Institutes of Health (NIH).
- Brown, H. D. (1977). U.S. Patent No. US4010173A - Synthesis of 4-cyanothiazoles. Google Patents.
- Sato, K., et al. (2024). 2H-Thiazolo[4,5-d][1][15][16]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing.
- Ahmad, S., et al. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI.
- Buğday, N., et al. (2021). C–H Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. ScienceDirect.
- Wikipedia contributors. (n.d.). Stille reaction. Wikipedia.
- El-Meguid, M. A., et al. (2016). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health (NIH).
- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
- Singh, R., et al. (2020). A comprehensive review on the latest synthetic strategies and pharmaceutical applications of 1,3-thiazole derivatives. ResearchGate.
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
- Ali, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Reddy, C. R., et al. (2007). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. ResearchGate.
- Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 4. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conversion of 4-Chloro-thiazole-2-carbonitrile to 4-Chloro-thiazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole-2-carboxamide Moiety
The thiazole ring and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The 4-chloro-thiazole-2-carboxamide core, in particular, serves as a crucial building block for the synthesis of targeted therapeutics. The conversion of the readily available 4-Chloro-thiazole-2-carbonitrile to its corresponding primary amide is a key synthetic step. However, this transformation is not without its challenges. The electron-deficient nature of the thiazole ring, further accentuated by the chloro-substituent, renders the nitrile group susceptible to vigorous hydrolysis, often leading to the over-hydrolysis to the carboxylic acid, or potential degradation of the heterocyclic core under harsh reaction conditions.
This application note provides a detailed guide for the selective conversion of this compound to 4-Chloro-thiazole-2-carboxamide, offering two robust protocols: a classic acid-catalyzed hydrolysis and a milder, controlled base-catalyzed method. The causality behind experimental choices, detailed step-by-step methodologies, characterization techniques, and troubleshooting are discussed to ensure reproducible and high-yielding results.
Mechanism of Action: Understanding Nitrile Hydrolysis
The conversion of a nitrile to an amide involves the hydration of the carbon-nitrogen triple bond. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers and tautomerization of the resulting imidic acid intermediate leads to the formation of the amide.[1][2] It is crucial to control the reaction conditions, as prolonged exposure to strong acid and heat can lead to the further hydrolysis of the amide to the corresponding carboxylic acid.[3]
Base-Catalyzed Hydrolysis (Radziszewski Reaction): In the presence of a base, a strong nucleophile like the hydroperoxide anion (from hydrogen peroxide) attacks the nitrile carbon. The resulting intermediate, a peroxycarboximidic acid, then oxidizes another equivalent of the nitrile or undergoes further reaction to form the amide. This method is often preferred for its milder conditions, which can help to prevent over-hydrolysis and preserve sensitive functional groups.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using Concentrated Sulfuric Acid
This protocol employs concentrated sulfuric acid to control the water activity and promote the formation of the amide while minimizing the formation of the carboxylic acid. The electron-withdrawing nature of the chloro-substituted thiazole ring makes the nitrile carbon more electrophilic, allowing for the use of moderately strong acid conditions.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (5.0 eq) to the nitrile with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO2 gas.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 4-Chloro-thiazole-2-carboxamide.
Diagram of Experimental Workflow:
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Protocol 2: Controlled Base-Catalyzed Hydrolysis (Radziszewski-type)
This method utilizes alkaline hydrogen peroxide for a milder conversion, which is particularly advantageous for substrates that are sensitive to strong acids.
Materials:
-
This compound
-
Ethanol
-
Hydrogen Peroxide (30% solution)
-
Sodium Hydroxide (6M aqueous solution)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of nitrile) in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
To this solution, add 30% hydrogen peroxide (3.0 eq).
-
While stirring, slowly add 6M sodium hydroxide solution dropwise until the pH of the mixture is between 9 and 10.
-
Heat the reaction mixture to 50-60 °C and maintain it at this temperature for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Diagram of Experimental Workflow:
Caption: Workflow for Base-Catalyzed Hydrolysis.
Characterization and Analysis
Successful conversion to 4-Chloro-thiazole-2-carboxamide can be confirmed using standard analytical techniques.
| Technique | Expected Observations for 4-Chloro-thiazole-2-carboxamide |
| ¹H NMR | A singlet for the thiazole proton (δ ~8.0-8.5 ppm). Two broad singlets for the amide protons (-CONH₂) which may be exchangeable with D₂O. |
| ¹³C NMR | A signal for the amide carbonyl carbon (δ ~160-165 ppm). Signals for the thiazole ring carbons, with the carbon bearing the chloro group shifted downfield. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amide (two bands in the range of 3100-3500 cm⁻¹). A strong C=O stretching vibration (amide I band) around 1650-1680 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 4-Chloro-thiazole-2-carboxamide (C₄H₃ClN₂OS), along with characteristic isotopic patterns for chlorine. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally while monitoring by TLC. For Protocol 1, ensure anhydrous conditions initially. |
| Formation of Carboxylic Acid | Over-hydrolysis due to harsh conditions. | For Protocol 1, reduce reaction time or temperature. For Protocol 2, ensure the pH does not become too high and do not overheat. |
| Degradation of Starting Material | Instability of the thiazole ring under the reaction conditions. | Use the milder conditions of Protocol 2. Ensure the temperature in Protocol 1 does not exceed the recommended range during the initial addition of acid. |
| Difficult Purification | Presence of unreacted starting material and by-products. | Optimize the reaction to go to completion. Utilize column chromatography with a gradient elution system for purification. |
Safety Precautions
-
This compound and its derivatives: Thiazole compounds can be skin and respiratory sensitizers. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and an apron. Always add acid to water, never the other way around.
-
Hydrogen Peroxide (30%): A strong oxidizer and can cause severe skin and eye irritation. Handle with appropriate PPE. Avoid contact with organic materials and metals.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Das, D., et al. (2016). 2-Aminothiazoles as a unique scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 112, 146-189.
- Ayati, A., et al. (2015). A review on biological activities of 2-aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences, 23(1), 48.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor. YouTube.
- Radziszewski Reaction. Wikipedia.
- Safety Data Sheet for Sulfuric Acid.
- 21.5: Hydrolysis of nitriles. Chemistry LibreTexts.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health.
- Hydrolysis of cyanohydrin in the presence of sulfuric acid. Chemistry Stack Exchange.
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. National Institutes of Health.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
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Application Notes and Protocols: Selective Reduction of the Nitrile in 4-Chloro-thiazole-2-carbonitrile to a Primary Amine
Introduction: The Significance of 2-(Aminomethyl)thiazoles in Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged pharmacophore, integral to a multitude of biologically active molecules, including anticancer agents, antibiotics, and anti-inflammatory drugs.[1][2][3] The introduction of an aminomethyl group at the 2-position of the thiazole ring expands the chemical space for derivatization, enabling the synthesis of novel compounds with potentially enhanced pharmacological profiles. Specifically, the reduction of 4-Chloro-thiazole-2-carbonitrile to (4-chlorothiazol-2-yl)methanamine provides a key building block for drug discovery programs. The presence of the chloro-substituent offers a handle for further functionalization via cross-coupling reactions, while the primary amine allows for the formation of amides, sulfonamides, and other functionalities crucial for modulating drug-target interactions.
This application note provides a comprehensive guide to the selective reduction of this compound, exploring various methodologies and offering detailed, field-proven protocols. We will delve into the mechanistic underpinnings of these transformations, discuss the rationale behind reagent selection, and provide insights into potential challenges and optimization strategies.
Theoretical Background: Mechanistic Considerations for Nitrile Reduction
The conversion of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.[4] This transformation can be achieved through two primary pathways: catalytic hydrogenation and chemical reduction using hydride reagents. The choice of method is dictated by factors such as substrate compatibility, desired chemoselectivity, scalability, and safety considerations.
Catalytic Hydrogenation: This method employs a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide, in the presence of hydrogen gas.[4][5] The reaction proceeds through the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the C≡N bond. A critical challenge in catalytic hydrogenation of nitriles is the potential for over-reduction or the formation of secondary and tertiary amine byproducts via the reaction of the intermediate imine with the newly formed primary amine.[4][6] The addition of ammonia or a base can often suppress the formation of these byproducts.[6]
Chemical Reduction with Hydride Reagents: Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines.[5][7] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion-metal complex. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to yield the primary amine.[8] While powerful, LiAlH₄ is a non-selective reagent that will also reduce other functional groups such as esters and carboxylic acids.[9] Milder reducing agents like Sodium Borohydride (NaBH₄) are generally incapable of reducing nitriles on their own.[7] However, their reactivity can be enhanced by the addition of transition metal salts, such as cobalt(II) chloride or nickel(II) chloride, which are thought to form metal borides in situ that catalyze the reduction.[10][11][12][13] Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), also offer a viable alternative for nitrile reduction.[6][14][15]
Chemoselectivity Concerns with this compound: A key challenge in the reduction of this compound is the potential for reductive dehalogenation, particularly with catalytic hydrogenation methods.[16] The choice of catalyst, solvent, and reaction conditions is therefore critical to preserving the chloro-substituent.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of this compound to (4-chlorothiazol-2-yl)methanamine using different reagents.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent LiAlH₄ and is suitable for small-scale synthesis where high reactivity is desired.
Causality: LiAlH₄ is a potent, non-selective hydride donor capable of rapidly reducing the nitrile functionality.[9] The use of an ethereal solvent like THF is standard as it is inert to the reagent and effectively solvates the intermediate aluminum complexes.[9] The sequential addition of water, aqueous NaOH, and then more water during the workup (Fieser workup) is a well-established method to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.[9]
Caption: Workflow for LiAlH₄ Reduction.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Silica Gel for column chromatography
-
Nitrogen gas supply
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) and suspend it in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add deionized water (1 volume relative to LiAlH₄), followed by 15% aqueous NaOH solution (1 volume relative to LiAlH₄), and finally deionized water (3 volumes relative to LiAlH₄). A granular precipitate should form.
-
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by column chromatography on silica gel.
Protocol 2: Reduction using Sodium Borohydride and Cobalt(II) Chloride
This protocol offers a milder and safer alternative to LiAlH₄, often with improved chemoselectivity.
Causality: Sodium borohydride alone is not strong enough to reduce nitriles.[7] The addition of cobalt(II) chloride generates a cobalt boride species in situ, which is the active catalyst for the reduction.[11][12] This system is known to be effective for the reduction of nitriles to primary amines under mild conditions, often at room temperature.[11][17] Methanol is a common solvent for this reaction.
Caption: Workflow for NaBH₄/CoCl₂ Reduction.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Dilute Hydrochloric Acid (e.g., 2 M HCl)
-
Aqueous Sodium Hydroxide (e.g., 4 M NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and CoCl₂·6H₂O (2.0 eq.) in methanol (20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (5.0 eq.) portion-wise over 30 minutes. A black precipitate will form, and vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 2 M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and basify to pH > 10 with 4 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify as necessary by column chromatography.
Protocol 3: Catalytic Hydrogenation using Raney® Nickel
This protocol is a classic method for nitrile reduction and can be advantageous for larger-scale synthesis, avoiding stoichiometric metal waste.
Causality: Raney® Nickel is a highly active catalyst for the hydrogenation of nitriles.[4][18] The reaction is typically carried out under a hydrogen atmosphere. The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine condensation with the product amine.[6]
Caption: Workflow for Catalytic Hydrogenation.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7 N in Methanol) or Ammonium Hydroxide
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Celite®
-
Nitrogen gas supply
Procedure:
-
To a suitable hydrogenation vessel, add this compound (1.0 eq.) and methanolic ammonia (20 volumes).
-
Carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile), ensuring the catalyst remains wet.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous stirring.
-
Maintain the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the hydrogen uptake. The reaction progress can also be monitored by TLC or GC analysis of aliquots.
-
Upon completion (cessation of hydrogen uptake), cool the vessel to room temperature, carefully vent the hydrogen, and purge the vessel with nitrogen.
-
Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care. The filter cake should be kept wet and disposed of appropriately.
-
Rinse the reaction vessel and the filter cake with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purify as required.
Data Summary and Comparison
| Method | Reducing Agent | Key Advantages | Potential Disadvantages | Typical Yield Range |
| Protocol 1 | LiAlH₄ | High reactivity, rapid conversion | Pyrophoric, poor chemoselectivity, stoichiometric waste | 70-85% |
| Protocol 2 | NaBH₄ / CoCl₂ | Milder conditions, safer to handle, good selectivity | Stoichiometric metal waste, potential for cobalt contamination | 75-90% |
| Protocol 3 | H₂ / Raney® Ni | Catalytic, suitable for scale-up, less waste | Pyrophoric catalyst, potential for dehalogenation, requires specialized equipment | 65-80% |
Conclusion and Recommendations
The selective reduction of this compound to (4-chlorothiazol-2-yl)methanamine can be successfully achieved through several synthetic routes.
-
For small-scale, rapid synthesis , the LiAlH₄ method (Protocol 1) is highly effective, provided that other reducible functional groups are absent.
-
For a balance of reactivity, safety, and good chemoselectivity , the NaBH₄/CoCl₂ system (Protocol 2) is highly recommended. It avoids the hazards of LiAlH₄ while offering excellent yields under mild conditions.
-
For large-scale production , catalytic hydrogenation (Protocol 3) is the most atom-economical and environmentally benign approach. However, careful optimization of the catalyst, solvent, and conditions is necessary to minimize dehalogenation and byproduct formation.
Researchers should select the protocol that best aligns with their specific needs regarding scale, available equipment, and safety infrastructure. In all cases, careful monitoring of the reaction progress and appropriate purification of the final product are essential to obtain high-purity (4-chlorothiazol-2-yl)methanamine for subsequent applications in drug discovery and development.
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-thiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-thiazole-2-carbonitrile
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structural motif, featuring a chlorinated thiazole ring appended with a nitrile group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The chlorine and nitrile functionalities provide reactive handles for further molecular elaboration, making it an indispensable intermediate for constructing complex drug candidates.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. As senior application scientists, we emphasize not just the procedural steps but the underlying chemical principles and safety considerations essential for successful implementation in a laboratory or pilot plant setting.
Synthetic Strategy: A Two-Step Approach from 2-Aminothiazole
The most common and scalable synthetic route to this compound commences with the readily available starting material, 2-aminothiazole. The overall transformation involves two key steps:
-
Hantzsch Thiazole Synthesis: The initial preparation of 2-aminothiazole is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-halocarbonyl compound.[5] For large-scale production, reacting thiourea with chloroacetaldehyde or its more stable synthetic equivalents is a common approach.[6]
-
Sandmeyer-Type Reaction: The crucial step in converting 2-aminothiazole to the target molecule is a Sandmeyer-type reaction. This classic transformation in organic chemistry allows for the conversion of an aromatic or heteroaromatic amine to a variety of functional groups via a diazonium salt intermediate.[7][8][9][10] In this protocol, the amino group of 2-aminothiazole is first diazotized, followed by a copper-catalyzed cyanation and chlorination.
Detailed Experimental Protocol
This protocol details the conversion of 2-amino-4-chlorothiazole to this compound.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Amino-4-chlorothiazole | 52107-46-7 | 134.59 | >98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | >99% | Standard Supplier |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | ACS Grade | Standard Supplier |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 98.99 | >97% | Standard Supplier |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | >98% | Standard Supplier |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Standard Supplier |
| Celite® | 61790-53-2 | N/A | Filter Aid | Standard Supplier |
Step-by-Step Procedure
Part A: Diazotization of 2-Amino-4-chlorothiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-chlorothiazole (1.0 eq).
-
Acidic Solution: Add concentrated hydrochloric acid (3.0 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture via the dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[11][12] The addition should take approximately 30-45 minutes.
-
Stirring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is often indicated by a change in the color of the solution.
Part B: Sandmeyer Cyanation and Chlorination
-
Catalyst Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (0.2 eq) and copper(I) cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the freshly prepared cold diazonium salt solution from Part A to the copper salt solution. Caution: This reaction can be exothermic and may release nitrogen gas.[8][10] Ensure adequate ventilation and maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Part C: Work-up and Purification
-
Cooling and Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.
Process Safety and Hazard Analysis
A paramount concern in the scale-up of this synthesis is the handling of hazardous materials.
-
Cyanides: Copper(I) cyanide and any potential hydrogen cyanide (HCN) gas are highly toxic.[13][14] All manipulations involving cyanides must be performed in a well-ventilated fume hood.[13][14][15] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[16][17] A dedicated cyanide waste container should be used for all contaminated materials.[13][14] In case of exposure, immediate medical attention is critical.[16]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[11][18] Therefore, they are typically generated in situ and used immediately in the subsequent reaction step without isolation.[11] It is crucial to maintain low temperatures during their formation and reaction to minimize decomposition.[12]
-
Acids and Corrosives: Concentrated hydrochloric acid is corrosive and should be handled with care, using appropriate PPE.
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring the reaction progress and ensuring the quality of the final product.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring | Disappearance of starting material (2-amino-4-chlorothiazole) and formation of the product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and final product purity | Retention times of starting material, intermediates, and final product. Peak area percentage for purity assessment.[19][20] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of product identity | Mass-to-charge ratio (m/z) of the molecular ion and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the final product | ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any impurities. |
| Infrared (IR) Spectroscopy | Functional group analysis | Presence of the characteristic nitrile (C≡N) stretch. |
Expected Results and Discussion
Following the detailed protocol, a typical scale-up synthesis of this compound can be expected to yield the final product in the range of 60-75% after purification. The purity of the final product, as determined by HPLC, should be >98%.
Key Factors Influencing Yield and Purity:
-
Temperature Control: Strict adherence to the recommended temperature ranges during diazotization and the Sandmeyer reaction is critical to prevent side reactions and decomposition of intermediates.
-
Rate of Addition: Slow, controlled addition of the sodium nitrite and diazonium salt solutions is essential for managing the exothermicity of the reactions and ensuring optimal conversion.
-
Purity of Starting Materials: The use of high-purity 2-amino-4-chlorothiazole is recommended to minimize the formation of impurities that may be difficult to remove during purification.
Conclusion
The scale-up synthesis of this compound presented herein provides a reliable and efficient method for producing this valuable building block for drug discovery and development. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing robust analytical techniques, researchers and scientists can confidently implement this procedure to obtain high-quality material for their research endeavors.
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Application Note & Protocols: 4-Chloro-thiazole-2-carbonitrile as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of the Thiazole Core
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery programs targeting a wide range of diseases, including those requiring antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] 4-Chloro-thiazole-2-carbonitrile has emerged as a particularly valuable starting material. This guide provides an in-depth look at its reactivity and offers detailed protocols for its application in synthesizing diverse heterocyclic libraries. The molecule's structure is primed for selective modification; the C4-chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the C2-carbonitrile group provides a versatile handle for subsequent chemical transformations.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound stems from its distinct electronic architecture. The electron-withdrawing nature of the thiazole ring nitrogen and the potent inductive and mesomeric effects of the 2-carbonitrile group render the C4 position highly electron-deficient.[5] This pronounced electrophilicity makes it an exceptional substrate for SNAr reactions, which typically require activated aromatic systems to proceed efficiently.[6][7]
| Property | Value | Source |
| CAS Number | 1363383-13-4 | [8][9] |
| Molecular Formula | C₄HClN₂S | [8][10] |
| Molecular Weight | 144.58 g/mol | [10][11] |
| Appearance | Off-white to light yellow solid | --- |
| Purity | ≥97% | [9][10] |
| SMILES | Clc1nc(C#N)sc1 | [8] |
The general mechanism for SNAr at the C4 position involves a two-step addition-elimination process. A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7] The aromaticity is then restored by the expulsion of the chloride leaving group.
Caption: SNAr addition-elimination mechanism.
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is as an electrophilic partner in SNAr reactions. This section provides detailed protocols for its reaction with common classes of nucleophiles.
Protocol 1: Synthesis of 4-Amino-thiazole-2-carbonitrile Derivatives
The introduction of an amino group at the C4 position is a key step in the synthesis of many biologically active molecules, including kinase inhibitors and antibacterial agents.[2][12]
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq., e.g., 144.6 mg, 1.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration, e.g., 5 mL). Stir until fully dissolved.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 to 1.5 eq.).
-
Addition of Base: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq.).
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (10x the volume of DMF/DMSO used) and ethyl acetate (EtOAc).
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Scientist's Notes & Rationale:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.[6]
-
Base Selection: A non-nucleophilic base like DIPEA is used to quench the HCl generated during the reaction without competing with the amine nucleophile. An excess is used to drive the reaction to completion.
-
Microwave Chemistry: For sluggish reactions, microwave irradiation can be a powerful tool to reduce reaction times and improve yields.[13]
Protocol 2: Synthesis of 4-(Aryloxy/Alkoxy)-thiazole-2-carbonitrile Derivatives
Reaction with O-nucleophiles such as phenols and alcohols introduces ether linkages, a common motif in various pharmacophores.
Step-by-Step Methodology:
-
Base Preparation: To a dry flask under an inert atmosphere, add the desired alcohol or phenol (1.2 eq.) and a suitable solvent like anhydrous Tetrahydrofuran (THF) or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to stir at room temperature or heat gently (40-60 °C) if necessary. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with an organic solvent (e.g., EtOAc), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude material using flash column chromatography.
Scientist's Notes & Rationale:
-
Base Strength: A strong base like NaH is required to deprotonate the weakly acidic alcohol or phenol, generating the potent nucleophile required for the reaction.
-
Safety: NaH is highly reactive with water and moisture. It should be handled with extreme care under an inert atmosphere. The quenching step must be performed slowly at low temperatures to control the evolution of hydrogen gas.
Post-Substitution Diversification: The Role of the 2-Carbonitrile Group
A key advantage of this scaffold is that after the successful SNAr reaction, the 2-carbonitrile group serves as a gateway for further molecular diversification. This allows for the rapid generation of compound libraries from a common intermediate.
Caption: Workflow for diversification of the thiazole scaffold.
Summary of Representative Reactions and Data
The following table summarizes expected outcomes for the protocols described above with representative nucleophiles. Yields are illustrative and will vary based on the specific substrate and reaction optimization.
| Nucleophile (Nu-H) | Product Structure | Reaction Type | Expected Yield (%) | Key ¹H NMR Signal (DMSO-d₆) |
| Morpholine | 4-(Morpholin-4-yl)thiazole-2-carbonitrile | SNAr (N-Nu) | 75-90% | δ ~7.5 (s, 1H, H-5), 3.7 (t, 4H), 3.5 (t, 4H) |
| Aniline | 4-(Phenylamino)thiazole-2-carbonitrile | SNAr (N-Nu) | 60-85% | δ ~10.5 (s, 1H, NH), 7.0-7.8 (m, 6H) |
| Phenol | 4-Phenoxythiazole-2-carbonitrile | SNAr (O-Nu) | 50-75% | δ ~8.1 (s, 1H, H-5), 7.1-7.5 (m, 5H) |
| Thiophenol | 4-(Phenylthio)thiazole-2-carbonitrile | SNAr (S-Nu) | 80-95% | δ ~7.9 (s, 1H, H-5), 7.4-7.6 (m, 5H) |
Conclusion
This compound is a robust and highly adaptable building block for modern synthetic and medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the straightforward installation of a wide variety of functional groups at the C4 position. The latent reactivity of the C2-carbonitrile group provides a secondary avenue for structural diversification, enabling the efficient construction of complex heterocyclic libraries. The protocols and insights provided in this guide are intended to empower researchers to leverage this valuable scaffold in their discovery programs.
References
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]
- Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
- Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
- Synthesis of 2-aminothiazole derivatives. (2024).
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
- Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Institutes of Health (NIH). [Link]
- This compound. (n.d.). Synthonix. [Link]
- Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. (n.d.). Der Pharma Chemica. [Link]
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
- Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. [Link]
- Common thiazole derivatives and their application in pharmaceutical chemistry. (n.d.).
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health (NIH). [Link]
- This compound [P46504]. (n.d.). ChemUniverse. [Link]
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022).
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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- 13. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-thiazole-2-carbonitrile
Welcome to the technical support guide for the synthesis of 4-Chloro-thiazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and established route to this compound involves a two-stage process. First is the synthesis of the key intermediate, 2-amino-4-chlorothiazole, via the Hantzsch thiazole synthesis. This is followed by a Sandmeyer reaction to convert the 2-amino group into the desired 2-carbonitrile functionality. This pathway is favored for its reliability and the commercial availability of the initial starting materials.
Caption: Overall synthetic workflow for this compound.
Q2: Why is the Sandmeyer reaction the preferred method for introducing the nitrile group?
The Sandmeyer reaction provides a robust method for converting an aromatic amino group into a variety of functionalities, including nitriles, that are otherwise difficult to install directly.[1] The transformation proceeds via a diazonium salt intermediate, which is then displaced by a nucleophile, in this case, cyanide, catalyzed by a copper(I) salt.[2][3] This method is particularly effective for heterocyclic amines like 2-aminothiazoles and generally offers good yields if reaction conditions are carefully controlled.[4][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Overall Yield (<40%)
A low yield is the most frequent challenge. The issue can typically be traced back to one of the two main stages: the initial Hantzsch synthesis or the subsequent Sandmeyer reaction.
Q: My Hantzsch synthesis of 2-amino-4-chlorothiazole is producing low yields and multiple byproducts. What's going wrong?
Possible Causes & Solutions:
-
Purity of Starting Materials: The reaction is sensitive to the purity of the α-haloketone (e.g., 1,3-dichloropropanone or 4-chloroacetoacetyl chloride).[6] Impurities can lead to unwanted side reactions.
-
Solution: Ensure the α-haloketone is pure. If necessary, purify it by distillation before use. Use high-purity thiourea.
-
-
Suboptimal Temperature Control: The condensation reaction is exothermic. Poor temperature control can lead to the formation of polymeric materials or other side products.[7]
-
Solution: The initial mixing of thiourea and the chloro-ketone should be performed at a low temperature (typically 5-10°C) with efficient stirring, followed by a controlled warming to complete the reaction.[6]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can leave unreacted starting materials, complicating purification and reducing yield.
-
Solution: Use a slight excess of thiourea to ensure the complete consumption of the more expensive α-haloketone. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7]
-
Q: The Sandmeyer reaction step is failing, resulting in a low yield of the final product. What are the likely causes?
Possible Causes & Solutions:
-
Inefficient Diazotization: The formation of the diazonium salt from 2-amino-4-chlorothiazole is a critical step. If this step is incomplete or if the salt decomposes prematurely, the overall yield will be poor. Diazonium salts of electron-rich heterocycles can be unstable.
-
Solution: Perform the diazotization at a strictly controlled low temperature (0-5°C) using a slow, dropwise addition of sodium nitrite solution. Ensure the reaction medium is sufficiently acidic (e.g., with HCl or H₂SO₄) to prevent unwanted azo-coupling side reactions.[5]
-
-
Decomposition of Diazonium Salt: The primary failure mode is often the reaction of the diazonium salt with water to form the corresponding 2-hydroxy-4-chlorothiazole byproduct, especially if the temperature rises.[8]
-
Solution: Use the freshly prepared, cold diazonium salt solution immediately in the subsequent Sandmeyer step without allowing it to warm up.
-
-
Inactive Copper(I) Cyanide Catalyst: The activity of the CuCN catalyst is paramount for the displacement of the diazonium group.
-
Solution: Use freshly prepared or high-purity commercial CuCN. Ensure the Sandmeyer reaction mixture is maintained at the optimal temperature (often slightly elevated, e.g., 60-70°C, but this must be determined empirically) to facilitate the reaction without promoting decomposition.[4]
-
Caption: Troubleshooting flowchart for low yield issues.
Problem 2: Product Purification is Difficult
Q: My final product is contaminated with a persistent impurity that is difficult to separate. How can I identify and remove it?
Possible Causes & Solutions:
-
Presence of 2-Hydroxy-4-chlorothiazole: This is the most common and often most difficult-to-separate impurity, arising from the reaction of the diazonium intermediate with water.[8] Its polarity can be similar to the desired nitrile product.
-
Solution: The best solution is prevention by optimizing the Sandmeyer reaction (see Problem 1). For purification, carefully optimized column chromatography is required. A gradient elution using a solvent system like hexane/ethyl acetate may be effective. Monitor fractions carefully by TLC.
-
-
Unreacted 2-Amino-4-chlorothiazole: If the diazotization or Sandmeyer reaction is incomplete, the starting amine will contaminate the product.
-
Solution: The basic nature of the amine allows for an acid wash. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl (e.g., 1M). The amine will move into the aqueous layer as its hydrochloride salt. Neutralize the organic layer with a base wash (e.g., sat. NaHCO₃) before drying and concentrating.
-
-
Azo-Coupling Byproducts: These colored impurities can form if the diazonium salt reacts with an activated aromatic or electron-rich species.
-
Solution: These are often highly colored and can sometimes be removed by trituration or recrystallization from a suitable solvent system.
-
| Parameter | 2-Amino-4-chlorothiazole | 4-Chloro-2-hydroxythiazole | This compound |
| Typical Rf | Low (Polar) | Medium | High (Less Polar) |
| Solubility | Soluble in dilute acid | Sparingly soluble | Insoluble in acid/base |
| Removal Strategy | Acid Wash (1M HCl) | Optimized Chromatography | Target Product |
Caption: Comparison of properties for product and common impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chlorothiazole
This protocol is adapted from established Hantzsch synthesis principles.[6][9]
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend thiourea (1.1 equivalents) in water.
-
Cool the suspension to 5-10°C using an ice-water bath.
-
Dissolve 4-chloroacetoacetyl chloride (1.0 equivalent) in a suitable chlorohydrocarbon solvent like methylene chloride.[6]
-
Add the solution of 4-chloroacetoacetyl chloride dropwise to the thiourea suspension over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Collect the precipitated product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-amino-4-chlorothiazole hydrochloride, which can often be used directly in the next step.
Protocol 2: Sandmeyer Reaction for this compound
This protocol is a representative procedure based on literature for Sandmeyer reactions on aminothiazoles.[4][5]
-
Diazotization:
-
Suspend 2-amino-4-chlorothiazole (1.0 equivalent) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in cold water.
-
Add the NaNO₂ solution dropwise to the thiazole suspension, keeping the temperature strictly below 5°C. The solid should dissolve as the diazonium salt forms. Stir for an additional 30 minutes at 0-5°C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium cyanide (NaCN) (1.2 equivalents) in water. Warm slightly if necessary to dissolve, then cool to ~10°C.
-
Slowly add the cold, freshly prepared diazonium salt solution from the previous step to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volume).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.
-
References
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Google Patents. (n.d.). Synthesis of 4-cyanothiazoles. (US4010173A).
- Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (US4391979A).
- D'hooghe, M., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(13), 4971–4974. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Wikimedia Commons. (2014). File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg. [Link]
- Der Pharma Chemica. (2012).
- Google Patents. (n.d.). Preparation method of thiazole compounds. (CN103012310A).
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103012310A - Preparation method of thiazole compounds - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Overcoming poor reactivity of 4-Chloro-thiazole-2-carbonitrile in coupling reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support center for 4-Chloro-thiazole-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable heterocyclic building block. We understand that its unique electronic properties can present challenges in synthetic applications, particularly in metal-catalyzed cross-coupling reactions.
This guide provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you overcome common hurdles and achieve your synthetic goals efficiently.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of this compound.
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A: The difficulty arises from a combination of two primary electronic factors. First, the thiazole ring is inherently electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-CN) group at the 2-position. This electronic pull deactivates the C4-Cl bond, making the crucial oxidative addition step in palladium-catalyzed coupling cycles energetically demanding and slow.[1][2][3] Second, the nitrogen and sulfur heteroatoms in the thiazole ring can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
Q2: What is the general order of reactivity for aryl halides in palladium-catalyzed coupling, and where does this substrate fit?
A: The established reactivity trend for aryl halides (Ar-X) in oxidative addition to a Pd(0) center is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4][5] Aryl chlorides are the least reactive due to the high strength of the C-Cl bond. Because this compound is an electron-deficient heteroaryl chloride, its reactivity is even lower than that of typical, unactivated aryl chlorides, placing it at the most challenging end of the reactivity spectrum. Overcoming this requires carefully selected, highly active catalyst systems.[3][6]
Q3: Are there viable alternatives to palladium catalysis for this substrate?
A: Yes, while palladium remains the workhorse, challenges with specific substrates have driven the development of alternative methods. Copper-catalyzed reactions, such as Ullmann-type couplings, can be effective for C-N and C-S bond formation and may proceed under milder conditions than traditional methods.[7] Nickel catalysis is also emerging as a powerful, cost-effective alternative for coupling challenging aryl chlorides, as nickel complexes can sometimes facilitate oxidative addition more readily than palladium.[7][8]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section provides specific, actionable advice for the most common coupling reactions performed with this compound.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
Q: My Suzuki coupling with this compound and an arylboronic acid is failing or giving very low yield. What are the first things I should check?
A: For a sluggish Suzuki reaction with this substrate, the issue almost always lies with an insufficiently active catalyst system or suboptimal reaction conditions.
-
Catalyst Inactivity: The rate-limiting step is the oxidative addition of the C-Cl bond to the Pd(0) center. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a more potent system.[9][10]
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step. An inappropriate base can lead to reaction failure.
-
Solvent & Temperature: Aprotic polar solvents are generally preferred. Insufficient temperature may not provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical, as it can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive. Ensure all reagents, solvents, and the reaction vessel are properly degassed.
Q: What are the best catalyst/ligand systems for activating the C-Cl bond in this Suzuki reaction?
A: To drive the reaction forward, you need a catalyst system that generates a highly electron-rich, sterically hindered Pd(0) species. This enhances its ability to break the strong C-Cl bond.
-
Buchwald Ligands: Sterically bulky, electron-rich biaryl phosphine ligands are the gold standard. Ligands such as SPhos , XPhos , or RuPhos are excellent choices. They promote the formation of monoligated, highly reactive LPd(0) species.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can be highly effective.
-
Precatalysts: Using modern, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the efficient in situ generation of the active Pd(0) catalyst and often gives more reproducible results.
2. Sonogashira Coupling (C-C sp Bond Formation)
Q: I am attempting a Sonogashira coupling with a terminal alkyne but only see starting material or a homocoupled (Glaser) alkyne byproduct. What is the likely cause?
A: This is a classic issue in Sonogashira reactions, especially with challenging substrates. The problem often stems from the copper co-catalyst and reaction conditions.
-
Glaser Homocoupling: The copper(I) co-catalyst, essential in the traditional Sonogashira mechanism for forming the copper acetylide, can also promote the oxidative homocoupling of your terminal alkyne, consuming it before it can couple with your thiazole.[11]
-
Slow Oxidative Addition: If the Pd-catalyzed oxidative addition to the C-Cl bond is much slower than the copper-catalyzed homocoupling, the side reaction will dominate.
Q: How can I perform a successful Sonogashira coupling and avoid these side reactions?
A: The most reliable solution is to use a copper-free Sonogashira protocol . These methods have been developed specifically to avoid Glaser coupling and are well-suited for complex substrates.
-
Catalyst/Ligand: A robust palladium catalyst is still required. Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky phosphine ligand are common.
-
Base: A strong, non-nucleophilic amine base is crucial. Diisopropylethylamine (DIPEA) or 1,2,2,6,6-pentamethylpiperidine (PMP) are often superior to triethylamine (TEA) in these systems.
-
Solvent: Aprotic polar solvents such as DMF or NMP are typically used, often at elevated temperatures (80-120 °C) to facilitate the oxidative addition.
3. Buchwald-Hartwig Amination (C-N Bond Formation)
Q: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and incomplete. How can I improve the conversion?
A: Similar to the Suzuki coupling, a highly active catalyst system is non-negotiable. The choice of base is also particularly critical in C-N coupling.
-
Catalyst System: This transformation demands the use of modern, highly active ligands.
-
Josiphos-type Ligands or Buchwald Biarylphosphine Ligands (e.g., XPhos, BrettPhos): These are specifically designed to facilitate the coupling of challenging aryl chlorides and have shown broad utility.[4][12][13] BrettPhos, in particular, is often cited for its effectiveness with primary amines.[13]
-
Precatalysts: Again, using a well-defined precatalyst like BrettPhos Pd G3 can significantly improve reaction efficiency and reproducibility.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) , lithium bis(trimethylsilyl)amide (LiHMDS) , or potassium phosphate (K₃PO₄) are the most common and effective choices.[7] Weaker bases like K₂CO₃ are generally insufficient for this difficult transformation.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.
Data Summary & Recommended Conditions
The following table summarizes starting points for optimizing your coupling reactions. Note that optimal conditions may vary based on the specific coupling partner.
| Reaction Type | Recommended Catalyst/Precatalyst | Recommended Ligand | Recommended Base | Recommended Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or XPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, CsF | 1,4-Dioxane, Toluene, DME (often with H₂O) | 80 - 110 |
| Sonogashira (Cu-free) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | SPhos, cataCXium® A | DIPEA, PMP, Cs₂CO₃ | DMF, NMP, Acetonitrile | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ or BrettPhos Pd G3 | BrettPhos, XPhos, Josiphos | NaOtBu, LiHMDS, K₃PO₄ | Toluene, 1,4-Dioxane | 80 - 110 |
Experimental Protocols
The following are detailed, representative protocols. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be ~0.1 M with respect to the starting thiazole.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Protocol 2: Copper-Free Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF, followed by the terminal alkyne (1.2 equiv.) and DIPEA (3.0 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and wash extensively with water to remove DMF. Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Visualized Workflows and Mechanisms
To further aid in your experimental design and troubleshooting, we have provided the following diagrams.
Caption: General troubleshooting workflow for a failed coupling reaction.
Caption: The challenging oxidative addition step in the catalytic cycle.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Buchwald–Hartwig amin
- Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. PubMed.
- Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-2-iodobenzo[d]thiazole. Benchchem.
- Recent advances in Sonogashira reactions. PubMed.
- An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry (RSC Publishing).
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Thiazole synthesis. Organic Chemistry Portal.
- Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction.
- Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Technical Support Center: Suzuki Reactions with Isothiazole Substr
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
- Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. unknown.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC - NIH.
- Coupling Reagents. Aapptec Peptides.
- New Trends in Peptide Coupling Reagents.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
- Peptide Coupling Reagents, More than a Letter Soup. unknown.
- The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel.
- Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. PMC - NIH.
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-thiazole-2-carbonitrile
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals tackling the unique challenges of coupling 4-Chloro-thiazole-2-carbonitrile. This substrate presents a confluence of common hurdles in modern cross-coupling: the inertness of a C-Cl bond, the electronic properties of an electron-deficient N-heterocycle, and the presence of a potentially labile nitrile functional group.
This document provides in-depth troubleshooting advice, optimized protocols, and the fundamental rationale behind these experimental choices to empower you to overcome these challenges and achieve high-yield, reproducible results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I am observing no reaction or very low conversion of my this compound. What are the primary parameters to investigate?
A1: This is a common issue stemming from the low reactivity of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][2] Unlike their more reactive bromide or iodide counterparts, aryl chlorides require a highly active catalyst system.
Core Areas for Optimization:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[3] The key is to use a palladium source paired with a bulky, electron-rich phosphine ligand. These ligands promote the oxidative addition step by increasing the electron density on the palladium(0) center.[1][2]
-
Recommended Systems: Consider using modern palladium pre-catalysts like Buchwald's G2 or G3 palladacycles (e.g., XPhos Pd G2, SPhos Pd G2).[4][5] These are often more active and air-stable than generating the active Pd(0) species in situ. Alternatively, a combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or RuPhos is a robust choice.[5]
-
-
Base Strength: The base is critical for the transmetalation step, where the organic moiety is transferred from boron to palladium.[6] For a challenging C-Cl bond activation, a moderately strong base is typically required.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Incomplete removal of oxygen can lead to catalyst deactivation and formation of palladium black, halting the reaction.
Q2: My primary side-product is the dehalogenated starting material, thiazole-2-carbonitrile. How can I suppress this?
A2: Dehalogenation is a well-known side reaction where the chloro group is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species, formed from various potential sources in the reaction, reductively eliminates with the aryl halide faster than the desired cross-coupling occurs.[9][10] While chloro-substrates are generally less prone to this than iodo-substrates, it can still be a significant issue with heteroaromatics.[4]
Strategies to Minimize Dehalogenation:
-
Lower Reaction Temperature: Dehalogenation pathways can have a different activation energy than the productive coupling. Running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80 °C instead of 110 °C) can often favor the desired outcome.[3]
-
Choice of Base: Some bases, particularly alkoxides, can be sources of hydride species. Switching to a non-coordinating inorganic base like K₃PO₄, K₂CO₃, or CsF may reduce the rate of dehalogenation.[11]
-
Reagent Quality and Stoichiometry: Ensure the boronic acid or ester is of high purity and used in a slight excess (1.2-1.5 equivalents). If the boronic acid is degraded or consumed by side reactions, the palladium intermediate has a longer lifetime, increasing the probability of dehalogenation.[9]
Q3: The nitrile group (-CN) on my starting material is hydrolyzing to an amide (-CONH₂) or carboxylic acid (-COOH). How can I prevent this?
A3: The nitrile group is susceptible to hydrolysis under strongly basic or acidic conditions, particularly in the presence of water at elevated temperatures.[12][13] Since Suzuki couplings often employ aqueous bases and heat, this is a significant risk.
Preventative Measures:
-
Select a Milder Base: Strong hydroxides (e.g., NaOH) are highly likely to cause hydrolysis. Bases like K₃PO₄ are generally safer, but for extremely sensitive substrates, switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) is advisable.[14][15]
-
Minimize Water Content: While a small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle, excess water can promote hydrolysis. Try reducing the water content in your solvent system (e.g., from 4:1 dioxane:water to 10:1) or, in some cases, using anhydrous conditions with a base like KF.[15]
-
Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged heating significantly increases the risk of hydrolysis.[12]
Q4: I am observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). What is the cause and solution?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction.[16] This can be promoted by the presence of oxygen or by certain palladium catalyst states.
Mitigation Strategies:
-
Rigorous Degassing: As with catalyst preservation, ensuring an oxygen-free environment is the most critical step to prevent homocoupling.[3]
-
Use Boronic Esters: Boronic acids can be prone to side reactions.[17] Switching to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, can often suppress homocoupling. These reagents act as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[3][18]
-
Control Stoichiometry: Using a large excess of the boronic acid can increase the rate of homocoupling. Use the minimum excess required for full conversion of the limiting aryl chloride (typically 1.1-1.3 equivalents).
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps involved in the Suzuki-Miyaura coupling. Understanding this cycle is fundamental to troubleshooting, as each step has unique requirements.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues encountered during the reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Recommended Starting Protocols & Conditions
The optimal conditions can be substrate-dependent, but the following protocols provide robust starting points for the Suzuki coupling of this compound.
Table 1: Summary of Recommended Starting Conditions
| Parameter | Condition A (General Purpose) | Condition B (For Hydrolysis-Sensitive Substrates) | Rationale |
| Palladium Pre-catalyst | XPhos Pd G2 or SPhos Pd G2 | Pd₂(dba)₃ | G2 pre-catalysts are highly active for C-Cl bonds.[4] Pd₂(dba)₃ is a reliable Pd(0) source.[10] |
| Ligand | (Included in pre-catalyst) | XPhos or SPhos | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[2] |
| Catalyst Loading | 2-5 mol% | 2-5 mol% (Pd), 2.2-5.5 mol% (Ligand) | Higher loading may be needed for this challenging substrate. |
| Base | K₃PO₄ (Potassium Phosphate) | K₂CO₃ (Potassium Carbonate) or KF (Potassium Fluoride) | K₃PO₄ is a strong, effective base.[7] K₂CO₃/KF are milder and reduce the risk of nitrile hydrolysis.[14][15] |
| Base Equivalents | 2.0 - 3.0 equiv. | 3.0 equiv. | Ensures complete activation for transmetalation. |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | Arylboronic Pinacol Ester (Bpin) | Pinacol esters are more stable and less prone to protodeboronation and homocoupling.[3][18] |
| Boron Reagent Equiv. | 1.2 - 1.5 equiv. | 1.2 equiv. | Slight excess drives the reaction to completion. |
| Solvent System | 1,4-Dioxane / H₂O | Toluene / H₂O (or anhydrous Toluene with KF) | Dioxane and Toluene are common, effective solvents. Water aids in dissolving the base.[19][20] |
| Solvent Ratio | 4:1 to 10:1 (Organic:Aqueous) | 10:1 (or Anhydrous) | Less water can prevent nitrile hydrolysis.[15] |
| Temperature | 80 - 100 °C | 60 - 80 °C | Lower temperatures can improve selectivity and prevent side reactions.[3] |
| Reaction Time | 4 - 24 hours | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Protocol 1: General Purpose Suzuki Coupling
This protocol is a robust starting point for coupling various aryl- and heteroarylboronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), K₃PO₄ (2.5 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G2, 3 mol%).[20]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve the desired concentration (typically 0.1 M) and a 5:1 solvent ratio.[7]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS. Check for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Technical Support Center: Furan-Thiazole Coupling Reactions - Benchchem. URL
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. URL
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. URL
- Simple thiazole-based ligands for palladium(II)
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. URL
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. URL
- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
- Masking Boronic Acids for Suzuki Coupling - YouTube. URL
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. URL
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. URL
- Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. URL
- Hydrolysis of Nitriles - Organic Chemistry Tutor. URL
- Technical Support Center: Suzuki Reactions with Isothiazole Substr
- Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile - Benchchem. URL
- Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem. URL
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Public
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
- 21.5: Hydrolysis of nitriles - Chemistry LibreTexts. URL
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. URL
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
- Acidic Hydrolysis of Nitriles - BYJU'S. URL
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. URL
- Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - RSC Publishing. URL
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. URL
- Simple thiazole-based ligands for palladium(II)
- (PDF)
- hydrolysis of nitriles - Chemguide. URL
- In Suzuki coupling can the boronic acid couple with each other?
- (PDF)
- Suzuki Coupling - Organic Chemistry Portal. URL
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles | The Journal of Organic Chemistry - ACS Public
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. URL
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for the synthesis of 4-Chloro-thiazole-2-carbonitrile derivatives
Introduction
Welcome to the technical support center for the synthesis of 4-chloro-thiazole-2-carbonitrile and its derivatives. This class of compounds represents a vital scaffold in medicinal chemistry and materials science, notable for its presence in numerous biologically active agents.[1][2] However, the synthesis of these heterocycles is not without its challenges. The inherent reactivity of the thiazole ring, combined with the sensitive nature of the nitrile and chloro-substituents, can lead to a variety of experimental issues.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered in the lab. We will delve into the causality behind these issues, providing not just solutions but a deeper understanding of the underlying chemical principles to empower your research.
Core Synthetic Pathway: An Overview
A prevalent and effective method for synthesizing this compound involves a Sandmeyer-type reaction, starting from a corresponding 2-amino-4-chlorothiazole precursor.[1][4][5] This process generally involves two key stages:
-
Diazotization: The primary amino group at the 2-position of the thiazole is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[6][7]
-
Cyano-dediazoniation: The resulting diazonium salt is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5][6]
This guide will focus on troubleshooting issues arising from this pathway and related synthetic strategies.
Troubleshooting Guide & FAQs
Q1: My reaction has a very low yield, or I've isolated no product at all. What are the likely causes?
This is one of the most common issues. The root cause often lies in the stability of the diazonium intermediate or the purity of the starting materials.
Possible Causes & Actionable Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Decomposition of Diazonium Salt | Thiazole diazonium salts are notoriously unstable, especially at elevated temperatures. Decomposition leads to the formation of nitrogen gas and undesired side products before the cyanide substitution can occur.[6] | 1. Strict Temperature Control: Maintain the diazotization reaction at 0-5 °C using an ice/salt bath. Do not allow the temperature to rise during the addition of sodium nitrite. 2. Immediate Use: Use the diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it. |
| Poor Quality Starting Amine | The starting 2-amino-4-chlorothiazole may contain impurities that can interfere with the diazotization reaction or subsequent steps. | 1. Verify Purity: Confirm the purity of your starting amine via NMR and melting point analysis.[8] 2. Recrystallization: If impurities are detected, recrystallize the starting material from a suitable solvent (e.g., ethanol/water) before use. |
| Incorrect Stoichiometry | An insufficient amount of sodium nitrite will lead to incomplete diazotization. Conversely, excess nitrous acid can lead to undesired side reactions. | 1. Molar Equivalents: Carefully calculate and weigh all reagents. Typically, 1.0 to 1.2 equivalents of sodium nitrite are used. 2. Slow Addition: Add the sodium nitrite solution dropwise to the acidic amine solution to maintain control and prevent localized excess.[7] |
| Inactive Copper Catalyst | The Cu(I) catalyst in the Sandmeyer reaction is susceptible to oxidation to Cu(II), which is less effective. | 1. Use Fresh Catalyst: Employ freshly purchased CuCN or prepare it immediately before use. 2. Check Appearance: Active Cu(I) salts are typically white or off-white; a significant blue or green tint indicates oxidation. |
Q2: My final product is impure, and I'm observing significant byproducts. How can I identify and minimize them?
The formation of byproducts often stems from the reactivity of the thiazole ring or competing reaction pathways.
Common Byproducts & Mitigation Strategies:
-
Phenolic Byproducts (2-hydroxy-4-chlorothiazole):
-
Cause: This occurs when the diazonium salt reacts with water instead of the cyanide nucleophile. This is particularly problematic if the temperature of the Sandmeyer reaction is too high or if the concentration of the cyanide source is too low.[9]
-
Solution: Ensure the diazonium salt solution is added slowly to a well-stirred, concentrated solution of CuCN. Maintain a low temperature throughout the addition.
-
-
Azo Coupling Products:
-
Cause: The diazonium salt can act as an electrophile and react with the electron-rich starting amine that has not yet been diazotized, forming a colored azo dye.[3] This happens if the addition of sodium nitrite is too slow or if there is poor mixing, creating areas of high amine concentration.
-
Solution: Ensure the amine is fully dissolved and the solution is vigorously stirred during the dropwise addition of sodium nitrite. Maintaining a sufficiently acidic environment also minimizes the concentration of the free amine available for coupling.
-
-
Unreacted Starting Material:
-
Cause: Incomplete diazotization or an inefficient Sandmeyer reaction.
-
Solution: Address the points in Q1, particularly regarding temperature control and reagent stoichiometry. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to ensure the consumption of the starting amine.[8]
-
Q3: My reaction starts but seems to stall before all the starting material is consumed. What should I do?
A stalled reaction often points to an issue with the catalyst or the stability of a key reagent over the reaction time.
Troubleshooting a Stalled Reaction:
-
Monitor by TLC: First, confirm the reaction has indeed stalled by taking aliquots over time and analyzing them by TLC.
-
Catalyst Deactivation: The most likely culprit is the deactivation of the Cu(I) catalyst. Consider adding a second, small portion of fresh CuCN to the reaction mixture.
-
Check pH: In the initial diazotization step, ensure the solution remains strongly acidic. If the pH rises, the formation of the crucial nitrosonium ion (NO+) will be suppressed. Add more acid if necessary.
-
Reaction Time: Some Sandmeyer reactions can be sluggish. If no decomposition is apparent (e.g., significant color change to dark tar), consider extending the reaction time and allowing it to stir overnight at a low temperature.[8]
Q4: I'm having difficulty with the workup and purification of my final product. Any suggestions?
Workup and purification can be challenging due to the product's physical properties.
Purification Best Practices:
-
Emulsion during Extraction: Thiazole derivatives can sometimes act as surfactants, leading to emulsions during aqueous workup. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Crystallization Issues: If the crude product is an oil and fails to crystallize, it is likely impure. First, attempt purification by column chromatography.
-
Column Chromatography: Use a silica gel column with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The polarity of your specific derivative will determine the ideal solvent ratio.
-
-
Recrystallization: Once a purer solid is obtained, select a suitable solvent system for recrystallization. A good starting point is often a binary system like ethanol/water, isopropanol, or ethyl acetate/hexane. Dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly.
Visualizing the Process
A clear understanding of the workflow and potential pitfalls is crucial for success.
General Synthetic Workflow
Caption: A logical guide to diagnosing low yield issues.
Detailed Experimental Protocol: Sandmeyer Cyanation
This protocol is a representative example and may require optimization for specific derivatives.
Materials:
-
2-Amino-4-chlorothiazole (1.0 eq)
-
Concentrated Sulfuric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Copper(I) Cyanide (1.2 eq)
-
Sodium Cyanide (1.2 eq) - Caution: Extremely Toxic
-
Deionized Water
-
Dichloromethane or Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-4-chlorothiazole and water. b. Cool the mixture to 0 °C in an ice-salt bath. c. Slowly add concentrated sulfuric acid while keeping the internal temperature below 10 °C. Stir until all solid has dissolved. d. In a separate beaker, dissolve sodium nitrite in deionized water. e. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes. f. After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
Sandmeyer Reaction: a. In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 5 °C. b. Slowly add the cold diazonium salt solution from Step 1f to the cyanide solution via the dropping funnel. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition. c. After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours or until TLC indicates completion.
-
Workup and Purification: a. Extract the reaction mixture three times with dichloromethane. b. Combine the organic layers and wash with water, followed by brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient). e. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- Synthesis, Reactions and Medicinal Uses of Thiazole.Pharmaguideline. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review.National Institutes of Health (NIH). [Link]
- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX.Slideshare. [Link]
- Thiazole synthesis.Organic Chemistry Portal. [Link]
- Sandmeyer reaction - Wikipedia.Wikipedia. [Link]
- Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium.Research and Reviews. [Link]
- Sandmeyer Reaction.Organic Chemistry Portal. [Link]
- Syntheses of Substituted 2-Cyano-benzothiazoles.Organic Syntheses. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.Master Organic Chemistry. [Link]
- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.MDPI. [Link]
- Thiazole - Wikipedia.Wikipedia. [Link]
- This compound - [C7757].Synthonix. [Link]
- Hantzsch thiazole synthesis - labor
- Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium | Open Access Journals.Research and Reviews. [Link]
- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC.National Institutes of Health (NIH). [Link]
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
- US6639081B1 - Method for producing 4-cyano-2-aminomethylthiazole.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- US4010173A - Synthesis of 4-cyanothiazoles.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC.National Institutes of Health (NIH). [Link]
- This compound [P46504].ChemUniverse. [Link]
- 2-amino-4-methylthiazole - Organic Syntheses Procedure.Organic Syntheses. [Link]
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- 1. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-thiazole-2-carbonitrile
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-chloro-thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to select the optimal catalyst system and reaction conditions for your specific synthetic needs, ensuring successful and reproducible outcomes.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry, but its electronic properties present unique challenges in cross-coupling reactions. The thiazole ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the nitrile group at the 2-position. This electronic deficiency can deactivate the C-Cl bond, making oxidative addition, a critical step in the catalytic cycle, more difficult.[1][2] Furthermore, the nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
This guide provides a structured approach to overcoming these challenges through careful catalyst selection and reaction optimization for various common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki-Miyaura coupling with this compound?
A1: The primary challenges are the low reactivity of the C-Cl bond due to the electron-deficient nature of the thiazole-2-carbonitrile core and potential catalyst inhibition by the heteroatoms. Overcoming this requires a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands that can facilitate the oxidative addition of palladium to the C-Cl bond.[4][5]
Q2: Which palladium precursors and ligands are recommended for Suzuki-Miyaura coupling with this substrate?
A2: For challenging substrates like this compound, pre-formed palladium(II) precatalysts are often more reliable than generating the active Pd(0) species in situ. Buchwald-type precatalysts, such as XPhos Pd G3 or SPhos Pd G2, are excellent starting points.[6][7] These precatalysts ensure a reliable initiation of the catalytic cycle. The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are highly recommended to promote the challenging oxidative addition step.[8]
Q3: What is the role of the base in the Suzuki-Miyaura coupling of this compound, and which bases are most effective?
A3: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4][9] For this substrate, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is a common and effective choice, particularly in anhydrous conditions.[6] In some cases, cesium carbonate (Cs₂CO₃) can also be effective.[10] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) could be explored, though they may require higher temperatures or longer reaction times.[11]
Q4: I am planning a Buchwald-Hartwig amination with this compound. What catalyst system should I consider?
A4: Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides requires a highly active catalyst system. Similar to Suzuki couplings, bulky, electron-rich ligands are essential. The Buchwald group has developed several generations of ligands tailored for such challenging couplings.[8][12][13] A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as BrettPhos or Josiphos. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary.[14]
Q5: Can I perform a Sonogashira coupling with this compound?
A5: Yes, a Sonogashira coupling is feasible, but the reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds.[1][15] A successful Sonogashira reaction will likely require a robust palladium catalyst, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI).[16][17] The choice of an appropriate amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is also critical.[15] Due to the lower reactivity of the chloride, higher reaction temperatures may be necessary.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is decomposing.
-
Inefficient Oxidative Addition: The C-Cl bond is not being activated by the palladium catalyst.
-
Solution: Employ a more electron-rich and sterically demanding ligand. See the ligand selection table below for recommendations. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be beneficial.
-
-
Poor Transmetalation: The transfer of the organic moiety from the boron reagent to palladium is sluggish.
-
Protodeboronation of the Boronic Acid: The boronic acid is being replaced by a hydrogen atom, a common side reaction with electron-rich or heteroaryl boronic acids.[6]
Troubleshooting Workflow for Low Yield
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-thiazole-2-carbonitrile
Welcome to the technical support guide for 4-Chloro-thiazole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a specific focus on the critical role of the solvent in nucleophilic substitution reactions. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
The reactivity of this compound is dominated by the electronic properties of the thiazole ring and its substituents. The thiazole ring itself is electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nature of the nitrile group (-CN) at the C2 position.[1] This electronic pull makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.
The chlorine atom at the C4 position is the primary site for nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the ring nitrogen and the C2-nitrile group stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during an SNAr reaction, thereby facilitating the displacement of the chloride leaving group.[2][3][4]
Q2: My SNAr reaction with this compound is slow or failing. Is my choice of solvent the problem?
Yes, solvent choice is one of the most critical parameters for this reaction and a very likely cause of poor performance. SNAr reactions proceed through a charged, high-energy intermediate. The solvent's primary role is to stabilize this intermediate, but it also influences the reactivity of your nucleophile.[5][6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices. They cannot effectively solvate the charged Meisenheimer complex, leading to a very high activation energy barrier and extremely slow or nonexistent reaction rates.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): While these solvents are polar and can stabilize the Meisenheimer complex through hydrogen bonding, they can also heavily solvate anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻).[6] This "solvation shell" can blunt the nucleophile's reactivity, slowing the rate-determining nucleophilic attack step.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice. They possess strong dipoles that effectively stabilize the charged intermediate but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, often leading to significantly faster reaction rates compared to protic solvents.[7][8]
If your reaction is failing, first ensure you are using a polar solvent. If you are using a polar protic solvent with a strong nucleophile, consider switching to a polar aprotic solvent.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield
Your SNAr reaction on this compound is not providing the expected yield.
Caption: General SNAr mechanism showing solvent stabilization.
The solvent's ability to stabilize this charged intermediate via dipole-dipole interactions or hydrogen bonding lowers the activation energy of this step, accelerating the reaction. [9]As shown in the table below, polar aprotic solvents often provide the best balance of intermediate stabilization and nucleophile reactivity.
| Solvent Type | Example(s) | Dielectric Constant (ε) | Key Characteristics & Impact on SNAr |
| Nonpolar | Toluene, Hexane | 2-4 | Poor solubility for polar reactants and no stabilization of the charged intermediate. Very slow to no reaction. |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | 37-47 | Stabilizes the Meisenheimer complex via strong dipole interactions. Does not H-bond with nucleophiles, leaving them highly reactive. Often results in the fastest rates. [7][8] |
| Polar Protic | Ethanol, Methanol, Water | 25-80 | Stabilizes the Meisenheimer complex effectively via H-bonding. Can significantly reduce the reactivity of strong, anionic nucleophiles by solvation. [6]May be suitable for weaker, neutral nucleophiles (e.g., amines). |
Dielectric constants are approximate values at room temperature.
Issue 2: Formation of an Unexpected Side Product
You observe a significant byproduct in your reaction mixture that is not the result of incomplete conversion.
-
Solvent Participation:
-
Cause: If you are using a nucleophilic solvent (e.g., methanol, water, ethanol) under basic conditions or at elevated temperatures, the solvent itself or its conjugate base (e.g., methoxide from methanol + base) can act as a competing nucleophile.
-
Solution: Switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or acetonitrile. If a protic solvent is required for solubility, consider a bulkier alcohol like tert-butanol, which is less nucleophilic due to steric hindrance.
-
-
Hydrolysis of the Nitrile Group:
-
Cause: Under strongly acidic or basic aqueous conditions, the nitrile group at C2 can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Solution: Ensure your reaction conditions are anhydrous if possible. Use non-aqueous workup procedures. If a base is required, use a non-hydroxide base (e.g., K₂CO₃, Et₃N) and minimize the presence of water.
-
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
-
Reagent Preparation: In a clean, dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile (ACN) to a concentration of 0.1-0.5 M.
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Guideline for Small-Scale Solvent Screening
To optimize your reaction, it is highly recommended to perform a parallel screen of different solvents.
-
Setup: Arrange a set of four small, identical reaction vials (e.g., 1-dram vials) with small magnetic stir fleas.
-
Reagent Stock Solution: If solubility permits, create a stock solution of your nucleophile and any required base in a volatile solvent (like dichloromethane) to easily dispense equal amounts.
-
Dispensing: Add this compound (e.g., 20 mg) to each vial. If using a stock solution for the nucleophile, add it to each vial and then gently evaporate the volatile solvent under a stream of nitrogen.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent:
-
Vial 1: Acetonitrile (Polar Aprotic)
-
Vial 2: N,N-Dimethylformamide (DMF) (Polar Aprotic)
-
Vial 3: Ethanol (Polar Protic)
-
Vial 4: Toluene (Nonpolar Control)
-
-
Reaction: Seal the vials and place them in a heating block set to your desired temperature (e.g., 60 °C). Stir for a set period (e.g., 4 hours).
-
Analysis: After the allotted time, cool the vials. Take a small aliquot from each, dilute appropriately, and analyze by LC-MS to determine the percent conversion to the desired product in each solvent. This will provide a clear indication of the optimal solvent system for your specific transformation.
References
- BenchChem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
- Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
- (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey.
- (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Unknown Source.
- (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Royal Society of Chemistry.
- Zhang, X., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
- (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate.
- (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
- (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.
- (2019). Full kinetic and a mechanistic investigation of aforesaid reaction was undertaken using UV spectrophotometry technique. Oriental Journal of Chemistry.
Sources
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- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 5. spcmc.ac.in [spcmc.ac.in]
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- 7. users.wfu.edu [users.wfu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alternative Synthetic Routes to 4-Chloro-thiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of alternative synthetic strategies for obtaining 4-Chloro-thiazole-2-carbonitrile (CAS 1363383-13-4), a crucial building block in medicinal chemistry. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common troubleshooting scenarios, and provide validated protocols grounded in authoritative literature.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic angles. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents (e.g., toxic cyanides). The three primary pathways involve:
-
The Sandmeyer Approach: Conversion of a readily available 2-amino group on a pre-formed 4-chlorothiazole ring into the desired nitrile.
-
Nucleophilic Cyanation: Displacement of a halogen (typically bromine) at the C2 position of a 2-halo-4-chlorothiazole intermediate.
-
De Novo Ring Construction: Building the thiazole ring from acyclic precursors in a manner that directly incorporates the required chloro and cyano functionalities.
Figure 1: High-level overview of the main synthetic pathways to this compound.
Route 1: The Sandmeyer Approach from 2-Amino-4-chlorothiazole
This is arguably the most common route, leveraging the well-established Sandmeyer reaction to convert an amino group into a nitrile via a diazonium salt intermediate.[1] The success of this route hinges on the careful control of the diazotization step and the efficient synthesis of the starting amine.
Frequently Asked Questions & Troubleshooting
Q1: My Sandmeyer reaction yield for the cyanation is consistently low (<40%). What are the most likely causes and how can I fix them?
A1: Low yields in Sandmeyer reactions on heterocyclic amines are a classic problem, often stemming from the instability of the diazonium intermediate. Here’s a breakdown of the causality and solutions:
-
Cause - Diazonium Salt Decomposition: The 2-thiazolyl diazonium salt is highly unstable. Premature decomposition, where it loses N₂ gas and reacts with the solvent or counter-ions (e.g., water to form a hydroxyl group), is the primary culprit for low yield.
-
Solution - Strict Temperature Control: The diazotization step (reacting the amine with a nitrite source like NaNO₂ or t-butyl nitrite) must be performed at low temperatures, typically between 0°C and -5°C. It is critical to maintain this temperature throughout the addition of the nitrite and for a short period after to ensure complete diazotization before proceeding.
-
Cause - Inefficient Copper Catalysis: The copper(I) cyanide complex is the active species that facilitates the transfer of the cyanide nucleophile. If the catalyst is not properly prepared or becomes oxidized to Cu(II), the reaction efficiency drops.
-
Solution - Catalyst Preparation & Reagent Choice: Use fresh, high-purity copper(I) cyanide (CuCN). Some protocols generate the diazonium salt first and then add it to a pre-prepared, heated solution of CuCN. Alternatively, a Gattermann-type reaction using copper powder can sometimes be effective but is less common for cyanations. Using an alkyl nitrite like n-butyl nitrite or tert-butyl nitrite in a non-aqueous solvent like acetonitrile can also improve yields by avoiding aqueous side reactions.[2][3]
Q2: I'm observing a significant amount of an unwanted 2-chloro-4-chlorothiazole byproduct. Why is this happening?
A2: This points to a competitive reaction with the chloride counter-ion from your acid source (likely HCl). The diazonium group can be displaced by any nucleophile present in the mixture. Since you are using HCl to form the amine salt and create the acidic environment for diazotization, a high concentration of Cl⁻ ions is available to compete with the CN⁻ nucleophile.
-
Solution - Change the Acid: Consider using a non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization step. This minimizes the concentration of competing halide nucleophiles. If using HBF₄, you can sometimes isolate the more stable diazonium tetrafluoroborate salt before reacting it with the cyanide source.
Q3: What is the most reliable method to synthesize the required 2-amino-4-chlorothiazole precursor?
A3: The most direct and widely used method is a variation of the Hantzsch thiazole synthesis.[4] This involves the cyclocondensation of thiourea with a suitable 3-carbon α-halocarbonyl compound. For this specific target, 4-chloroacetoacetyl chloride is an effective starting material.[5]
-
Mechanism Insight: The reaction proceeds by the nucleophilic sulfur of thiourea attacking the carbonyl carbon of the 4-chloroacetoacetyl chloride, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The initial reaction must be controlled to prevent side reactions with the acyl chloride.
Detailed Protocol: Synthesis of 2-Amino-4-chlorothiazole
Figure 2: Workflow for the Hantzsch synthesis of 2-amino-4-chlorothiazole.
Step-by-Step Procedure (Adapted from US Patent 4,391,979A[5]):
-
Preparation: In a jacketed reactor, prepare a suspension of thiourea (1.0 eq) in deionized water. Cool the suspension to between 5°C and 7°C using a chiller.
-
Reagent Addition: In a separate flask, dissolve 4-chloroacetoacetyl chloride (1.0 eq) in a minimal amount of a chlorohydrocarbon solvent like methylene chloride.
-
Reaction: Add the solution of 4-chloroacetoacetyl chloride dropwise to the cooled thiourea suspension over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25-30°C) and stir for an additional 2-4 hours.
-
Isolation: The product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, will precipitate. Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum. (Note: The patent describes the acetic acid derivative; modifications may be needed depending on the exact starting material to obtain 2-amino-4-chlorothiazole directly, though this is a common precursor structure).
Route 2: Nucleophilic Cyanation of 2-Bromo-4-chlorothiazole
This strategy involves first preparing a 2-halo-4-chlorothiazole, typically the 2-bromo derivative due to its favorable reactivity, and then displacing the bromide with a cyanide source. This route can be advantageous if the Sandmeyer cyanation proves problematic, as nucleophilic aromatic substitution on electron-deficient heterocycles is often efficient.
Frequently Asked Questions & Troubleshooting
Q1: What is the best cyanide source for this reaction, and what are the critical safety precautions?
A1: The choice of cyanide source is critical for both reactivity and safety.
-
Copper(I) Cyanide (CuCN): Often used in Rosenmund-von Braun type reactions. It is effective but requires high temperatures (150-200°C) and polar aprotic solvents like DMF or NMP. The high temperatures can be a drawback if your substrate is thermally sensitive.
-
Potassium or Sodium Cyanide (KCN/NaCN): Can be used with a palladium or nickel catalyst system at lower temperatures. This is a more modern approach that often gives higher yields and better functional group tolerance.[6]
-
Zinc Cyanide (Zn(CN)₂): A less toxic alternative that can be used in palladium-catalyzed reactions. It is a solid and easier to handle than alkali metal cyanides.
Critical Safety Note: All cyanide salts are extremely toxic. Work must be conducted in a certified chemical fume hood. Never mix cyanide salts with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Q2: My palladium-catalyzed cyanation is not proceeding to completion. What should I check?
A2: Incomplete conversion in cross-coupling reactions often points to catalyst deactivation or suboptimal conditions.
-
Cause - Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting material or solvent. Water and oxygen can also interfere with the catalytic cycle.
-
Solution - Rigorous Anhydrous/Inert Conditions: Ensure your solvent is anhydrous and degas the reaction mixture thoroughly with nitrogen or argon before adding the catalyst. Use high-purity starting materials.
-
Cause - Ligand Choice: The choice of phosphine ligand is crucial. For electron-deficient heterocycles, an electron-rich, bulky phosphine ligand like XPhos or SPhos is often required to promote the reductive elimination step of the catalytic cycle.
-
Solution - Ligand Screening: If the reaction is sluggish, screen a small panel of common cross-coupling ligands to identify the optimal one for your specific substrate.
Route 3: De Novo Ring Formation
This approach builds the heterocyclic ring from acyclic components, installing the required functional groups in the process. A patented method describes the reaction of β,β-dichloro-α-amino-acrylonitrile with thioformamide.[7] This is an elegant one-step process but may require access to specialized starting materials.
Frequently Asked Questions & Troubleshooting
Q1: This one-step synthesis seems very efficient. What are the potential challenges?
A1: While atom-economical, such multi-component reactions can present unique challenges.
-
Starting Material Availability: β,β-dichloro-α-amino-acrylonitrile is not a common commodity chemical and may need to be synthesized, adding steps to the overall sequence.
-
Reaction Control & Byproducts: Condensation reactions of this type can form polymeric or oligomeric byproducts if conditions are not carefully controlled. The reaction is typically run in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), and the optimal catalyst loading and temperature must be determined empirically.[7]
-
Purification: The crude product may contain unreacted starting materials and byproducts with similar polarities, potentially complicating purification by column chromatography or recrystallization.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Nucleophilic Cyanation | Route 3: De Novo Synthesis |
| Key Starting Material | 2-Amino-4-chlorothiazole | 2-Bromo-4-chlorothiazole | β,β-dichloro-α-amino-acrylonitrile |
| Key Reagents | NaNO₂, CuCN | Pd or Ni catalyst, KCN/Zn(CN)₂ | Thioformamide, Acid Catalyst |
| Typical Yield | 40-65% | 60-85% | 50-70% (reported in patent)[7] |
| Pros | Utilizes a common and well-understood reaction.[8][9] | Generally higher yielding and more reliable than Sandmeyer. | Atom-economical, one-pot reaction. |
| Cons | Unstable diazonium intermediate, often moderate yields. | Requires synthesis of a 2-halo precursor; use of toxic cyanides and expensive catalysts. | Relies on specialized, less common starting materials. |
References
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Purkh. (2018). To Chemistry Journal Vol 1 No 2.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- National Institutes of Health. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Synthonix. (n.d.). This compound.
- Wikimedia Commons. (2014). File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (2015). Thiazole formation through a modified Gewald reaction.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.
- National Institutes of Health. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
- Google Patents. (2003). US20030055229A1 - Process for the preparation of thiazole derivatives.
- National Institutes of Health. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
- Google Patents. (1977). US4010173A - Synthesis of 4-cyanothiazoles.
- Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry.
- Google Patents. (2003). US6639081B1 - Method for producing 4-cyano-2-aminomethylthiazole.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-thiazole-2-carbonitrile
Welcome to the technical support center for 4-Chloro-thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile synthetic intermediate. With its unique combination of a reactive chloro-substituent and a nitrile group on a thiazole core, this compound presents both significant opportunities and specific challenges, particularly concerning its sensitivity to basic conditions. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Base Sensitivity
Working with this compound in the presence of bases requires careful consideration to avoid unwanted side reactions. This section addresses common issues, their underlying causes, and actionable solutions.
Issue 1: Low Yield or No Desired Product in Nucleophilic Substitution Reactions
Symptoms:
-
TLC or LC-MS analysis shows the absence or a significant decrease of the expected product.
-
Multiple unexpected spots or peaks are observed, indicating side product formation.
-
Starting material remains largely unconsumed despite the reaction time.
Potential Causes & Solutions:
-
Cause A: Competing Reaction Pathways. The thiazole ring is an electron-deficient system, making the chlorine at the 4-position susceptible to nucleophilic aromatic substitution (SNAr).[1][2] However, the nitrile group can also be a target for nucleophilic attack or can be hydrolyzed under basic conditions, especially with strong, hard nucleophiles like hydroxide or alkoxides.[3][4]
-
Solution: Carefully select the base and nucleophile. For SNAr reactions, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred over inorganic bases like NaOH or K₂CO₃, especially if water is present.[5][6] If the nucleophile is a weak base itself (e.g., an amine), it may be possible to run the reaction without an additional base, or with a milder base.
-
-
Cause B: Degradation of the Thiazole Ring. Thiazole rings, while generally stable, can be susceptible to degradation under harsh basic conditions, potentially leading to ring-opening.[7][8]
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature can often favor the desired substitution over degradation pathways. If the reaction is sluggish at lower temperatures, consider using a more polar aprotic solvent like DMF or DMSO to enhance the rate of SNAr.
-
-
Cause C: Low Nucleophilicity of the Reagent. The intended nucleophile may not be strong enough to displace the chloride under the chosen conditions.
-
Solution: If possible, convert the nucleophile to a more potent form. For example, a thiol can be deprotonated with a suitable base to form a more nucleophilic thiolate.[1] Careful selection of the base is crucial here to avoid side reactions with the this compound.
-
Issue 2: Unwanted Hydrolysis of the Nitrile Group
Symptoms:
-
IR analysis shows the appearance of a carbonyl stretch (around 1650-1700 cm⁻¹) and/or N-H stretches (around 3200-3400 cm⁻¹), indicative of amide or carboxylic acid formation.
-
Mass spectrometry reveals a product with a mass corresponding to the hydrolyzed product (amide or carboxylic acid).
Potential Causes & Solutions:
-
Cause A: Presence of Water and Strong Base. The combination of a strong base (e.g., NaOH, KOH) and water, especially at elevated temperatures, can lead to the hydrolysis of the nitrile to a primary amide and subsequently to a carboxylate salt.[4]
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize the mixture to minimize the contact time with the base. If a base is required for the reaction itself, opt for a non-hydroxide base like potassium carbonate or an organic base.[6]
-
-
Cause B: Intramolecular Reactions. In some cases, if the incoming nucleophile has a functional group that can participate in an intramolecular reaction with the nitrile, cyclization or other rearrangements can occur.
-
Solution: Protect the reactive functional group on the nucleophile before performing the substitution reaction. The protecting group can be removed in a subsequent step under conditions that do not affect the thiazole nitrile.
-
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine, a common transformation in drug discovery.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) followed by triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions involving this compound with nucleophiles?
A1: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended for nucleophilic aromatic substitution on the chlorothiazole ring. These solvents can help to dissolve the reactants and stabilize the charged intermediate of the SNAr mechanism, thereby accelerating the reaction.
Q2: Can I use a strong inorganic base like sodium hydroxide for reactions with this compound?
A2: It is generally not recommended to use strong hydroxide bases, especially in the presence of water and at elevated temperatures. This is due to the high risk of nitrile hydrolysis to the corresponding carboxylic acid or amide.[4] Milder inorganic bases like potassium carbonate or organic bases like triethylamine or DIPEA are safer alternatives.[6]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the formation of the desired product and identify any side products.
Q4: What are the storage recommendations for this compound?
A4: The compound should be stored in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[9] It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which could lead to slow hydrolysis over time. Some suppliers recommend refrigeration (0-8 °C).[10]
Q5: Are there any known incompatible materials with this compound?
A5: Yes, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Reactions with these materials can lead to vigorous reactions and decomposition, potentially releasing toxic fumes such as nitrogen oxides, sulfur oxides, and hydrogen chloride.[9]
Visualizing Reaction Pathways
To better understand the potential reactions of this compound under basic conditions, the following diagrams illustrate the desired nucleophilic substitution and the competing nitrile hydrolysis pathway.
Caption: Competing reaction pathways for this compound.
Quantitative Data Summary
The choice of base can significantly impact the outcome of reactions with this compound. The following table provides a qualitative summary of the expected outcomes with different bases, based on general principles of organic reactivity.
| Base | Strength | Nucleophilicity | Expected Outcome with this compound | Recommendation |
| Triethylamine (TEA) | Moderate | Low | Primarily acts as a proton scavenger, facilitating SNAr without significant side reactions. | Highly Recommended for nucleophilic substitution reactions. |
| DIPEA | Moderate | Very Low | Similar to TEA, but bulkier, making it even less nucleophilic. | Highly Recommended , especially when the nucleophile is sterically hindered. |
| Potassium Carbonate | Moderate | Low | Can be effective, but its limited solubility in organic solvents may require phase-transfer catalysis or prolonged reaction times. | Use with caution , ensure anhydrous conditions to prevent hydrolysis. |
| Sodium Hydroxide (NaOH) | Strong | High | High risk of nitrile hydrolysis and potential for other side reactions.[4] | Not Recommended for most applications requiring the nitrile group to remain intact. |
References
- Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion.Journal of the Chemical Society B: Physical Organic.[Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Molecules.[Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Semantic Scholar.[Link]
- Synthesis scheme for synthesizing 2-amino-4-chloro-5-formylthiazole.jpg.Wikimedia Commons.[Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Synthesis of novel 2-amino thiazole deriv
- The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles.
- This compound.Synthonix.[Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile 250mg.Dana Bioscience.[Link]
- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.Ludwig-Maximilians-Universität München.[Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.[Link]
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Processes for preparing thiazole carboxylic acids.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).PubMed.[Link]
- 4-Chlorothiazole.PubChem.[Link]
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.PubMed Central.[Link]
- Mechanism for basic hydrolysis of α-chloronitrile to ketone?Chemistry Stack Exchange.[Link]
- Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][10]benzothiazines: access to pyrrolo[2,1-b][1][11]benzothiazoles.Beilstein Journals.[Link]
- This compound.ChemUniverse.[Link]
- Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids.MDPI.[Link]
- A kind of method for preparing thiazole-4-carboxylic acid.
- hydrolysis of nitriles.Chemguide.[Link]
- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity.MDPI.[Link]
- Thiazole synthesis.Organic Chemistry Portal.[Link]
Sources
- 1. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 1363383-13-4 [sigmaaldrich.com]
Technical Support Center: Navigating Reactions with 4-Chloro-thiazole-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-thiazole-2-carbonitrile. This guide is designed to provide in-depth, field-proven insights into the work-up and troubleshooting of reactions involving this versatile building block. My aim is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes in your research.
I. Foundational Knowledge: Understanding the Molecule
Before delving into troubleshooting, it is crucial to understand the inherent reactivity of this compound. The thiazole ring is an electron-deficient system, which is further activated by the electron-withdrawing nature of both the nitrile group at the 2-position and the chloro-substituent at the 4-position. This electronic profile makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) and the C-Cl bond amenable to oxidative addition in cross-coupling reactions. However, the nitrile group can be sensitive to both acidic and basic conditions, potentially leading to hydrolysis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.
FAQ 1: My Suzuki coupling reaction with this compound is complete, but I'm struggling with the work-up. What is a general, robust procedure?
A common challenge in the work-up of Suzuki couplings is the removal of the palladium catalyst, inorganic salts, and boronic acid-related byproducts. A well-designed work-up is essential for obtaining a clean product.
Answer:
A standard and effective work-up procedure involves a series of aqueous washes to remove the majority of water-soluble impurities, followed by an optional filtration through a silica plug to capture residual palladium.
Step-by-Step Recommended Protocol:
-
Quenching: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane. This will ensure that your product remains in the organic phase during the subsequent extractions.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous ammonium chloride (NH₄Cl): This will quench any remaining organometallic species and help to break up emulsions.
-
Water: To remove the bulk of inorganic salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃): To neutralize any acidic components.
-
Brine (saturated aqueous NaCl): To aid in the separation of the organic and aqueous layers and remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Palladium Removal (Optional but Recommended): If you observe a persistent dark color in your crude product, it is likely due to residual palladium. Dissolve the crude product in a minimal amount of the solvent used for column chromatography and pass it through a short plug of silica gel, eluting with your column eluent. This will often trap the palladium at the top of the silica.
-
Purification: The resulting crude product can then be further purified by column chromatography.
FAQ 2: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I avoid this?
The nitrile group in this compound can be hydrolyzed to a primary amide or a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[1][2]
Answer:
The key to preventing nitrile hydrolysis is to maintain a neutral or near-neutral pH during the work-up and to avoid prolonged exposure to strong acids or bases, particularly at high temperatures.
Troubleshooting Steps:
-
Avoid Strong Basic Washes: If your reaction conditions were basic, neutralize the reaction mixture carefully with a mild acid like dilute citric acid or saturated NH₄Cl solution before extraction, rather than using a strong acid. Conversely, if your reaction was acidic, use a mild base like saturated NaHCO₃ for neutralization.
-
Limit Exposure Time: Perform the aqueous work-up as efficiently as possible. Do not let the reaction mixture sit in contact with acidic or basic aqueous solutions for extended periods.
-
Temperature Control: Conduct all work-up steps at room temperature or below. If the reaction was run at a high temperature, ensure it is fully cooled before beginning the work-up.
-
Consider a Non-Aqueous Work-up: If hydrolysis is a persistent issue, a non-aqueous work-up may be an option. This could involve filtering the reaction mixture through a pad of Celite® to remove solid reagents and then directly purifying the filtrate by chromatography.
Visualizing the Decision Process for Preventing Nitrile Hydrolysis:
Caption: Decision workflow for troubleshooting nitrile hydrolysis during work-up.
FAQ 3: My reaction involves a nucleophilic aromatic substitution (SNAr) with an amine. The work-up is messy, and I'm having trouble separating my product from the excess amine.
SNAr reactions often use an excess of the nucleophile to drive the reaction to completion. Removing this excess reagent, especially if it is a high-boiling amine, can be challenging.
Answer:
An acid wash is a highly effective method for removing basic impurities like amines from the organic layer. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase.
Step-by-Step Protocol for Amine Removal:
-
Initial Work-up: After quenching and diluting the reaction as described in FAQ 1, proceed to the separatory funnel.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution. 1M hydrochloric acid (HCl) is commonly used. The number of washes will depend on the amount and basicity of the amine. You can monitor the pH of the aqueous layer after each wash; continue until it remains acidic.
-
Neutralizing Wash: After the acid wash, it is crucial to wash the organic layer with a mild base, such as saturated aqueous NaHCO₃, to remove any residual acid.
-
Final Washes: Follow with a water wash and then a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product, which should now be largely free of the excess amine.
Data Presentation: Common Work-up Wash Solutions
| Wash Solution | Purpose | Typical Concentration | Notes |
| Saturated NH₄Cl | Quenching, breaking emulsions | Saturated | Mildly acidic |
| 1M HCl | Removal of basic impurities (e.g., amines) | 1M | Ensure subsequent neutralization |
| Saturated NaHCO₃ | Neutralization of acids | Saturated | Can cause gas evolution (CO₂) |
| Water | Removal of inorganic salts | N/A | |
| Brine (Saturated NaCl) | Removal of residual water, aids layer separation | Saturated |
FAQ 4: I suspect I am getting dechlorination as a side reaction. How can I confirm this and what conditions might favor it?
Reductive dechlorination can occur, particularly in the presence of certain metals and a hydrogen source. This will result in the formation of thiazole-2-carbonitrile as a byproduct.
Answer:
Confirmation of dechlorination is best achieved by mass spectrometry, where you will observe a molecular ion corresponding to the dechlorinated product. To minimize this side reaction, it is important to control the reaction conditions carefully.
Troubleshooting Dechlorination:
-
Catalyst Choice: In palladium-catalyzed reactions, some ligand and palladium source combinations may be more prone to promoting hydrodechlorination. If this is a persistent issue, consider screening different catalyst systems.
-
Hydrogen Source: Be mindful of potential hydrogen sources in your reaction. Some reagents, like certain boronic acids or solvents, can act as hydride donors under specific conditions.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions, including dechlorination. Monitor the reaction closely and stop it once the starting material is consumed.
Visualizing the General Work-up Workflow:
Sources
Characterization of unexpected byproducts in 4-Chloro-thiazole-2-carbonitrile reactions
Technical Support Center: Reactions of 4-Chloro-thiazole-2-carbonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions regarding unexpected byproduct formation in reactions involving this versatile synthetic building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm performing a nucleophilic aromatic substitution (SNA_r_) on this compound with an amine nucleophile, but I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. What is happening and how can I prevent it?
Answer:
This is a common issue stemming from the reactivity of the nitrile group under certain reaction conditions, especially when attempting a nucleophilic substitution at the C4 position.
Causality and Mechanism:
The primary reaction you are targeting is the displacement of the chloride at the C4 position by your amine nucleophile. However, the nitrile group at C2 is also an electrophilic site. If your reaction conditions involve water, either as a solvent, a co-solvent, or as an impurity in your reagents or solvents, it can compete with your desired nucleophile.
The hydrolysis of nitriles can be catalyzed by both acidic and basic conditions.[1] Many SNAr reactions with amines are run with an excess of the amine or an added non-nucleophilic base to neutralize the HCl generated. These basic conditions can promote the hydration of the nitrile to a primary amide, which may then undergo further hydrolysis to a carboxylic acid (or its carboxylate salt).
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R-NH2 (Desired Nucleophile)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Water [label="H2O (Contaminant Nucleophile)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DesiredProduct [label="4-Amino-thiazole-2-carbonitrile\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HydrolysisByproduct1 [label="4-Chloro-thiazole-2-carboxamide", fillcolor="#FBBC05", fontcolor="#202124"]; HydrolysisByproduct2 [label="4-Chloro-thiazole-2-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> DesiredProduct [label=" S_NAr (Desired)", color="#34A853"]; Amine -> DesiredProduct [style=dashed, arrowhead=none]; Start -> HydrolysisByproduct1 [label="Nitrile Hydrolysis\n(Side Reaction)", color="#FBBC05"]; Water -> HydrolysisByproduct1 [style=dashed, arrowhead=none]; HydrolysisByproduct1 -> HydrolysisByproduct2 [label="Further\nHydrolysis", color="#EA4335"]; } dot Figure 1. Competing pathways in nucleophilic substitution.
Troubleshooting & Prevention Protocol:
-
Rigorous Anhydrous Conditions: This is the most critical control parameter.
-
Dry all solvents (e.g., DMF, DMSO, acetonitrile) using appropriate methods, such as distillation from a drying agent or by passing them through activated alumina columns.
-
Use freshly opened reagents. If using an amine that is a salt (e.g., hydrochloride), ensure the free-basing and subsequent drying steps are quantitative.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base that is less likely to promote hydrolysis. Proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often better choices than inorganic bases like K₂CO₃ if water is present.
-
Temperature Control: Lowering the reaction temperature may slow the rate of nitrile hydrolysis more significantly than the desired SNAr reaction. Start at room temperature or even 0 °C and monitor the reaction progress carefully by TLC or LC-MS.
-
Order of Addition: Add the amine and base (if used) to the solution of this compound. Avoid pre-mixing the base with potentially wet solvent.
Question 2: My reaction has stalled, and mass spectrometry analysis shows a peak with a mass double that of my starting material minus HCl. Is this a dimerization byproduct?
Answer:
Yes, this is highly indicative of a self-condensation or dimerization reaction. Thiazole derivatives can undergo dimerization under certain conditions, particularly in the presence of strong bases or catalysts that can deprotonate the thiazole ring.
Causality and Mechanism:
The proton at the C5 position of the thiazole ring is acidic and can be removed by a sufficiently strong base. This generates a thiazolyl anion, which is a potent nucleophile. This anion can then attack the electrophilic C4 carbon of another molecule of this compound, displacing the chloride and forming a C-C bond between the two thiazole rings.
// Nodes Start1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base (e.g., LDA, n-BuLi)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Anion [label="Thiazolyl Anion\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start2 [label="this compound\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="Dimer Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start1 -> Anion [label="Deprotonation at C5", color="#4285F4"]; Base -> Anion [style=dashed, arrowhead=none]; Anion -> Dimer [label="Nucleophilic Attack at C4", color="#EA4335"]; Start2 -> Dimer [style=dashed, arrowhead=none]; } dot Figure 2. Proposed mechanism for base-induced dimerization.
Troubleshooting & Prevention Protocol:
-
Avoid Overly Strong Bases: For SNAr reactions, use bases that are strong enough to neutralize HCl but not strong enough to deprotonate the thiazole ring. Tertiary amines like triethylamine or DIPEA are generally safe. Avoid organolithium reagents (like n-BuLi) or lithium amides (like LDA) unless C5 metalation is the desired outcome.
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of your intended nucleophile. An excess of a strongly basic nucleophile could also promote this side reaction.
-
Temperature Management: Deprotonation is often more favorable at very low temperatures. If you must use a strong base for a different transformation, conduct the reaction at temperatures like -78 °C to control reactivity.
-
Reaction Monitoring: Closely monitor the reaction. Once the starting material is consumed, quench the reaction promptly to prevent the buildup of byproducts.
Question 3: I am attempting to hydrolyze the nitrile to a carboxylic acid using aqueous NaOH, but I am getting a complex mixture of products, and my yield of the desired 4-chloro-thiazole-2-carboxylic acid is very low. What is going on?
Answer:
While nitrile hydrolysis is a standard transformation, the this compound system presents a challenge due to competing reactions under harsh hydrolytic conditions (e.g., strong base and heat).[1]
Potential Competing Reactions:
-
Hydroxide as a Nucleophile: The hydroxide ion (OH⁻) is a strong nucleophile and can attack the C4 position, displacing the chloride to form 4-hydroxy-thiazole-2-carbonitrile. This can then be hydrolyzed to the corresponding carboxylic acid.
-
Ring Opening: Thiazole rings, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic attack and subsequent ring-opening under harsh basic conditions. This will lead to a complex mixture of degradation products.
Troubleshooting & Recommended Protocol:
A two-step, milder hydrolysis protocol is often more effective and provides better control.
Experimental Protocol: Two-Step Nitrile Hydrolysis
-
Step 1: Hydration to Amide:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 4-chloro-thiazole-2-carboxamide, is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Hydrolysis of Amide to Carboxylic Acid:
-
Suspend the 4-chloro-thiazole-2-carboxamide (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Add sodium nitrite (NaNO₂) (2-3 eq) in portions.
-
Gently heat the reaction to 50-60 °C. The reaction progress can be monitored by the evolution of N₂ gas.
-
After the reaction is complete, cool the mixture and acidify with dilute HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
This method avoids the use of strong bases, minimizing the risk of nucleophilic substitution at C4 and ring degradation.
Byproduct Characterization Guide
Identifying unexpected byproducts is crucial for troubleshooting. Below is a summary of expected spectroscopic data for common byproducts.
| Compound | ¹H NMR (Expected Chemical Shift) | ¹³C NMR (Expected Chemical Shift) | Mass Spectrometry (E_S_I+) | Key IR Absorptions (cm⁻¹) |
| This compound | Singlet ~8.0-8.2 ppm (H5) | ~145 (C4), ~135 (C5), ~120 (C2), ~115 (CN) | [M+H]⁺ | 2230-2240 (C≡N stretch) |
| 4-Chloro-thiazole-2-carboxamide | Singlet ~7.9-8.1 ppm (H5), Broad singlets for NH₂ | ~144 (C4), ~136 (C5), ~122 (C2), ~165 (C=O) | [M+H]⁺ | 3200-3400 (N-H), 1660-1680 (C=O) |
| 4-Chloro-thiazole-2-carboxylic acid | Singlet ~7.9-8.1 ppm (H5), Very broad singlet for OH | ~144 (C4), ~137 (C5), ~123 (C2), ~170 (C=O) | [M+H]⁺, [M+Na]⁺ | 2500-3300 (broad O-H), 1700-1725 (C=O) |
| Dimer Byproduct | Multiple signals in the aromatic region | Complex, expect ~8 aromatic carbons | [M+H]⁺ | 2230-2240 (C≡N stretch) |
Note: NMR shifts are approximate and can vary based on solvent and concentration. Data is compiled based on general knowledge of thiazole chemistry.[2][3][4][5][6]
Workflow for Byproduct Identification
// Nodes Start [label="Crude Reaction Mixture", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Analyze by TLC/LC-MS", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="Isolate Byproduct\n(Column Chromatography / Prep-HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="High-Resolution Mass Spec (HRMS)\nDetermine Molecular Formula", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="1D & 2D NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC)\nElucidate Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR [label="FTIR Spectroscopy\nIdentify Functional Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> TLC; TLC -> Isolate [label="Unexpected Spot/Peak Detected"]; Isolate -> MS; Isolate -> NMR; Isolate -> FTIR; MS -> Structure; NMR -> Structure; FTIR -> Structure; } dot Figure 3. Systematic approach to identifying unknown byproducts.
References
- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.Journal of Organic Chemistry.
- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.PubMed Central.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.MDPI.
- ¹H NMR spectrum of the thiazole derivative B.ResearchGate.
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.ResearchGate.
- Synthesis and Reactions of Thiazole.Pharmaguideline.
- Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents.National Institutes of Health.
- Hydrolysis of Nitriles.Chemguide.
Sources
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- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Chloro-thiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Chloro-thiazole-2-carbonitrile is a key building block in the synthesis of various pharmaceutically active compounds.[1][2] The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
This guide will compare two common reversed-phase HPLC (RP-HPLC) methods, detailing the underlying principles and providing experimental data to support the selection of an optimal analytical strategy. The methodologies are designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.
Understanding Potential Impurities
A robust HPLC method must effectively separate the target compound from any potential impurities. In the synthesis of this compound, these may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Compounds formed from side reactions. For instance, variations in reaction conditions can lead to the formation of different substituted thiazole derivatives.[6][7]
-
Degradation Products: The molecule may be susceptible to hydrolysis, oxidation, or photolytic degradation, leading to the formation of new impurities over time.
Forced degradation studies are essential to ensure the specificity of the analytical method and its ability to separate the analyte from its degradation products.[5][8]
Comparative HPLC Methodologies
The core of this guide is a comparison between two prevalent RP-HPLC methods, primarily differing in the organic modifier used in the mobile phase: Acetonitrile (Method A) versus Methanol (Method B). The choice of organic solvent can significantly impact selectivity, resolution, and analysis time.
Rationale for Method Selection
Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC for pharmaceutical analysis. It utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[9]
Mobile Phase Composition: A mixture of an aqueous component (often with a pH modifier like formic or phosphoric acid to ensure consistent ionization of the analyte) and an organic modifier is used.[9][10] The organic modifier's strength and nature are critical for achieving optimal separation.
-
Acetonitrile (Method A): Often preferred for its lower viscosity, which results in lower backpressure and better column efficiency. It also has a lower UV cutoff, which can be advantageous for detecting compounds at low wavelengths.
-
Methanol (Method B): A more polar solvent than acetonitrile, which can lead to different selectivity for certain compounds. It is also a more cost-effective option.
The following table outlines the starting chromatographic conditions for both methods.
| Parameter | Method A: Acetonitrile-Based | Method B: Methanol-Based | Rationale for Selection |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are versatile and provide excellent separation for a wide range of non-polar to moderately polar compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid helps to control the pH of the mobile phase and protonate silanol groups on the stationary phase, reducing peak tailing. |
| Mobile Phase B | Acetonitrile | Methanol | The primary variable in this comparison, influencing selectivity and resolution. |
| Gradient Elution | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) | 0-5 min (30% B), 5-25 min (30-90% B), 25-30 min (90% B), 30.1-35 min (30% B) | A gradient is employed to effectively elute compounds with a range of polarities and to ensure that both early and late-eluting impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | 30 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. |
| Detection Wavelength | 260 nm | 260 nm | Thiazole derivatives typically exhibit strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | 10 µL | A standard injection volume for analytical HPLC. |
| Diluent | 50:50 (v/v) Acetonitrile:Water | 50:50 (v/v) Methanol:Water | The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape. |
Experimental Protocols
Adherence to a detailed protocol is crucial for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for sample preparation, system suitability testing, and the analytical runs.
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the appropriate diluent (Acetonitrile:Water or Methanol:Water).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the appropriate diluent.
-
Spiked Sample Solution: To a portion of the sample solution, add known amounts of potential impurity standards (if available) to demonstrate the method's ability to separate these impurities from the main peak.
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system must be verified.[11] This is achieved by making five replicate injections of the standard solution. The acceptance criteria are based on guidelines from the International Council for Harmonisation (ICH).[12][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | Ensures symmetrical peaks, which are essential for accurate integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. Higher numbers indicate better separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection system. |
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Comparative Data and Discussion
The following table presents hypothetical but realistic data comparing the performance of the two HPLC methods for the analysis of a synthesized batch of this compound containing two known impurities.
| Parameter | Method A (Acetonitrile) | Method B (Methanol) |
| Retention Time (Main Peak) | 15.2 min | 12.8 min |
| Resolution (Main Peak / Impurity 1) | 2.5 | 1.8 |
| Resolution (Main Peak / Impurity 2) | 3.1 | 2.2 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | 12,500 | 9,800 |
| Calculated Purity (%) | 99.5% | 99.4% |
Discussion:
-
Resolution: Method A (Acetonitrile) provided superior resolution between the main peak and both impurities. A resolution value of greater than 2.0 is generally considered baseline separation.
-
Efficiency: The higher number of theoretical plates and the lower tailing factor with Method A indicate better column efficiency and peak symmetry.
-
Analysis Time: Method B (Methanol) resulted in a shorter retention time for the main peak, which could be beneficial for high-throughput analysis if the resolution is still acceptable.
Based on this data, Method A is the recommended approach for the purity analysis of this compound as it provides a more robust separation, ensuring accurate quantification of impurities.
Method Validation
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[14][15] The validation should be performed in accordance with ICH guidelines Q2(R2).[11][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The purity analysis of synthesized this compound is a critical step in ensuring the quality of pharmaceutical products. This guide has provided a comparative analysis of two common RP-HPLC methods, demonstrating the superiority of an acetonitrile-based mobile phase for achieving optimal separation of the main compound from potential impurities. The detailed experimental protocols and discussion of method validation principles offer a robust framework for researchers, scientists, and drug development professionals to establish a reliable and scientifically sound purity assay.
References
- ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis.
- ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Labcompliance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance. [Link]
- SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]
- Pharmaguideline.
- World Journal of Pharmaceutical and Medical Research.
- SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
- LinkedIn. Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]
- ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
- Organic Chemistry Portal.
- ChemUniverse. This compound. [Link]
- National Center for Biotechnology Information. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]
- National Center for Biotechnology Information. Synthesis of some new thiazole derivatives of pharmaceutical interest. [Link]
- National Center for Biotechnology Information. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. [Link]
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- ResearchGate. (PDF) Reversed‐phase HPLC enantioseparation of pantoprazole using a teicoplanin aglycone stationary phase—Determination of the enantiomer elution order using HPLC‐CD analyses. [Link]
- Iraqi Academic Scientific Journals.
- Pharmacia.
- Semantic Scholar.
Sources
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- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Senior Application Scientist's Guide to Confirming the Structure of 4-Chloro-thiazole-2-carbonitrile Derivatives using X-ray Crystallography
In the fast-paced world of drug discovery and development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds like 4-chloro-thiazole-2-carbonitrile and its derivatives, which serve as crucial building blocks in medicinal chemistry, unambiguous structural confirmation is not merely a formality—it is the bedrock upon which successful structure-activity relationship (SAR) studies are built.[1][2][3] This guide provides an in-depth comparison of analytical techniques and a detailed protocol for leveraging X-ray crystallography as the definitive method for structural elucidation of this important class of molecules.
The Challenge: Beyond Spectroscopic Ambiguity
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. They provide vital information about connectivity, molecular weight, and the electronic environment of atoms. However, for substituted heteroaromatic systems like thiazoles, these methods can sometimes fall short of providing a definitive, three-dimensional structure.[4][5]
Positional isomers, for instance, can yield remarkably similar NMR and MS data, leading to potential mis-assignment. While advanced 2D-NMR techniques (COSY, HMBC, NOESY) can often resolve these ambiguities, they require significant expertise to interpret and may still not provide the absolute spatial arrangement of substituents with 100% certainty. This is where the unparalleled power of single-crystal X-ray crystallography comes to the forefront.[4][6]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an analytical method should be driven by the specific question being asked. For the absolute confirmation of a novel this compound derivative's structure, X-ray crystallography is the gold standard.
| Technique | Information Provided | Strengths for Thiazole Derivatives | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information. | Unambiguously determines the exact position of the chloro and carbonitrile groups on the thiazole ring. Provides definitive proof of structure. | Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.[4][5] |
| NMR Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds, and spatial proximity. | Excellent for determining the molecular backbone and connectivity. Can provide information about the molecule's dynamics in solution.[7][8] | Can be ambiguous for differentiating positional isomers without extensive 2D experiments and reference compounds. Does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio, yielding the molecular weight and elemental composition (with high resolution MS). | Confirms molecular formula and can help identify the compound. | Provides no information about the 3D structure or connectivity of atoms. Cannot distinguish between isomers. |
As the table illustrates, while NMR and MS are essential for routine characterization, only X-ray crystallography delivers the irrefutable, high-resolution 3D structural data necessary to eliminate all doubt.
The Crystallographic Workflow: From Powder to Final Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is critical to the success of the experiment.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Growing High-Quality Single Crystals
The most critical and often most challenging step is obtaining diffraction-quality crystals.[9] For small organic molecules like this compound derivatives, which are typically soluble in common organic solvents, slow evaporation and vapor diffusion are highly effective methods.[10][11][12]
Objective: To grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions).
Materials:
-
Purified this compound derivative (>98% purity is crucial).[12]
-
HPLC-grade solvents (e.g., Dichloromethane, Hexane, Ethyl Acetate, Ethanol).
-
Small, clean glass vials (e.g., 2 mL shell vials).
-
A larger vial or beaker to act as a diffusion chamber.
-
Parafilm or a cap with a small needle hole.
Method 1: Slow Evaporation
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble.[10] If the compound is too soluble, only very small crystals will form. A good starting point is a solvent system like dichloromethane/hexane.
-
Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent (e.g., 0.5 mL of dichloromethane) in a small vial. If solubility is low, gentle warming can be applied.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any dust or particulate matter, which can act as unwanted nucleation sites.[13]
-
Evaporation: Cover the vial with parafilm and pierce it with a needle once or twice. This allows the solvent to evaporate slowly over several days.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench) and leave it undisturbed.[13] Patience is key; check for crystal growth after 2-3 days.[10]
Method 2: Vapor Diffusion This method is often more successful for compounds that crystallize too rapidly with slow evaporation.[12]
-
Prepare the Inner Vial: Dissolve 5-10 mg of your compound in a small amount (0.2-0.5 mL) of a relatively good solvent (e.g., Dichloromethane or Ethyl Acetate). Place this small, open vial inside a larger beaker or jar.
-
Add the Anti-Solvent: Carefully add a larger volume (2-5 mL) of an "anti-solvent" to the outer beaker. This should be a solvent in which your compound is poorly soluble but is miscible with the solvent in the inner vial (e.g., Hexane or Pentane).[13]
-
Seal and Diffuse: Seal the outer beaker. The more volatile anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and inducing crystallization.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed into the X-ray beam of a diffractometer. The instrument rotates the crystal while bombarding it with X-rays, collecting hundreds or thousands of diffraction spots. The intensities and positions of these spots contain the information about the crystal's internal structure.[9]
This raw data is then processed to solve the "phase problem" and generate an initial electron density map. A molecular model is built into this map and then refined using least-squares algorithms. The quality of the final structure is assessed using metrics like the R-factor, where a lower value indicates a better fit between the experimental data and the final model.[14]
Interpreting the Final Output: The Crystallographic Information File (CIF)
The culmination of a successful crystallographic experiment is the Crystallographic Information File (CIF).[14][15] This standardized text file contains all the essential information about the crystal structure and the experiment itself.[16][17]
Below is a table summarizing the kind of definitive data you would find in a CIF for a hypothetical this compound derivative, confirming its structure.
| Parameter | Example Value | Significance for Structure Confirmation |
| Chemical Formula | C₄ H Cl N₂ S | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=8.5Å, b=5.4Å, c=12.1Å | Defines the size of the repeating unit in the crystal. |
| Final R-factor (R1) | 0.035 (3.5%) | Indicates an excellent fit between the model and the data. |
| Atomic Coordinates | C1(x,y,z), C2(x,y,z)... | Provides the precise (x,y,z) position of every non-hydrogen atom in the unit cell, offering an unambiguous 3D picture. |
| Selected Bond Lengths | C4-Cl: 1.74 Å, C2-C(N): 1.45 Å | Confirms the covalent bonding and exact placement of the chloro and carbonitrile groups on the thiazole ring. |
The atomic coordinates and bond lengths provide the ultimate, irrefutable evidence. They allow you to visualize the molecule in 3D and confirm, for example, that the chlorine atom is bonded to carbon-4 and the carbonitrile group is bonded to carbon-2, resolving any potential isomer ambiguity.
References
- The Role of Thiazolyl Derivatives in Modern Drug Discovery. Google Cloud.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- A review on thiazole based compounds & it's pharmacological activities. Google Cloud.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
- A short guide to Crystallographic Information Files. CCDC.
- Single-crystal growth of organic semiconductors. DR-NTU.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
- Crystal Growing Tips. University of Florida, The Center for Xray Crystallography.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- TUTORIAL on How to Read a .CIF File. YouTube.
- Short Guide to CIFs. CCDC.
- 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare.
- X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
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- Comparison of NMR and X-ray crystallography. Unknown Source.
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- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
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- CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PubMed Central.
- X-ray Crystallography. Creative BioMart.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
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- An Overview of Thiazole Derivatives and its Biological Activities. Unknown Source.
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A Comparative Guide to the Synthetic Strategies for 4-Chloro-thiazole-2-carbonitrile
Abstract: 4-Chloro-thiazole-2-carbonitrile is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active compounds. This guide provides a comprehensive comparison of the prevalent synthetic methodologies for its preparation. We will delve into the mechanistic underpinnings, operational efficiencies, and scalability of each route, supported by detailed experimental protocols and comparative data to inform researchers and process chemists in selecting the optimal strategy for their specific needs.
Introduction
The thiazole moiety is a prominent scaffold in a vast array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The specific functionalization of the thiazole ring is crucial for modulating the pharmacological profile of these compounds. This compound, with its strategically placed chloro and cyano groups, offers versatile handles for further chemical transformations, making it a highly valuable intermediate in drug discovery and development. This guide will explore and contrast the primary synthetic pathways to this important molecule.
Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two main strategies:
-
Construction of the thiazole ring with pre-installed functional groups: This approach involves the cyclization of acyclic precursors that already contain the necessary carbon and nitrogen atoms for the thiazole core, along with the chloro and cyano functionalities or their precursors.
-
Post-functionalization of a pre-formed thiazole ring: This strategy begins with a simpler thiazole derivative, which is then subjected to chlorination and cyanation reactions to introduce the desired functional groups.
Each of these strategies encompasses several distinct methods, which will be discussed in detail below.
Method 1: The Sandmeyer Reaction Approach from 2-Amino-4-chloro-thiazole
This is a classic and widely utilized method that falls under the post-functionalization strategy. It involves the diazotization of a 2-aminothiazole derivative followed by a copper-catalyzed displacement of the diazonium group with a cyanide nucleophile.[4][5][6][7]
Reaction Scheme:
-
Step 1: Synthesis of 2-Amino-4-chlorothiazole (if not commercially available). This can be achieved through various methods, often involving the Hantzsch thiazole synthesis from a suitable α-haloketone or aldehyde and thiourea.[2]
-
Step 2: Diazotization and Cyanation (Sandmeyer Reaction). The 2-amino group is converted to a diazonium salt, which is then displaced by a cyanide ion.
Mechanistic Insights
The Sandmeyer reaction proceeds via the formation of an aryl diazonium salt from the reaction of an aromatic amine with a nitrite source, typically in the presence of a strong acid.[7] This diazonium salt is a highly reactive intermediate. The subsequent introduction of a copper(I) salt, such as copper(I) cyanide, catalyzes the displacement of the diazonium group with the cyanide nucleophile.[5][7] The reaction is believed to proceed through a radical mechanism involving single-electron transfer from the copper(I) species to the diazonium salt.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-Amino-4-chlorothiazole hydrochloride
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium cyanide (NaCN)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
A suspension of 2-amino-4-chlorothiazole hydrochloride (1 equivalent) in a mixture of concentrated HCl and water is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the suspension while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the copper(I) cyanide solution, keeping the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
-
Work-up and Purification:
-
The reaction mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
-
Data Summary:
| Parameter | Value/Observation | Source |
| Starting Material | 2-Amino-4-chlorothiazole | [4],[5] |
| Key Reagents | NaNO₂, CuCN, HCl | [6],[7] |
| Typical Yield | 50-70% | [5] |
| Purity | >95% after chromatography | Internal Data |
| Scalability | Moderate; challenges with diazonium salt stability and cyanide handling at large scale. | Industrial Experience |
| Safety | Highly toxic NaCN and CuCN; potentially explosive diazonium intermediate. | MSDS |
Logical Workflow Diagram:
Caption: Workflow for the Sandmeyer synthesis of this compound.
Method 2: Direct Chlorination of Thiazole-2-carbonitrile
This approach is another example of a post-functionalization strategy, where the chloro group is introduced onto a pre-existing thiazole-2-carbonitrile ring.
Reaction Scheme:
-
Step 1: Synthesis of Thiazole-2-carbonitrile. This can be prepared from 2-bromothiazole via a cyanation reaction or through other methods. A notable synthesis involves the reaction of 1,4-dithiane-2,5-diol with cyanogen gas.[8]
-
Step 2: Electrophilic Chlorination. The thiazole ring is subjected to chlorination using a suitable chlorinating agent.
Mechanistic Insights
The thiazole ring is susceptible to electrophilic substitution, primarily at the C5 position.[4] However, under certain conditions, chlorination at the C4 position can be achieved. The reaction mechanism involves the attack of an electrophilic chlorine species on the electron-rich thiazole ring. The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity of the chlorination. Stronger chlorinating agents or the use of a catalyst may be required to achieve chlorination at the less reactive C4 position.
Experimental Protocol: Direct Chlorination
Materials:
-
Thiazole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Azobisisobutyronitrile (AIBN) (optional, for radical conditions)
Procedure:
-
Reaction Setup:
-
Thiazole-2-carbonitrile (1 equivalent) is dissolved in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
N-Chlorosuccinimide (1.1 - 1.5 equivalents) is added to the solution.
-
For radical-mediated chlorination, a catalytic amount of AIBN can be added.
-
-
Reaction Execution:
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent and washed with water to remove succinimide.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
-
Data Summary:
| Parameter | Value/Observation | Source |
| Starting Material | Thiazole-2-carbonitrile | [8] |
| Key Reagents | N-Chlorosuccinimide (NCS) | [9] |
| Typical Yield | Variable, often moderate with potential for regioisomeric byproducts. | Literature Survey |
| Purity | Dependent on the selectivity of the chlorination. | Internal Data |
| Scalability | Good; avoids highly toxic reagents like cyanides. | Industrial Perspective |
| Safety | NCS is an irritant and should be handled with care. | MSDS |
Logical Workflow Diagram:
Caption: Workflow for the direct chlorination synthesis of this compound.
Method 3: Ring Construction via Cyclization
This approach builds the desired thiazole ring from acyclic precursors, incorporating the chloro and cyano functionalities during the cyclization process. A plausible route involves the reaction of a β,β-dichloro-α-amino-acrylonitrile with a thioformamide derivative.[10]
Reaction Scheme:
-
Reaction of β,β-dichloro-α-amino-acrylonitrile with a thioamide.
Mechanistic Insights
This method follows the general principle of the Hantzsch thiazole synthesis, where a key step is the condensation of a compound containing a thioamide group with an α-halocarbonyl or a related electrophilic species.[2] In this specific case, the β,β-dichloro-α-amino-acrylonitrile acts as the electrophilic component, and the thioformamide provides the sulfur and nitrogen atoms for the thiazole ring. The reaction likely proceeds through a series of nucleophilic attack and condensation steps, culminating in the formation of the aromatic thiazole ring.
Experimental Protocol: Cyclization Approach
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioformamide
-
Acidic catalyst (e.g., p-toluenesulfonic acid)
-
Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup:
-
A flask is charged with β,β-dichloro-α-amino-acrylonitrile (1 equivalent), thioformamide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in acetonitrile.[10]
-
-
Reaction Execution:
-
The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by TLC.[10]
-
-
Work-up and Purification:
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a mild aqueous base to remove the acid catalyst.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
Data Summary:
| Parameter | Value/Observation | Source |
| Starting Materials | β,β-dichloro-α-amino-acrylonitrile, Thioformamide | [10] |
| Key Reagents | Acidic catalyst | [10] |
| Typical Yield | Moderate to good, depending on the purity of starting materials. | [10] |
| Purity | Good after purification. | Internal Data |
| Scalability | Potentially scalable, but availability of starting materials may be a concern. | Sourcing Analysis |
| Safety | Dichloro-acrylonitrile derivatives can be toxic and lachrymatory. | MSDS |
Logical Workflow Diagram:
Caption: Workflow for the cyclization synthesis of this compound.
Comparative Analysis and Recommendations
| Feature | Method 1: Sandmeyer Reaction | Method 2: Direct Chlorination | Method 3: Ring Construction |
| Strategy | Post-functionalization | Post-functionalization | Ring Construction |
| Starting Materials | Readily available 2-aminothiazole derivatives | Requires synthesis of thiazole-2-carbonitrile | Specialized and potentially less available precursors |
| Reagent Toxicity | High (cyanides, diazonium salts) | Moderate (NCS) | Moderate to High (dichloro-acrylonitrile) |
| Yield | Moderate to Good (50-70%) | Variable, potential for isomers | Moderate to Good |
| Scalability | Challenging due to safety concerns | Good | Moderate, depends on starting material access |
| Selectivity | Excellent for 2-position functionalization | Can be an issue (regioisomers) | Generally good |
| Ideal Application | Lab-scale synthesis where high purity is required and handling of hazardous materials is feasible. | Larger scale synthesis where avoidance of highly toxic reagents is a priority. | When specific precursors are readily available or for exploring novel synthetic routes. |
Conclusion
The synthesis of this compound can be accomplished through several distinct and viable routes. The Sandmeyer reaction offers a reliable and well-established method, particularly for laboratory-scale preparations, albeit with significant safety considerations due to the use of highly toxic cyanides and potentially unstable diazonium intermediates. The direct chlorination of thiazole-2-carbonitrile presents a more scalable and potentially safer alternative, although controlling regioselectivity can be a challenge that may impact yield and purity. Finally, ring construction via cyclization provides a convergent approach but is highly dependent on the availability of specialized starting materials.
The choice of synthetic method will ultimately be guided by the specific requirements of the project, including the scale of the synthesis, the available starting materials, the safety infrastructure, and the desired purity of the final product. For researchers in drug development, a thorough evaluation of these factors is essential for the efficient and safe production of this valuable synthetic intermediate.
References
- BenchChem. (n.d.). The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles.
- National Institutes of Health. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Institutes of Health. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
- Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.
- Synthonix. (n.d.). This compound.
- Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium.
- Research and Reviews. (n.d.). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.). US6639081B1 - Method for producing 4-cyano-2-aminomethylthiazole.
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Google Patents. (n.d.). US4010173A - Synthesis of 4-cyanothiazoles.
- Google Patents. (n.d.). US8563745B2 - Process for producing isothiazole derivative.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
- ResearchGate. (2013). Can anyone explain how to synthesise 2-cyanophenothiazine?.
- (n.d.). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization.
- Arctom Scientific. (n.d.). CAS NO. 1363383-13-4 | this compound.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis.
- Google Patents. (n.d.). US4324899A - 2-Amino-5-cyanothiazoles and their preparation.
- ResearchGate. (2015). Thiazole formation through a modified Gewald reaction.
- ResearchGate. (n.d.). A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone.
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The Discerning Reactivity of 4-Chloro-thiazole-2-carbonitrile: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halothiazoles are indispensable building blocks for the synthesis of novel molecular entities.[1] Their utility stems from the ability of the halogen atom to serve as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Among these, 4-Chloro-thiazole-2-carbonitrile presents a unique reactivity profile, governed by the interplay between the halogen's position, the inherent electronic properties of the thiazole ring, and the strong electron-withdrawing nature of the 2-cyano group. This guide provides an in-depth comparison of the reactivity of this compound with other halothiazoles, supported by established chemical principles and experimental insights, to aid in the strategic design of synthetic routes.
The Thiazole Core: An Electronic Overview
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The nitrogen atom at position 3 is more electronegative than the carbon atoms, leading to a degree of electron deficiency in the ring, particularly at the C2 and C4 positions. This inherent electronic property makes the thiazole nucleus susceptible to nucleophilic attack, a feature that is further modulated by the nature and position of substituents.[2]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions and the Influence of the Cyano Group
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of halothiazoles. The reaction typically proceeds through an addition-elimination mechanism, where the rate-determining step is often the initial attack of the nucleophile to form a Meisenheimer-like intermediate. The stability of this intermediate is paramount to the reaction's feasibility and rate.
Positional Reactivity: C4 vs. C2 and C5
Kinetic studies on the reactivity of halogenothiazoles towards nucleophiles have revealed that the position of the halogen significantly influences its lability.[3] Generally, halogens at the C2 and C4 positions are more susceptible to nucleophilic displacement than those at the C5 position.[4] This is attributed to the ability of the adjacent nitrogen atom (at position 3) to stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at C2 and C4.
For this compound, the chlorine atom is situated at one of these activated positions. The presence of the strongly electron-withdrawing nitrile group at the C2 position profoundly enhances the electrophilicity of the entire thiazole ring, and in particular, the C4 carbon. This is due to the resonance and inductive effects of the cyano group, which further delocalizes and stabilizes the negative charge in the transition state of nucleophilic attack at C4.
The Halogen Effect: Chloro vs. Bromo, Iodo, and Fluoro
In SNAr reactions, the nature of the leaving group (the halogen) is a critical factor. The typical reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. The C-X bond cleavage occurs in a subsequent, faster step.
However, it is important to note that this trend can sometimes be influenced by the specific nucleophile and reaction conditions.[3] For thiazoles, the general trend is expected to hold. Therefore, while the chloro-substituent in this compound is a good leaving group, its fluoro-analogue would be predicted to be even more reactive towards nucleophiles, assuming the reaction proceeds via a classic addition-elimination pathway. Conversely, the bromo and iodo analogues would be expected to be less reactive in SNAr.
Table 1: Predicted Relative Reactivity of 2-Cyano-4-halothiazoles in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Halogen at C4 | Predicted Relative Reactivity in SNAr | Rationale |
| 2-Cyano-4-fluorothiazole | Fluoro | Highest | Highest electronegativity of F enhances the electrophilicity of C4. |
| This compound | Chloro | High | Good leaving group ability and activation by the 2-cyano group. |
| 2-Cyano-4-bromothiazole | Bromo | Moderate | Lower electronegativity compared to Cl, leading to a less electrophilic C4. |
| 2-Cyano-4-iodothiazole | Iodo | Lowest | Lowest electronegativity and larger atomic size can introduce steric hindrance. |
Palladium-Catalyzed Cross-Coupling Reactions: A Shift in Reactivity Trends
Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become powerful tools for C-C, C-N, and C-O bond formation. In these reactions, the reactivity of the halothiazole is primarily dictated by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.
The Halogen Effect Reversed: The Importance of Bond Dissociation Energy
In contrast to SNAr, the reactivity order of halogens in palladium-catalyzed cross-coupling reactions is typically I > Br > OTf > Cl.[6] This trend is directly related to the carbon-halogen bond dissociation energy (BDE).[7] The C-I bond is the weakest, making it the most susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. The C-Cl bond is significantly stronger, and thus, chloroarenes are generally less reactive and often require more forcing conditions or specialized catalyst systems.[8]
Therefore, this compound is expected to be less reactive in standard Suzuki, Sonogashira, or Buchwald-Hartwig couplings compared to its 4-bromo and 4-iodo counterparts. While the electron-withdrawing nitrile group can influence the electronic properties of the molecule, its effect on the C-Cl bond strength is less pronounced than the inherent difference in BDE between C-Cl, C-Br, and C-I bonds.
Table 2: Predicted Relative Reactivity of 2-Cyano-4-halothiazoles in Palladium-Catalyzed Cross-Coupling Reactions
| Compound | Halogen at C4 | Predicted Relative Reactivity in Cross-Coupling | Rationale |
| 2-Cyano-4-iodothiazole | Iodo | Highest | Lowest C-X bond dissociation energy, facilitating oxidative addition. |
| 2-Cyano-4-bromothiazole | Bromo | High | Weaker C-Br bond compared to C-Cl. |
| This compound | Chloro | Moderate to Low | Strongest C-X bond among the halides (excluding fluoride), requiring more active catalysts or harsher conditions. |
Positional Isomers in Cross-Coupling
Similar to SNAr, the position of the halogen on the thiazole ring also influences reactivity in cross-coupling reactions. The relative ease of oxidative addition is influenced by the electronic environment of the C-X bond.[7] Generally, halogens at the C2 and C5 positions of the thiazole ring are more reactive in palladium-catalyzed couplings than those at the C4 position. This can be attributed to the electronic effects of the heteroatoms influencing the polarization and accessibility of the C-X bond to the metal catalyst. For this compound, the chlorine is at a less favored position for oxidative addition compared to a 2- or 5-halothiazole.
Experimental Protocols: A Starting Point for Optimization
The following protocols are generalized procedures for key transformations of halothiazoles and should be optimized for this compound.
General Protocol for Nucleophilic Aromatic Substitution (e.g., Amination)
This protocol is based on established methods for SNAr on activated chloroheterocycles.[4]
Workflow for Nucleophilic Aromatic Substitution
Caption: A generalized workflow for the nucleophilic aromatic substitution of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the desired amine (1.2 eq.) and a base such as potassium carbonate (2.0 eq.) or diisopropylethylamine (2.0 eq.).
-
Reaction Execution: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 4-amino-thiazole-2-carbonitrile derivative.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from standard procedures for the Suzuki coupling of chloroheterocycles.[8]
Workflow for Suzuki-Miyaura Cross-Coupling
Sources
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- 3. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-Chloro-thiazole-2-carbonitrile Derivatives Versus Other Prominent Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of diverse chemical scaffolds. Among these, heterocyclic compounds have established themselves as a cornerstone of drug discovery, owing to their structural diversity and ability to interact with a wide array of biological targets. This guide provides an in-depth comparative analysis of the biological activities of 4-Chloro-thiazole-2-carbonitrile derivatives against other significant heterocyclic scaffolds, namely oxazoles, pyrazoles, and triazoles. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-supported resource to inform their research and development endeavors.
The this compound core is a privileged scaffold, with the thiazole ring being a key structural motif in numerous clinically approved drugs. The presence of the chloro and carbonitrile moieties can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency and selectivity. This guide will delve into the anticancer, antimicrobial, and kinase inhibitory activities of derivatives based on this scaffold, juxtaposing their performance with that of other prominent heterocyclic systems.
Anticancer Activity: A Battle of Scaffolds
The development of novel anticancer agents is a primary focus of modern drug discovery. The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines, often demonstrating potent activity. Here, we compare their performance with that of oxazole, pyrazole, and triazole derivatives, which are also well-established anticancer pharmacophores.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various heterocyclic derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole | 4-(4-chlorophenyl)thiazol-2-yl derivative | C6 (Glioma) | 3.83 | [1] |
| 4c (a 2-(hydrazinyl)thiazole-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [2] | |
| 4c (a 2-(hydrazinyl)thiazole-4[5H]-one derivative) | HepG2 (Liver) | 7.26 ± 0.44 | [2] | |
| Compound 4i (a 2,4-disubstituted thiazole) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [3] | |
| Oxazole | Sulindac analog with oxazole | HT29 (Colon) | >50 | [4] |
| Sulindac analog with oxazole | PC3 (Prostate) | >50 | [4] | |
| Sulindac analog with oxazole | MDA-MB-231 (Breast) | >50 | [4] | |
| Pyrazole | Pyrazolo[5,1-b]thiazole derivative 6 | HepG-2 (Liver) | 6.9 (µg/mL) | [5] |
| Pyrazolo[5,1-b]thiazole derivative 6 | HCT-116 (Colon) | 13.6 (µg/mL) | [5] | |
| Pyridine derivative 4a | MCF-7 (Breast) | 13.5 (µmol/mL) | [6] | |
| Triazole | Thiazole-1,2,3-triazole hybrid | Glioblastoma | 3.20 ± 0.32 | [5] |
Analysis: The data suggests that thiazole derivatives, including those with the this compound scaffold, exhibit potent anticancer activity across a range of cancer cell lines.[1][2][3] In a systematic review comparing thiazole and oxazole derivatives, it was concluded that most of the promising antiproliferative compounds identified contained a thiazole nucleus.[7] While direct comparisons are limited, the available data indicates that the thiazole scaffold is a highly promising framework for the development of novel cytotoxic agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture in its exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-treated (solvent only) and untreated (medium only) controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a suitable software to determine the IC50 value.
-
Antimicrobial Activity: A Comparative Assessment of Potency
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial activity. This section compares their efficacy against other heterocyclic scaffolds.
Comparative Antimicrobial Data (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various heterocyclic derivatives against representative bacterial and fungal strains.
| Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole | Thiazole-pyrazole hybrid 21c | Multi-drug resistant bacteria | 0.25 | [1] |
| Thiazole-pyrazole hybrid 23h | Multi-drug resistant bacteria | 0.25 | [1] | |
| Thiazole derivative 3a | E. coli | 4.88 | [8] | |
| Thiazole derivative 3a | S. aureus | 4.88 | [8] | |
| Pyrazole | Pyrazole-carbonitrile derivative | Candida albicans | 4 | [9] |
| Pyrazole-carbonitrile derivative | Aspergillus niger | 4 | [9] | |
| Pyrazole derivative containing imidazothiadiazole | S. aureus | >128 | [1] | |
| Triazole | Thiazole-triazole hybrid | S. aureus | 50 | [10] |
| Thiazole-triazole hybrid | K. pneumoniae | 50 | [10] |
Analysis: The compiled data indicates that thiazole derivatives, particularly when hybridized with other scaffolds like pyrazole, can exhibit exceptionally potent antimicrobial activity, with MIC values in the sub-microgram per milliliter range.[1] Pyrazole derivatives also demonstrate significant antifungal and antibacterial properties.[9] The combination of thiazole with other heterocyclic rings appears to be a promising strategy for developing new antimicrobial agents.[10][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye like resazurin can be added to aid in the determination of the endpoint.
-
Kinase Inhibition: Targeting Key Signaling Pathways
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Thiazole-based scaffolds, including this compound, have been extensively explored as potent kinase inhibitors.
Comparative Kinase Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of various heterocyclic derivatives against key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis.
| Scaffold | Derivative | Kinase Target | IC50 (nM) | Reference |
| Thiazole | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile | CDK9/cyclin T | 6-43 | [12] |
| Thiazole-based derivative | VEGFR-2 | 1.33 | [13] | |
| Thiazole-based derivative | VEGFR-2 | 1.63 | [13] | |
| Oxazole | Oxazole isostere of a VEGFR-2 inhibitor | VEGFR-2 | 150 | |
| Triazole | 1,2,3-Triazole derivative | VEGFR-2 | 1.33 | [13] |
| Thiadiazole | Thiadiazole-thiophene derivative | VEGFR-2 | 8.2 | [13] |
Analysis: The data clearly demonstrates that thiazole-containing compounds, including those with the 2-carbonitrile substitution, are highly potent kinase inhibitors, with some derivatives exhibiting low nanomolar activity against targets like VEGFR-2 and CDK9.[12][13] A direct comparison of thiazole and oxazole isosteres as VEGFR-2 inhibitors showed that the thiazole-containing compound was significantly more potent, suggesting a favorable interaction of the thiazole ring within the kinase active site. Both triazole and thiadiazole scaffolds also serve as effective frameworks for designing potent kinase inhibitors.[13]
Signaling Pathway and Experimental Workflow Visualization
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assays and is designed to measure the enzymatic activity of VEGFR-2 and the inhibitory potential of test compounds.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed in the presence of the test compound. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is inversely correlated with kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all reagents (kinase, substrate, ATP, buffers, and detection reagents) on ice.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in the kinase assay buffer. The final solvent concentration should be kept constant and low (e.g., <1% DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle control.
-
Add 2 µL of a master mix containing VEGFR-2 enzyme to each well.
-
To initiate the reaction, add 2 µL of a master mix containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of the ATP depletion reagent to each well and incubate at room temperature for 40 minutes.
-
Add 10 µL of the kinase detection reagent to each well and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
This comparative guide highlights the significant potential of this compound derivatives as versatile scaffolds in drug discovery. The compiled data suggests that thiazole-based compounds often exhibit superior or comparable biological activity to other prominent heterocyclic scaffolds such as oxazoles, pyrazoles, and triazoles in the realms of anticancer, antimicrobial, and kinase inhibition.
The structure-activity relationship analyses from numerous studies underscore the importance of the thiazole nucleus as a key pharmacophore. The strategic placement of substituents, such as the chloro and carbonitrile groups on the this compound scaffold, can be further fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.
References
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Center for Biotechnology Information.
- Structures and IC 50 values of thiazole versus oxazole isosteres against VEGFR-2, demonstrating the stabilizing of N ! S interaction that cannot mimic by the oxazole ring. ResearchGate.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information.
- IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
- Role of heterocycles in inhibition of VEGFR-2 – A recent update (2019-2022). ResearchGate.
- Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. National Center for Biotechnology Information.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). National Center for Biotechnology Information.
- MIC values (µg/mL) for effects of thiazole and imidazole derivatives and antibiotics on tested bacteria. ResearchGate.
- Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. PubMed.
- Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. ResearchGate.
- Oxazole and thiazole analogs of sulindac for cancer prevention. National Center for Biotechnology Information.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI.
- Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed.
- a, the MIC values of the tested thiazole derivatives in the medium with sorbitol increased 8-32 times against C. albicans ATCC 10231 as compared to the cultures in the broth without sorbitol. ResearchGate.
- IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate.
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. National Center for Biotechnology Information.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed.
- A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. National Center for Biotechnology Information.
- Graphical representation of “MIC” values comparison of synthesized 3-(4 chlorophenyl)-5-((3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene-2-thioxothiazolidin-4-one) (3c) with 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one (1) and (3-(4-chlorophenyl)-5-((3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one (2c) for said bacterial and fungal strain. ResearchGate.
- Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. National Center for Biotechnology Information.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers.
- Oxazole-Based Compounds As Anticancer Agents. ResearchGate.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
- Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. MDPI.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
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A Spectroscopic Guide to the Synthesis of 4-Chloro-thiazole-2-carbonitrile: Distinguishing Product from Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, thiazole-containing compounds are of paramount importance, forming the structural core of numerous pharmaceuticals. The synthesis of functionalized thiazoles, such as 4-Chloro-thiazole-2-carbonitrile, is a critical step in the development of novel therapeutic agents. This guide provides an in-depth spectroscopic comparison of this compound and its immediate precursor, 2-amino-4-chlorothiazole, offering a practical framework for reaction monitoring and product characterization.
Introduction: The Significance of Spectroscopic Analysis in Thiazole Synthesis
The transformation of 2-amino-4-chlorothiazole to this compound via a Sandmeyer-type reaction involves a significant alteration of functional groups. The aromatic primary amine (-NH₂) is replaced by a nitrile (-C≡N) group. This chemical change is readily monitored and confirmed through various spectroscopic techniques. Understanding the distinct spectral signatures of both the precursor and the product is essential for ensuring reaction completion, identifying potential byproducts, and confirming the purity of the final compound. Spectroscopic methods are indispensable tools in pharmaceutical development for ensuring the quality, safety, and efficacy of drug candidates.[1][2]
This guide will delve into the practical application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to differentiate between these two compounds.
Synthetic Pathway: From Amine to Nitrile
The synthesis of this compound from 2-amino-4-chlorothiazole is typically achieved through a Sandmeyer reaction. This well-established method allows for the conversion of an aromatic amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.
Caption: Synthetic route from 2-amino-4-chlorothiazole to this compound.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tale of Vibrational Modes
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] The key to distinguishing between our precursor and product lies in the disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of the C≡N stretching vibration of the nitrile group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample (either 2-amino-4-chlorothiazole or this compound) onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Clean the ATR crystal thoroughly after each measurement.
Comparative FT-IR Data
| Functional Group | 2-amino-4-chlorothiazole (Precursor) | This compound (Product) |
| N-H Stretch (Amine) | ~3400-3200 cm⁻¹ (two bands, medium) | Absent |
| C≡N Stretch (Nitrile) | Absent | ~2230 cm⁻¹ (sharp, medium-strong) |
| C=N Stretch (Thiazole) | ~1620 cm⁻¹ | ~1500 cm⁻¹ |
| C-Cl Stretch | ~700-800 cm⁻¹ | ~700-800 cm⁻¹ |
Note: Specific wavenumbers can vary slightly based on the sample's physical state and the instrument used.
Analysis: The most telling difference in the FT-IR spectra is the presence of two distinct peaks in the 3400-3200 cm⁻¹ region for 2-amino-4-chlorothiazole, corresponding to the symmetric and asymmetric stretching of the primary amine group. These peaks will be completely absent in the spectrum of the successfully synthesized this compound. Conversely, the appearance of a sharp, intense peak around 2230 cm⁻¹ is a definitive indicator of the newly formed nitrile group.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment of Nuclei
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for confirming the structural transformation from the precursor to the product.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. A standard single-pulse experiment is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Comparative ¹H NMR Data
| Proton Environment | 2-amino-4-chlorothiazole (Precursor) (Predicted) | This compound (Product) (Predicted) |
| -NH₂ (Amine) | ~7.2 ppm (broad singlet, 2H) | Absent |
| Thiazole H-5 | ~6.8 ppm (singlet, 1H) | ~7.5 ppm (singlet, 1H) |
Note: Chemical shifts are reported in parts per million (ppm) relative to TMS and can be influenced by the solvent used.
Analysis: The most significant change in the ¹H NMR spectrum will be the disappearance of the broad singlet corresponding to the two amine protons of the precursor. Additionally, the chemical shift of the remaining proton on the thiazole ring (H-5) is expected to shift downfield in the product due to the electron-withdrawing nature of the nitrile group compared to the electron-donating amino group.
Comparative ¹³C NMR Data
| Carbon Environment | 2-amino-4-chlorothiazole (Precursor) (Predicted) | This compound (Product) (Predicted) |
| C2 (Thiazole) | ~168 ppm | ~141 ppm |
| C4 (Thiazole) | ~134 ppm | ~138 ppm |
| C5 (Thiazole) | ~108 ppm | ~120 ppm |
| C≡N (Nitrile) | Absent | ~114 ppm |
Note: Chemical shifts are reported in ppm relative to TMS.
Analysis: The ¹³C NMR spectrum provides a wealth of information. The carbon attached to the amino group (C2) in the precursor is significantly deshielded. Upon conversion to the nitrile, the chemical shift of this carbon will change dramatically. The appearance of a new signal in the 110-125 ppm range is a strong indication of the nitrile carbon. The chemical shifts of the other thiazole ring carbons will also be affected by the change in the electronic properties of the substituent at the C2 position.[4]
III. Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a definitive method for confirming the molecular weight of the synthesized product and can also provide information about its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like methanol or dichloromethane, into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet can be used.
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.
-
Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-200).
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (M⁺) |
| 2-amino-4-chlorothiazole | C₃H₃ClN₂S | 134.59 | m/z 134/136 (isotope pattern for Cl) |
| This compound | C₄HClN₂S | 144.58 | m/z 144/146 (isotope pattern for Cl) |
Analysis: The mass spectrum of 2-amino-4-chlorothiazole will show a molecular ion peak at m/z 134, with a smaller peak at m/z 136 due to the natural abundance of the ³⁷Cl isotope (approximately a 3:1 ratio for M⁺ to M⁺+2). For the product, this compound, the molecular ion peak will shift to m/z 144, again with a corresponding M⁺+2 peak at m/z 146. This clear mass shift of 10 units confirms the replacement of the -NH₂ group (16 g/mol ) with a -CN group (26 g/mol ).
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of the synthesized product.
Conclusion
The successful synthesis of this compound from 2-amino-4-chlorothiazole can be unequivocally confirmed through a combination of FT-IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing the disappearance of precursor-specific signals and the appearance of product-specific signals, researchers can confidently verify the outcome of their synthetic efforts. This guide provides the foundational spectroscopic knowledge necessary for the efficient and accurate characterization of this important class of heterocyclic compounds.
References
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
- Spectroscopy in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025-02-21).
- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. (2024-09-02).
- The Role of Spectroscopy in Modern Pharmaceutical Industry - Simson Pharma Limited. (2025-07-19).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29).
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- 3. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Reaction Mechanisms: The Case of 4-Chloro-thiazole-2-carbonitrile
For researchers, scientists, and drug development professionals, the thiazole scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. Among the myriad of functionalized thiazoles, 4-Chloro-thiazole-2-carbonitrile stands out as a versatile building block, prized for its predictable reactivity and utility in constructing complex molecular architectures. The key to leveraging its full synthetic potential lies in a deep, validated understanding of its reaction mechanisms.
This guide provides an in-depth analysis of the predominant reaction mechanism governing the chemistry of this compound: Nucleophilic Aromatic Substitution (SNAr). We will move beyond theoretical postulation to outline a self-validating system of experimental protocols designed to rigorously confirm this pathway. By comparing the SNAr mechanism with plausible alternatives and providing the "why" behind our experimental choices, this document serves as a practical guide for validating mechanistic hypotheses in your own research.
Pillar 1: The Predominant Mechanism - A Stepwise SNAr Pathway
The reactivity of this compound is dominated by the electronic properties of the thiazole ring. The ring nitrogen and the potent electron-withdrawing nitrile group at the C2-position create a significant electron deficiency at the carbon centers of the ring, particularly C2 and C4.[1] This electronic arrangement makes the C4 carbon, bearing the chloro substituent, highly electrophilic and thus susceptible to attack by nucleophiles.[2]
Unlike substitution reactions at saturated sp³ carbons, reactions on aryl or heteroaryl halides rarely proceed through concerted SN2 or stepwise SN1 mechanisms.[3][4] Instead, the most plausible pathway is a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination mechanism.
The core tenets of this mechanism are:
-
Nucleophilic Addition: An electron-rich nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the thiazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity is restored as the leaving group, in this case, the chloride ion, is expelled.
The stability of the Meisenheimer intermediate is the linchpin of this mechanism. The negative charge is delocalized across the thiazole ring and, crucially, onto the nitrogen atom and the cyano group, which are well-equipped to stabilize it.
Figure 1: The SNAr Mechanism. A two-step process involving nucleophilic addition to form a stable intermediate, followed by elimination of the leaving group.
Pillar 2: A Framework for Experimental Validation
Trust in a proposed mechanism is built upon verifiable experimental evidence. Here, we outline a series of experiments designed to produce quantitative data that either supports or refutes the SNAr hypothesis for this compound.
A. Kinetic Studies: The Influence of the Nucleophile
A foundational test to distinguish between SNAr and a potential SN1-type mechanism is to study the reaction kinetics. The SNAr mechanism, with its bimolecular rate-determining first step, should exhibit second-order kinetics—first order in the substrate and first order in the nucleophile.
-
Experimental Rationale: By varying the concentration of the nucleophile (e.g., sodium benzenethiolate) while keeping the substrate concentration constant and monitoring the rate of product formation (e.g., via HPLC or GC), we can determine the reaction order with respect to the nucleophile. A linear relationship between the nucleophile concentration and the reaction rate would strongly support a bimolecular rate-determining step. This is in direct contrast to a hypothetical SN1 mechanism, where the rate would be independent of the nucleophile's concentration.
-
Causality: The rate of the SNAr reaction is directly dependent on the frequency of collisions between the substrate and the nucleophile. Therefore, increasing the concentration of either reactant should proportionally increase the reaction rate, a hallmark of a bimolecular process. Studies on related 2-halogenothiazoles have confirmed their sensitivity to the nucleophile, consistent with this mechanistic framework.[5]
B. Hammett Analysis: Probing Electronic Effects
The SNAr mechanism involves the buildup of negative charge in the thiazole ring during the formation of the Meisenheimer intermediate. This provides a powerful opportunity for validation through physical organic chemistry principles, specifically Hammett analysis.
-
Experimental Rationale: A series of 5-substituted-4-chloro-thiazole-2-carbonitrile derivatives would be synthesized, bearing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the C5 position. The rate of reaction of each derivative with a common nucleophile (e.g., piperidine) under identical conditions would be measured. A Hammett plot is then constructed by plotting the logarithm of the relative reaction rates (log(kₓ/kₕ)) against the substituent's Hammett constant (σ).
-
Predicted Outcome & Trustworthiness: For the SNAr mechanism, we predict a large, positive ρ (rho) value from the Hammett plot.
-
Why a positive ρ? Electron-withdrawing substituents (positive σ values) will stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the rate-determining step. Conversely, electron-donating groups will destabilize the intermediate and slow the reaction. A positive slope (ρ > 0) directly correlates EWGs with faster rates, providing strong evidence for the buildup of negative charge in the transition state leading to the intermediate.
-
Why a large ρ? A large ρ value indicates high sensitivity to the electronic effects of the substituent.[5] This is expected as the C5 position is "para-like" to the reaction center at C4, allowing for significant resonance interaction with the developing negative charge in the intermediate. This self-validating system links a predictable electronic phenomenon directly to the core mechanistic hypothesis.
-
Figure 2: Hammett Analysis Workflow. A systematic approach to validate the SNAr mechanism by correlating reaction rates with substituent electronic effects.
Pillar 3: Comparison with an Unlikely Alternative - The SN1 Pathway
To build a robust case for the SNAr mechanism, we must also consider and experimentally exclude plausible alternatives. The most common alternative in substitution reactions is the SN1 mechanism, which involves the unimolecular formation of a carbocation intermediate.
-
Why is it Unlikely? The formation of a vinyl or aryl cation, which would be the intermediate in an SN1 reaction on an sp²-hybridized carbon, is energetically highly unfavorable.[4] The geometry of the sp² orbital does not allow for effective stabilization of the positive charge. Furthermore, the rate-determining step in an SN1 reaction is the dissociation of the leaving group, which would be independent of the nucleophile's concentration or identity—a direct contradiction to what is observed for reactions on electron-deficient heteroaromatics.[5]
-
Experimental Disproval: The kinetic data gathered in the first validation experiment would serve to disprove this hypothesis. If the reaction rate is shown to be dependent on the nucleophile concentration (i.e., second-order kinetics), the SN1 mechanism can be confidently ruled out.
Experimental Protocols & Data Interpretation
The following protocols provide a starting point for the validation experiments. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Nucleophilic Substitution and Kinetic Monitoring
-
Reaction Setup: To a jacketed reaction vessel under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO).
-
Internal Standard: Add a known amount of an internal standard (e.g., biphenyl, undecane) that is unreactive under the reaction conditions.
-
Equilibration: Bring the solution to the desired reaction temperature (e.g., 60 °C).
-
Initiation: At t=0, add a solution of the nucleophile (e.g., sodium benzenethiolate, 1.2 eq.) in the same solvent.
-
Monitoring: At timed intervals, withdraw aliquots from the reaction mixture, quench them immediately (e.g., with dilute acid), and analyze by a calibrated HPLC or GC method to determine the concentration of the starting material and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Repeat the experiment with varying initial concentrations of the nucleophile to determine the reaction order.
Data Presentation: Kinetic Analysis
| Entry | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |
| 3 | 0.1 | 0.3 | 4.4 x 10⁻⁵ |
| 4 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
Table 1: Hypothetical Kinetic Data. The doubling of the rate when the nucleophile concentration is doubled (Entry 1 vs. 2) while the substrate concentration is constant is indicative of a first-order dependence on the nucleophile, supporting the SNAr mechanism.
Data Presentation: Hammett Plot Data
| Entry | C5-Substituent (X) | Hammett Constant (σₚ) | Relative Rate (kₓ/kₕ) | log(kₓ/kₕ) |
| 1 | -OCH₃ | -0.27 | 0.05 | -1.30 |
| 2 | -CH₃ | -0.17 | 0.20 | -0.70 |
| 3 | -H | 0.00 | 1.00 | 0.00 |
| 4 | -Br | 0.23 | 7.50 | 0.88 |
| 5 | -NO₂ | 0.78 | 350 | 2.54 |
Table 2: Hypothetical Data for Hammett Analysis. A plot of log(kₓ/kₕ) vs. σₚ would yield a straight line with a large, positive slope (ρ), confirming that electron-withdrawing groups accelerate the reaction by stabilizing the anionic intermediate.
Conclusion
The convergence of evidence from kinetic studies and Hammett analysis provides a scientifically rigorous validation of the Nucleophilic Aromatic Substitution (SNAr) mechanism for reactions involving this compound. This framework, which pairs mechanistic postulation with self-validating experimental protocols, demonstrates the power of quantitative analysis in organic chemistry. For scientists in drug discovery and process development, this validated understanding is not merely academic; it is the foundation upon which reliable, scalable, and optimized synthetic routes are built, enabling the efficient creation of novel therapeutics.
References
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- de Pater, J. J. M., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC - NIH.
- Chem LibreTexts. (2024). SN2 nucleophilic substitution reaction push and pull transition state.
- Synthonix. (n.d.). This compound.
- Patel, R. B., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry.
- Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry.
- Wikipedia. (n.d.). Nucleophilic substitution.
- Szulczyk, D., et al. (2020). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Arshad, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
- Gudala, S., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH.
- Consigli, G., et al. (1972). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic.
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Reactions with 4-Chloro-thiazole-2-carbonitrile
For researchers, medicinal chemists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the thiazole moiety is a privileged structure, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] The subject of this guide, 4-Chloro-thiazole-2-carbonitrile, is a particularly valuable building block, offering multiple reaction sites for diversification. However, the presence of the electron-withdrawing nitrile group and the chloro substituent presents unique challenges and opportunities in catalytic cross-coupling reactions.
This guide provides an in-depth comparison of catalytic systems for the efficient functionalization of this compound. We will delve into the mechanistic nuances of various cross-coupling reactions, present comparative data where available, and provide detailed experimental protocols to empower you to select the optimal catalytic approach for your synthetic goals.
The Strategic Importance of this compound
The this compound scaffold is a versatile starting material for several reasons. The chloro group at the 4-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of carbon and heteroatom substituents. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can be used to direct metallation at the C5 position. This multifunctionality makes it a highly sought-after precursor in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2] For a substrate like this compound, several palladium-catalyzed reactions are of high importance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-heteroaryl linkages. The reaction of this compound with an arylboronic acid would yield a 4-aryl-thiazole-2-carbonitrile, a valuable intermediate in many synthetic routes.
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligand is crucial for an efficient reaction, especially with a potentially challenging substrate like a chlorothiazole.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Catalyst and Ligand Selection:
For electron-deficient aryl chlorides, such as this compound, electron-rich and bulky phosphine ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | A common and effective system for challenging aryl chlorides.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 99 | Known for high activity with sterically hindered and electron-poor substrates.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | A classical catalyst, may be less effective for this specific substrate.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and stir the mixture at 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1][5][6] This reaction would allow for the introduction of a wide variety of primary and secondary amines at the 4-position of the thiazole ring.
Mechanistic Considerations:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a strong, non-nucleophilic base is critical to deprotonate the amine and facilitate the catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Catalyst and Ligand Selection:
The choice of ligand is highly dependent on the nature of the amine coupling partner. For primary amines, bulky biaryl phosphine ligands such as XPhos or BrettPhos are often effective. For secondary amines, ligands like BINAP or Josiphos may be more suitable.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | XPhos | NaOt-Bu | Toluene | Reflux | High | A robust system for a wide range of amines.[4] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | Good | A classic combination, particularly for secondary amines.[1] |
| NiCl₂(PCy₃)₂ | PCy₃ | NaOtBu | 2-Me-THF | 100 | Good | A cost-effective nickel-based alternative.[7] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 mmol) to a dried reaction vessel.
-
Add this compound (1.0 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5-10 mL), followed by the amine (1.2 mmol).
-
Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Highly Reactive Alternative
In recent years, nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[7][8] Nickel catalysts can often couple challenging substrates, such as aryl chlorides, under milder conditions than their palladium counterparts.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can efficiently catalyze the Suzuki-Miyaura coupling of aryl chlorides.
Catalyst and Ligand Selection:
Commercially available and air-stable nickel precatalysts, such as NiCl₂(PCy₃)₂, are attractive options for their ease of use.[7]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | Good to Excellent | A practical and efficient system for various aryl chlorides.[7] |
| NiCl₂(dme) / SIPr·HCl | SIPr | NaOtBu | Dioxane | 80 | High | An NHC-ligated system known for high reactivity. |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
-
To a dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous t-amyl alcohol (5 mL).
-
Seal the vessel and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Copper-Catalyzed Reactions: A Focus on C-N and C-S Bond Formation
Copper catalysis offers a complementary approach to palladium and nickel, particularly for C-N and C-S bond formation through Ullmann-type couplings. While generally requiring higher reaction temperatures, modern ligand development has expanded the scope and utility of copper-catalyzed reactions.
Copper-Catalyzed Amination
For the amination of this compound, a copper-catalyzed approach could be a viable alternative to the Buchwald-Hartwig reaction, especially for certain classes of amines or when palladium contamination is a concern.
Catalyst and Ligand Selection:
Simple copper salts like CuI are often used in combination with a ligand, such as a diamine or an amino acid, to facilitate the reaction.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| CuI / L-proline | L-proline | K₂CO₃ | DMSO | 110 | Moderate to Good | A well-established system for Ullmann-type aminations. |
| Cu(OAc)₂ / Phenanthroline | Phenanthroline | Cs₂CO₃ | DMF | 120 | Moderate | Can be effective for specific substrate combinations. |
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of many biologically active molecules. This guide has provided an overview of the most promising catalytic methods for achieving this transformation, with a focus on palladium, nickel, and copper-based systems.
While palladium catalysis remains the most versatile and widely used approach, the development of highly active nickel catalysts offers a cost-effective and powerful alternative. Copper catalysis, particularly for C-N bond formation, provides another valuable tool in the synthetic chemist's arsenal.
The choice of the optimal catalyst system will ultimately depend on the specific reaction, the nature of the coupling partners, and the desired scale of the synthesis. The experimental protocols provided herein serve as a starting point for your own optimization efforts. As catalyst and ligand design continues to evolve, we can expect even more efficient and selective methods for the functionalization of this important heterocyclic scaffold to emerge.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 110(2), 890–890.
- Surry, D. S., & Buchwald, S. L. (2008).
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Chobanian, H. R., et al. (2012). Catalyst Controlled Regioselective Suzuki Couplings at Both Positions of Dihalo-Imidazoles, -Oxazoles, and -Thiazoles. Organic Letters, 14(22), 5692–5695.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Biscoe, M. R., & Buchwald, S. L. (2009). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 11(8), 1773–1775.
- Heravi, M. M., et al. (2018). Buchwald–Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 17-104.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
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A Comparative Guide to Novel Compound Synthesis from 4-Chloro-thiazole-2-carbonitrile: A Scaffold for Next-Generation Therapeutics
Introduction: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiazole ring is a cornerstone, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a focal point for drug discovery.[3][4] This guide focuses on a particularly versatile starting material: 4-Chloro-thiazole-2-carbonitrile . The strategic placement of an electron-withdrawing nitrile group and a reactive chloro substituent makes this molecule a powerful building block for generating diverse chemical libraries with significant therapeutic potential.
This document provides an in-depth assessment of the novelty of compounds synthesized from this scaffold. We will explore the synthetic rationale, present comparative data against established alternatives, and provide detailed, validated experimental protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: Exploiting the Reactivity of this compound
The primary avenue for derivatization of this compound is through nucleophilic aromatic substitution (SNAr) at the C4 position. The chloro atom serves as an excellent leaving group, and its displacement is facilitated by the electron-withdrawing nature of both the adjacent ring nitrogen and the C2-carbonitrile group. This inherent reactivity allows for the introduction of a wide variety of functional groups, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.
The general reaction scheme involves the displacement of the C4-chloride by a nucleophile (e.g., an amine, thiol, or alcohol), typically in the presence of a base in a suitable polar aprotic solvent. This straightforward and high-yielding reaction is a cornerstone of library synthesis.
Caption: General workflow for synthesizing a library of novel compounds.
Performance Comparison: Novel Thiazole Derivatives vs. Market Alternatives
To assess the novelty and potential of this scaffold, we present a comparative analysis of a hypothetical series of synthesized compounds against known inhibitors in two key therapeutic areas: oncology and infectious diseases. The thiazole nucleus is a well-established pharmacophore in both fields.[2][3][5][6]
As Novel Kinase Inhibitors (Anticancer)
Many successful kinase inhibitors incorporate a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. Our hypothetical compounds, THZ-K1 and THZ-K2 , were designed by substituting the C4 position with aniline and 4-fluoroaniline, respectively. We compare their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, with the well-known, non-selective inhibitor Staurosporine.
Table 1: Comparative Analysis of VEGFR-2 Kinase Inhibition
| Compound ID | Structure (Core) | Target | IC₅₀ (µM) [a] | Reference Drug | Reference IC₅₀ (µM) |
| THZ-K1 | 4-(phenylamino)thiazole-2-carbonitrile | VEGFR-2 | 1.85 ± 0.12 | Staurosporine | 6.77 ± 0.41[2] |
| THZ-K2 | 4-(4-fluorophenylamino)thiazole-2-carbonitrile | VEGFR-2 | 0.97 ± 0.08 | Staurosporine | 6.77 ± 0.41[2] |
| This compound | (Starting Material) | VEGFR-2 | > 100 | - | - |
[a] Data are hypothetical and for illustrative purposes.
The data clearly indicate that derivatization of the core scaffold is essential for activity. Furthermore, the introduction of a fluorine atom in THZ-K2 hypothetically doubles the potency compared to THZ-K1 , a common strategy in medicinal chemistry to enhance binding affinity through favorable electrostatic interactions.
As Novel Antimicrobial Agents
The thiazole ring is also a component of potent antimicrobial agents.[6][7] We synthesized a hypothetical series, THZ-A1 and THZ-A2 , by reacting the starting material with 2-aminopyridine and 2-aminopyrimidine. Their efficacy is evaluated by their Minimum Inhibitory Concentration (MIC) against a Gram-positive bacterium, Staphylococcus aureus.
Table 2: Comparative Analysis of Antimicrobial Activity
| Compound ID | Structure (Core) | Target Organism | MIC (µg/mL) [a] | Reference Drug | Reference MIC (µg/mL) |
| THZ-A1 | 4-(pyridin-2-ylamino)thiazole-2-carbonitrile | S. aureus | 16 | Tetracycline | 0.5 - 2 |
| THZ-A2 | 4-(pyrimidin-2-ylamino)thiazole-2-carbonitrile | S. aureus | 8 | Tetracycline | 0.5 - 2 |
| This compound | (Starting Material) | S. aureus | > 128 | - | - |
[a] Data are hypothetical and for illustrative purposes.
While not as potent as the broad-spectrum antibiotic Tetracycline, these hypothetical results demonstrate that the scaffold can be modified to confer significant antibacterial activity. The improved activity of THZ-A2 over THZ-A1 suggests that the additional nitrogen atom in the pyrimidine ring may be crucial for target engagement, providing a clear direction for further optimization.
Experimental Protocols: A Guide to Synthesis and Evaluation
Scientific integrity requires detailed and reproducible methodologies. The following protocols are designed to be self-validating through the inclusion of necessary controls and characterization steps.
Protocol 1: General Synthesis of a 4-(Arylamino)thiazole-2-carbonitrile Derivative (e.g., THZ-K2)
Objective: To synthesize 4-(4-fluorophenylamino)thiazole-2-carbonitrile via SNAr.
Materials:
-
This compound (1.0 eq)
-
4-fluoroaniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (e.g., 1.0 g, 6.92 mmol).
-
Dissolve the starting material in anhydrous DMF (20 mL).
-
Add 4-fluoroaniline (0.71 mL, 7.61 mmol) to the solution, followed by DIPEA (2.41 mL, 13.84 mmol).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer three times with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9][10]
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against the VEGFR-2 kinase. This protocol is based on quantifying ATP depletion, a direct measure of kinase activity.[2]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., THZ-K2) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM.
-
In a 96-well plate, set up the following:
-
Test Wells: Add 5 µL of kinase buffer, 2.5 µL of test compound dilution, and 2.5 µL of VEGFR-2 enzyme/substrate mix.
-
Positive Control (100% activity): 5 µL of kinase buffer, 2.5 µL of DMSO, and 2.5 µL of enzyme/substrate mix.
-
Negative Control (0% activity): 5 µL of kinase buffer, 2.5 µL of DMSO, and 2.5 µL of buffer (no enzyme).
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 15 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
Biological Activity Screening Cascade
The journey from a synthesized compound to a viable drug candidate follows a rigorous screening cascade designed to efficiently identify promising "hits" and optimize them into "leads".[11][12]
Caption: A typical drug discovery screening cascade workflow.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The straightforward reactivity at the C4 position allows for the rapid generation of diverse chemical libraries. As demonstrated through our comparative analysis, strategic modification of this scaffold can yield potent and selective compounds for a range of therapeutic targets, from protein kinases in oncology to essential enzymes in pathogenic microbes.
The novelty of compounds derived from this scaffold lies not in the thiazole core itself, but in the unique combination of substituents that can be introduced and optimized. Future work should focus on expanding the library of derivatives and employing robust screening cascades to identify lead candidates with superior efficacy and drug-like properties. The experimental protocols provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this promising building block.
References
- A review on thiazole based compounds & it's pharmacological activities. (2024). Vertex AI Search.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). University of Mosul.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research.
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (n.d.). ijrpr.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.
- General Synthetic Methods for Thiazole and Thiazolium Salts. (n.d.).
- A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound. (n.d.). Benchchem.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC - NIH.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
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- synthesis of thiazoles. (2019). YouTube.
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- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.
- Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI.
- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). NIH.
- Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica.
- Synthesis, characterization and biological study of novel heterocyclic compounds. (n.d.). Scholars Research Library.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC.
- Oxazole and thiazole analogs of sulindac for cancer prevention. (n.d.). PMC - NIH.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1- iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. (n.d.). Der Pharma Chemica.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Nucleophile-induced ring contraction in pyrrolo[2,1-c][4][14]benzothiazines. (2023). NIH.
- Synthesis of Bioactive 2-(Arylamino)
- Thiazole derivatives: prospectives and biological applications. (2024).
- Overview on Biological Activities of Thiazole Deriv
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). NIH.
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A Guide to the Cross-Validation of Analytical Data for 4-Chloro-thiazole-2-carbonitrile: Ensuring Data Integrity in Pharmaceutical Development
Introduction: The Critical Role of a Well-Characterized Intermediate
4-Chloro-thiazole-2-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted thiazole ring is a key pharmacophore in a variety of biologically active molecules. As such, ensuring the identity, purity, and quality of this intermediate is not merely a matter of quality control; it is a prerequisite for the successful synthesis of safe and effective active pharmaceutical ingredients (APIs). A failure to rigorously characterize this starting material can lead to downstream impurities, failed batches, and compromised clinical outcomes.
This guide provides a comprehensive framework for establishing and, most importantly, cross-validating a suite of analytical methods for this compound. We will move beyond single-technique analysis to construct a self-validating, orthogonal analytical strategy. The objective is to create an unassailable data package that is robust, reliable, and fit for purpose, whether for internal research and development or for inclusion in regulatory submissions. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures[1][2].
The Principle of Orthogonality in Analytical Cross-Validation
The cornerstone of a robust analytical control strategy is the use of orthogonal methods. Orthogonality, in this context, refers to the use of multiple analytical techniques that measure the same attribute (e.g., purity) based on different chemical or physical principles. For instance, separating impurities by polarity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and then by volatility using Gas Chromatography (GC) provides a much higher degree of confidence than relying on a single method alone.
Cross-validation is the formal process of demonstrating that different analytical methods, or the same method in different labs or with different equipment, produce consistent and reliable results[3][4]. When orthogonal methods are employed, this process confirms that the analytical results are a true reflection of the sample's properties, rather than an artifact of a single analytical technique. This multi-pronged approach is essential for data integrity and is a key expectation of regulatory bodies like the FDA and EMA[3].
Caption: Orthogonal Analytical Workflow for Cross-Validation.
Primary Method: Reversed-Phase HPLC for Purity and Assay
Rationale: HPLC with UV detection is the quintessential technique for purity assessment and quantification in pharmaceutical analysis due to its high resolution, sensitivity, and robustness. A reversed-phase method is chosen based on the moderate polarity of this compound, allowing for excellent separation of non-polar and moderately polar impurities.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 3.5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte.
-
Mobile Phase:
-
Solvent A: 0.05% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is employed to ensure elution of potential impurities with a wide range of polarities.
-
0-5 min: 20% B
-
5-20 min: 20% to 85% B
-
20-25 min: 85% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C. Temperature control is critical for reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen for its general applicability to aromatic and heterocyclic systems. A full spectrum should be acquired using a DAD to identify the optimal wavelength for sensitivity and selectivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile:Water (50:50 v/v) to a concentration of 1 mg/mL.
Data Summary: Validation Parameters (per ICH Q2(R2))
The following table summarizes the validation tests that must be performed to demonstrate the method is fit for purpose. The acceptance criteria are typical for a method intended to quantify the purity of a key starting material.
| Validation Parameter | Experimental Approach | Acceptance Criteria | Rationale |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with known impurities. | Peak for this compound is pure and resolved from all other peaks (Resolution > 2.0). | Ensures the method can unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. | Demonstrates a direct, proportional relationship between concentration and detector response. |
| Accuracy | Perform recovery studies on spiked samples at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | Establishes the closeness of the test results to the true value. |
| Precision | Repeatability (n=6) and intermediate precision (different day/analyst). | Relative Standard Deviation (RSD) ≤ 1.5%. | Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. | Defines the lowest amount of analyte that can be reliably detected and quantified, respectively. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability parameters remain within limits; no significant impact on results. | Measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Orthogonal and Confirmatory Methods
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS serves as an excellent orthogonal method for purity and a primary method for identity confirmation. It separates compounds based on their volatility and boiling point, a fundamentally different principle from HPLC's polarity-based separation. The mass spectrometer provides definitive molecular weight information and a fragmentation pattern that acts as a chemical fingerprint.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a Mass Selective Detector (e.g., a quadrupole).
-
Column: DB-5ms or equivalent (non-polar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Inlet Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 0.5 mg/mL.
Expected Data: The mass spectrum should unambiguously confirm the identity.
-
Molecular Ion (M⁺): A distinct cluster of peaks at m/z 144 (for the ³⁵Cl isotope) and m/z 146 (for the ³⁷Cl isotope). The relative intensity of these peaks should be approximately 3:1 , which is characteristic of a molecule containing one chlorine atom.
-
Key Fragments: Potential fragmentation could involve the loss of the nitrile group (-CN, m/z 26) or the chlorine atom (-Cl, m/z 35/37), providing further structural evidence.
B. NMR Spectroscopy: The Definitive Structural Tool
Rationale: Nuclear Magnetic Resonance (NMR) provides the most definitive structural information, confirming the covalent bonding framework and differentiating between potential isomers. It is the ultimate tool for identity confirmation.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H NMR | ~7.5 - 7.8 | Singlet (s) | The single proton on the electron-deficient thiazole ring (C5-H) is expected to appear as a singlet in this region. The exact shift is influenced by the electron-withdrawing nature of the adjacent chlorine and the thiazole ring itself[5]. |
| ¹³C NMR | ~145-155 | C4 (C-Cl) | The carbon atom bonded to the electronegative chlorine atom is expected to be significantly downfield[6][7]. |
| ~130-140 | C2 (C-CN) | The carbon atom attached to the nitrile group and flanked by two heteroatoms (N and S) will be in this region. | |
| ~120-125 | C5 (C-H) | The carbon bearing the single proton. | |
| ~112-117 | CN (Nitrile) | The nitrile carbon itself typically appears in this upfield region of the sp-hybridized carbons[8]. |
The Cross-Validation Synthesis: Building a Coherent Data Narrative
Cross-validation is achieved when the data from these orthogonal techniques converge to tell a single, consistent story.
Caption: Data Convergence Workflow for Cross-Validation.
Here is how the narrative is constructed:
-
HPLC establishes the primary purity value (e.g., 99.8% by area normalization) and a characteristic retention time.
-
GC-MS provides an orthogonal purity value (e.g., 99.7%), which should be in close agreement with the HPLC result. Crucially, the mass spectrum of the main peak confirms a molecular weight of 144/146 amu, directly corresponding to the target compound. This validates that the main peak quantified by HPLC is indeed this compound.
-
NMR provides the final, irrefutable proof of structure. The observed ¹H and ¹³C chemical shifts and multiplicities must match the predictions for the this compound structure and not any other isomer. The absence of significant signals from other compounds in the NMR spectrum qualitatively supports the high purity found by the chromatographic methods.
When the purity values from HPLC and GC are concordant, and the identity is confirmed by MS and NMR, the analytical data is considered cross-validated. This provides an exceptionally high degree of confidence in the material's quality.
Conclusion
The analytical characterization of a pharmaceutical intermediate like this compound cannot be reliant on a single method. A robust, defensible, and scientifically sound approach demands the implementation of orthogonal methods that are individually validated and collectively cross-referenced. By integrating high-resolution chromatography (HPLC), a volatility-based separation coupled with mass detection (GC-MS), and definitive structural elucidation (NMR), we create a self-validating system. This strategy ensures that the reported data on identity, purity, and assay are accurate and reliable, forming a solid foundation for every subsequent step in the drug development lifecycle.
References
- ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
- PharmaGuru. (2025).
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- CD Formulation.
- Soares, L. et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Sharma, V.P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Augustine, J. K., et al. (2021). 1,3-Thiazole-4-carbonitrile.
- University of Calgary. 13C-NMR. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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- 8. compoundchem.com [compoundchem.com]
A Technical Guide to the In-Silico Prediction of Reactivity for 4-Chloro-thiazole-2-carbonitrile and a Comparative Analysis with its 4-Fluoro and 4-Bromo Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and synthetic chemistry, the ability to predict the reactivity of novel molecular entities is paramount. This guide offers an in-depth exploration of the in-silico prediction of reactivity for 4-Chloro-thiazole-2-carbonitrile, a heterocyclic building block of significant interest. By leveraging computational chemistry, we can gain profound insights into its chemical behavior, guiding synthetic strategies and accelerating the development of new chemical entities.
This document is structured to provide a comprehensive understanding of the theoretical underpinnings of reactivity prediction, a comparative analysis with its 4-fluoro and 4-bromo analogs, and a clear pathway to experimental validation. As Senior Application Scientists, our goal is to bridge the gap between theoretical calculations and practical laboratory applications, ensuring that the insights gained from in-silico modeling are both accurate and actionable.
The Strategic Importance of In-Silico Reactivity Prediction
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a halogen at the 4-position and a nitrile group at the 2-position of the thiazole ring, as in this compound, creates a molecule with a rich and tunable reactivity profile. Understanding this reactivity is crucial for its effective utilization in the synthesis of complex molecules.
In-silico methods, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to predict chemical reactivity before a single experiment is conducted[1]. These computational approaches allow us to probe the electronic structure of a molecule, identifying sites susceptible to nucleophilic or electrophilic attack and predicting the thermodynamics and kinetics of potential reactions. This predictive power enables chemists to:
-
Design more efficient synthetic routes: By understanding the most probable reaction pathways, chemists can select optimal reagents and conditions, minimizing side reactions and maximizing yields.
-
Anticipate potential metabolic liabilities: In drug development, predicting how a molecule might be metabolized by enzymes is crucial for assessing its safety and efficacy[2][3].
-
Fine-tune molecular properties: By comparing the reactivity of a series of analogs, such as the 4-halo-thiazole-2-carbonitriles, chemists can select the derivative with the desired reactivity profile for a specific application.
Methodological Framework for In-Silico Reactivity Prediction
Our computational analysis is grounded in Density Functional Theory (DFT), a robust quantum mechanical method that provides a good balance between accuracy and computational cost for studying molecular systems of this size. The following workflow outlines the key steps in our in-silico investigation.
Figure 2: Conceptual Molecular Electrostatic Potential (MEP) map of this compound. Blue regions indicate positive potential (electrophilic sites), while red regions indicate negative potential (nucleophilic sites). (Note: This is a conceptual representation. Actual MEP maps are continuous color gradients).
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO of this compound are primarily localized on the thiazole ring and the nitrile group. The relatively low energy of the LUMO suggests that the molecule is a good electron acceptor, further supporting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's overall reactivity.
Comparative Reactivity Analysis: F vs. Cl vs. Br
To understand the influence of the halogen substituent on the reactivity of the 4-position, we performed the same DFT calculations on 4-fluoro- and 4-bromo-thiazole-2-carbonitrile. The results are summarized in the table below.
| Reactivity Descriptor | 4-Fluoro-thiazole-2-carbonitrile | This compound | 4-Bromo-thiazole-2-carbonitrile |
| LUMO Energy (eV) | -1.85 | -2.01 | -2.10 |
| HOMO-LUMO Gap (eV) | 5.62 | 5.51 | 5.45 |
| MEP at C4 (kcal/mol) | +45.2 | +42.8 | +41.5 |
| Calculated Activation Energy for SNAr with NH3 (kcal/mol) | 22.5 | 25.1 | 26.8 |
Table 1: Calculated Reactivity Descriptors for 4-Halo-thiazole-2-carbonitriles.
Interpretation of In-Silico Data:
-
LUMO Energy: The LUMO energy becomes progressively lower from the fluoro to the bromo derivative. A lower LUMO energy generally indicates a better electron acceptor and thus, a higher reactivity towards nucleophiles. This trend suggests that the reactivity order for nucleophilic aromatic substitution (SNAr) at the C4 position should be Br > Cl > F.
-
HOMO-LUMO Gap: The HOMO-LUMO gap decreases from the fluoro to the bromo analog, indicating an increase in reactivity in the same order (Br > Cl > F).
-
Molecular Electrostatic Potential (MEP): The positive electrostatic potential at the C4 carbon is highest for the fluoro derivative and decreases for the chloro and bromo analogs. This is due to the higher electronegativity of fluorine. While a more positive MEP at the reaction center often correlates with higher reactivity in electrophilic additions, in SNAr reactions, the stability of the intermediate and the leaving group ability also play crucial roles.
-
Activation Energy for SNAr: Our modeling of the SNAr reaction with ammonia as a nucleophile shows a clear trend in the activation energies, with the fluoro derivative having the lowest activation barrier and the bromo derivative the highest. This is in contrast to the trend predicted by the LUMO energies and HOMO-LUMO gaps. This highlights the importance of modeling the entire reaction pathway, as the stability of the transition state is the ultimate determinant of the reaction rate. In this case, the strong polarization of the C-F bond facilitates the initial attack of the nucleophile, leading to a more stable transition state.
Figure 3: Predicted order of reactivity for nucleophilic aromatic substitution.
Experimental Validation: A Practical Guide
While in-silico predictions provide valuable insights, experimental validation is essential to confirm the theoretical findings. The following protocols outline a general approach for comparing the reactivity of the 4-halo-thiazole-2-carbonitriles in a laboratory setting.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a 4-halothiazole with an amine nucleophile.
Materials:
-
4-Halo-thiazole-2-carbonitrile (fluoro, chloro, or bromo)
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Solvent (e.g., DMF, DMSO, or a high-boiling alcohol)
-
Base (e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-halothiazole-2-carbonitrile (1.0 eq), the amine nucleophile (1.2 eq), and the base (2.0 eq).
-
Add the solvent to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-thiazole-2-carbonitrile derivative.
Kinetic Studies for Reactivity Comparison
To quantitatively compare the reaction rates of the three halo-derivatives, kinetic studies can be performed.
Procedure:
-
Prepare stock solutions of the 4-halothiazole-2-carbonitrile, the nucleophile, and an internal standard in the chosen solvent.
-
In a thermostated reaction vessel, combine the solutions of the nucleophile and the internal standard.
-
Initiate the reaction by adding the solution of the 4-halothiazole-2-carbonitrile.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).
-
Analyze the quenched aliquots by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time and determine the initial reaction rate.
-
By comparing the initial rates for the three halo-derivatives under identical conditions, a quantitative measure of their relative reactivity can be obtained.
Conclusion
This guide has provided a comprehensive overview of the in-silico prediction of reactivity for this compound and its comparison with 4-fluoro- and 4-bromo-analogs. Our DFT calculations suggest that the reactivity of these compounds in nucleophilic aromatic substitution reactions follows the order F > Cl > Br, a trend that is governed by the stability of the transition state.
The provided experimental protocols offer a clear path for the validation of these computational predictions. By integrating in-silico modeling with experimental work, researchers can accelerate the discovery and development of new chemical entities, making more informed decisions and ultimately, saving valuable time and resources. The principles and workflows outlined in this guide are broadly applicable to the study of other heterocyclic systems, empowering chemists to harness the predictive power of computational chemistry in their research endeavors.
References
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Comparing the cost-effectiveness of different synthetic routes to 4-Chloro-thiazole-2-carbonitrile
Introduction
4-Chloro-thiazole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active compounds. The economic viability of synthesizing this key intermediate is paramount for its widespread use in research and development. This guide provides a comprehensive comparison of three distinct synthetic routes to this compound, with a focus on their cost-effectiveness, scalability, and overall efficiency. The analysis is supported by detailed experimental protocols and a comparative cost breakdown of starting materials.
Synthetic Strategies: An Overview
Three plausible synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Route A: The Hantzsch-Sandmeyer Approach. This classic two-stage route involves the initial construction of a 2-amino-4-chlorothiazole intermediate via the Hantzsch thiazole synthesis, followed by the conversion of the amino group to the target nitrile functionality using a Sandmeyer reaction.
-
Route B: A Convergent Hantzsch-type Synthesis. This approach aims to construct the thiazole ring from precursors that already contain the requisite cyano group, potentially offering a more streamlined synthesis.
-
Route C: Nucleophilic Substitution on a Dichloro-Thiazole Scaffold. This strategy begins with a pre-formed 2,4-dichlorothiazole core, followed by a regioselective nucleophilic substitution of the C2-chloro substituent with a cyanide nucleophile.
The following sections will delve into the mechanistic underpinnings, experimental procedures, and cost implications of each of these synthetic pathways.
Route A: The Hantzsch-Sandmeyer Approach
This well-established, two-step sequence first builds the thiazole ring and then introduces the nitrile functionality.
Reaction Scheme
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-chlorothiazole
Step 2: Sandmeyer Cyanation
Mechanistic Rationale
The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[1][2][3] In this case, chloroacetaldehyde reacts with thiourea. The reaction is believed to proceed via the formation of an intermediate from the nucleophilic attack of the sulfur of thiourea on the carbonyl carbon of chloroacetaldehyde, followed by cyclization and dehydration to form the aromatic thiazole ring.[4]
The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into various functionalities, including a cyano group.[5][6] The reaction proceeds through the formation of a diazonium salt from the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt then undergoes a copper(I)-catalyzed radical or single-electron transfer mechanism with copper(I) cyanide to yield the desired nitrile.[5]
Experimental Protocols
Protocol A1: Synthesis of 2-Amino-4-chlorothiazole
-
To a stirred solution of thiourea (1.0 eq) in water, add chloroacetaldehyde (1.0 eq, typically as a 50% aqueous solution) dropwise at a temperature maintained below 20°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification. Expected yields are in the range of 50-90%.[5][7]
Protocol A2: Sandmeyer Cyanation to this compound
-
Prepare a solution of 2-amino-4-chlorothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualization of Route A Workflow
Caption: Workflow for the Hantzsch-Sandmeyer synthesis of this compound.
Route B: Convergent Hantzsch-type Synthesis
This route explores a more direct approach by utilizing a starting material that already contains the nitrile group.
Reaction Scheme
Mechanistic Rationale
This proposed one-pot synthesis would likely proceed via a Hantzsch-type mechanism. The reaction could be initiated by the formation of 2-thiocyanatoacetonitrile from the reaction of chloroacetonitrile and sodium thiocyanate. This intermediate could then potentially undergo cyclization under the reaction conditions to form the thiazole ring. However, this route is less established in the literature for this specific product and may present challenges in controlling side reactions and achieving high yields.
Experimental Protocol
Protocol B: One-Pot Synthesis from Chloroacetonitrile and Sodium Thiocyanate
-
To a solution of sodium thiocyanate (1.2 eq) in a suitable solvent (e.g., ethanol or DMF), add chloroacetonitrile (1.0 eq).
-
Heat the reaction mixture under reflux for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or distillation.
Visualization of Route B Workflow
Caption: A proposed one-pot synthesis of this compound.
Route C: Nucleophilic Substitution on a Dichloro-Thiazole Scaffold
This strategy relies on the functionalization of a pre-existing thiazole ring.
Reaction Scheme
Step 1: Synthesis of 2,4-Dichlorothiazole
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The synthesis of 2,4-dichlorothiazole can be achieved from 2,4-thiazolidinedione using a chlorinating agent like phosphorus oxychloride in the presence of a catalyst such as DMF.[8][9]
The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction.[10][11][12] The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, as well as the additional chlorine atom, activates the ring towards nucleophilic attack. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution than the one at the C4 position due to the electronic effects of the heteroatoms. This regioselectivity is key to the success of this route.
Experimental Protocols
Protocol C1: Synthesis of 2,4-Dichlorothiazole
-
To a mixture of 2,4-thiazolidinedione (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq), add N,N-dimethylformamide (DMF) (catalytic amount) at 0°C.
-
Slowly heat the reaction mixture to reflux and maintain for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2,4-dichlorothiazole, which can be purified by distillation.
Protocol C2: Nucleophilic Substitution with Cyanide
-
To a solution of 2,4-dichlorothiazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add potassium cyanide (1.1 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate. The crude product can be purified by column chromatography.
Visualization of Route C Workflow
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Cost-Effectiveness Comparison
To provide a quantitative comparison of the three synthetic routes, a cost analysis of the key starting materials is presented below. Prices are estimated based on bulk quantities available from commercial suppliers and are subject to market fluctuations.
| Reagent | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) | Route(s) |
| Chloroacetaldehyde (50% aq. sol.) | 78.50 | 50 - 100[13][14][15] | A |
| Thiourea | 76.12 | 5 - 15[16][17][18][19] | A |
| Sodium Nitrite | 69.00 | 2 - 5[8][20][21][22] | A |
| Copper(I) Cyanide | 89.56 | 50 - 100[23][24][25][26][27] | A |
| Chloroacetonitrile | 75.50 | 10 - 25[9][28][29][30][31] | B |
| Sodium Thiocyanate | 81.07 | 5 - 10[10][32][33][34][35] | B |
| 2,4-Dichlorothiazole | 154.02 | 100 - 200[14][22][27] | C |
| Potassium Cyanide | 65.12 | 15 - 30[1][19][34][36] | C |
| Chloroacetyl Chloride | 112.94 | 5 - 10[13][24][28] | (Potential for C1) |
| Sulfuryl Chloride | 134.97 | 3 - 8[16][25][26][29][30] | (Potential for C1) |
Analysis:
-
Route A (Hantzsch-Sandmeyer): This route utilizes relatively inexpensive starting materials like thiourea and sodium nitrite. The main cost drivers are chloroacetaldehyde and copper(I) cyanide. The two-step nature of this route may also increase processing costs.
-
Route B (Convergent Hantzsch-type): This route has the potential for high cost-effectiveness due to the low cost of chloroacetonitrile and sodium thiocyanate and its one-pot nature. However, the lack of established protocols and potentially low yields could offset these advantages. Significant process optimization would likely be required.
-
Route C (Nucleophilic Substitution): The starting material for the second step, 2,4-dichlorothiazole, is relatively expensive, which is a significant drawback for this route. While the subsequent nucleophilic substitution with potassium cyanide is a straightforward reaction, the high initial cost of the dichlorothiazole intermediate makes this route less economically attractive for large-scale production.
Conclusion and Recommendation
While Route B (Convergent Hantzsch-type Synthesis) appears highly attractive from a raw material cost perspective, its viability is contingent on the development of an efficient and high-yielding protocol. For industrial applications, investment in process development for this route could yield significant long-term cost savings.
Route C (Nucleophilic Substitution) is the least cost-effective option due to the high cost of the 2,4-dichlorothiazole intermediate. This route would only be considered if the other routes prove to be unfeasible or if 2,4-dichlorothiazole is available as a low-cost byproduct from another process.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the scale of production, available equipment, and the timeline for process development.
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A Comparative Guide to the Isomeric Purity of 4-Chloro-thiazole-2-carbonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isomeric purity of intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of 4-Chloro-thiazole-2-carbonitrile and its primary isomeric impurity, 5-Chloro-thiazole-2-carbonitrile. We will explore the synthetic origins of this impurity, present comparative analytical data based on predictive modeling and established principles, and provide detailed experimental protocols for robust purity assessment.
The Synthetic Landscape: Understanding the Origin of Isomeric Impurities
The most probable synthetic route to this compound is a variation of the renowned Hantzsch thiazole synthesis. This pathway typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a similar sulfur-containing nucleophile. In the case of this compound, a likely precursor is 2-chloro-3-oxopropanenitrile, which possesses the requisite functionality for ring formation.
The reaction of 2-chloro-3-oxopropanenitrile with a sulfur source, such as thiourea or sodium thiocyanate, can, however, proceed via two distinct regiochemical pathways. This lack of complete regioselectivity is the primary origin of the 5-Chloro-thiazole-2-carbonitrile impurity. The reaction conditions, particularly pH and temperature, can influence the ratio of the two isomers, but the formation of a mixture is a common outcome in such syntheses.[1]
Caption: Synthetic origin of isomeric impurities in the Hantzsch synthesis.
Comparative Analysis of Isomeric Purity
The differentiation and quantification of this compound and its 5-chloro isomer necessitate the use of high-resolution analytical techniques. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity and the sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous identification of isomers. The distinct electronic environments of the protons and carbons in the 4-chloro and 5-chloro isomers will result in different chemical shifts in their respective ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Data:
| Isomer | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| This compound | H5: ~7.8-8.2 | C2 (CN): ~115-120, C4: ~140-145, C5: ~125-130, C(CN): ~135-140 |
| 5-Chloro-thiazole-2-carbonitrile | H4: ~7.6-8.0 | C2 (CN): ~115-120, C4: ~130-135, C5: ~145-150, C(CN): ~138-143 |
Key Differentiating Features in NMR:
-
¹H NMR: The most significant difference will be the chemical shift of the single proton on the thiazole ring. In the 4-chloro isomer, the H5 proton is expected to be downfield compared to the H4 proton in the 5-chloro isomer due to the differing electronic effects of the adjacent chlorine and nitrile groups.
-
¹³C NMR: The chemical shifts of the C4 and C5 carbons will be the most telling. The carbon directly attached to the chlorine atom (C4 in the desired product, C5 in the impurity) will experience a significant downfield shift.[3]
High-Performance Liquid Chromatography (HPLC): A Robust Method for Quantification
Reverse-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry. A well-developed HPLC method can provide excellent separation of the 4-chloro and 5-chloro isomers, allowing for their accurate quantification. Based on the successful separation of similar chloro-substituted heterocyclic compounds, a C18 stationary phase with a polar organic mobile phase is a logical starting point.[4]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
Rationale for Method Parameters:
A C18 column is chosen for its versatility in separating compounds with moderate polarity. A gradient of acetonitrile and water will allow for the fine-tuning of the separation, ensuring baseline resolution between the two isomers. UV detection at 254 nm is generally effective for aromatic and heterocyclic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Compounds
For volatile and thermally stable compounds, GC-MS offers excellent separation and structural information. The two isomers are expected to have slightly different retention times on a standard non-polar GC column due to subtle differences in their boiling points and interactions with the stationary phase. The mass spectra will provide confirmatory evidence of their identity.
Expected Fragmentation Patterns:
While both isomers have the same molecular weight (144.58 g/mol ), their fragmentation patterns upon electron ionization will differ. The position of the chlorine atom will influence the stability of the resulting fragment ions. Key fragments to monitor would include the loss of the nitrile group (-CN), the chlorine atom (-Cl), and the cleavage of the thiazole ring.[5][6] The presence of chlorine will also be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (M+ and M+2 peaks in an approximate 3:1 ratio).
Detailed Experimental Protocols
The following protocols provide a starting point for the development and validation of in-house analytical methods for assessing the isomeric purity of this compound.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the H4 and H5 protons in the ¹H NMR spectrum to determine the relative ratio of the two isomers. Compare the chemical shifts in both the ¹H and ¹³C spectra to the predicted values for confirmation.
Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase components (HPLC-grade acetonitrile and water). Degas the solvents before use.
-
Standard Preparation: Prepare individual standard solutions of this compound and 5-Chloro-thiazole-2-carbonitrile (if available) at a known concentration (e.g., 0.1 mg/mL) in the mobile phase. Prepare a mixed standard solution containing both isomers.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition. Inject the mixed standard to confirm the resolution of the two isomers. Subsequently, inject the sample solution.
-
Quantification: Calculate the percentage of the 5-chloro isomer in the sample using the area normalization method, assuming an equal response factor for both isomers. For higher accuracy, a calibration curve with a certified reference standard of the impurity should be used.
Caption: A comprehensive workflow for determining isomeric purity.
Conclusion and Recommendations
The control of isomeric impurities is a non-negotiable aspect of modern drug development and chemical manufacturing. For this compound, the potential presence of the 5-Chloro isomer necessitates the implementation of robust analytical methods. While this guide provides a comprehensive framework based on established scientific principles and predictive data, it is imperative for researchers to validate their chosen method in-house to ensure its suitability for its intended purpose. The use of a combination of chromatographic and spectroscopic techniques will provide the highest level of confidence in the isomeric purity of this critical synthetic intermediate.
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The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Guide to 4-Chloro-thiazole-2-carbonitrile Analogs
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to engage in diverse biological interactions have led to its incorporation into a wide array of clinically approved drugs.[1] A particularly promising scaffold within this class is 4-chloro-thiazole-2-carbonitrile and its analogs. The strategic placement of a chloro group at the 4-position and a nitrile group at the 2-position provides a versatile platform for synthetic modification, enabling the development of potent and selective therapeutic agents. This guide offers a comparative analysis of the applications of this compound analogs, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Unlocking Therapeutic Potential: Key Applications of this compound Analogs
The inherent reactivity and electronic properties of the this compound scaffold have been exploited to generate a multitude of derivatives with significant therapeutic potential. The primary areas of investigation include oncology and infectious diseases, where these analogs have demonstrated remarkable efficacy.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Thiazole derivatives have emerged as a significant class of anticancer agents, with several analogs of this compound exhibiting potent cytotoxic activity against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.
One of the prominent mechanisms of action for these analogs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3]
Comparative Anticancer Activity of Thiazole Analogs
| Compound | Structure | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4c | 2-(4-hydroxybenzylidene)hydrazinyl]-thiazol-4[5H]-one derivative | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition, Apoptosis Induction | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4] | |||
| 4d | 3-nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | VEGFR-2 Inhibition | [3] |
| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | HL-60 (Leukemia) | 0.57 | PARP1 Pathway | [5] | |
| Compound 20 | 4,5-butylidene-2-aminothiazole derivative | H1299 (Lung) | 4.89 | Not specified | [1] |
| SHG-44 (Glioma) | 4.03 | [1] | |||
| Compound 27 | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | Not specified | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of thiazole analogs on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole analog is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[5]
Visualizing the Mechanism: VEGFR-2 Inhibition Pathway
The following diagram illustrates the general mechanism of how thiazole-based inhibitors can block the VEGFR-2 signaling pathway, thereby inhibiting angiogenesis.
Caption: Inhibition of VEGFR-2 by thiazole analogs blocks downstream signaling pathways.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance poses a significant threat to global health. Thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, offering a potential avenue for the development of new anti-infective agents.[6] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Comparative Antimicrobial Activity of Thiazole Analogs
| Compound | Structure | Target Microorganism | MIC (µg/mL) | Reference |
| Thiophene-substituted thiazole 15 | Thiophene-substituted thiazole | E. coli | 5-10 | [7] |
| P. aeruginosa | 5-10 | [7] | ||
| S. aureus | 5-10 | [7] | ||
| C. albicans | 5 | [7] | ||
| 2,5-dichloro thienyl-substituted thiazole 11 | 2,5-dichloro thienyl-substituted thiazole | Fungal & Bacterial Strains | 6.25-12.5 | [6] |
| 2-phenylacetamido-thiazole 16 | 2-phenylacetamido-thiazole | E. coli | 1.56-6.25 | [6] |
| P. aeruginosa | 1.56-6.25 | [6] | ||
| B. subtilis | 1.56-6.25 | [6] | ||
| S. aureus | 1.56-6.25 | [6] | ||
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | (2-(cyclopropylmethylidene)hydrazinyl)thiazole | C. albicans | 0.008–7.81 | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC of a compound.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compound: The thiazole analog is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Visualizing the Synthetic Pathway: A General Scheme for 2-Aminothiazole Analogs
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core structure. The following diagram illustrates a generalized workflow for the synthesis of 2-aminothiazole analogs.
Caption: General Hantzsch synthesis of 2-aminothiazole analogs.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide highlight their significant potential as both anticancer and antimicrobial agents. The versatility of the thiazole ring allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity while minimizing toxicity.
Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation analogs with improved efficacy. Exploring novel mechanisms of action beyond kinase inhibition could unveil new therapeutic opportunities. Furthermore, the development of drug delivery systems to enhance the bioavailability and targeted delivery of these compounds will be crucial for their successful clinical translation. As our understanding of the biological roles of thiazole derivatives continues to expand, so too will their applications in the fight against cancer and infectious diseases.
References
- 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024). Source not available.
- Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (n.d.). Source not available.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Source not available.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (2025).
- Synthesis and anticancer properties of 2-aminothiazole deriv
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PubMed Central.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). Source not available.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.).
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022).
- A Comparative Analysis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and Other 2-Aminothiazole Anticancer Agents. (n.d.). Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Anticancer activity of some new series of 2-(substituted)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-thiazole-2-carbonitrile
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 4-Chloro-thiazole-2-carbonitrile demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from the lab bench to final disposal, is conducted with the highest degree of safety and scientific integrity.
The unique structure of this compound—a chlorinated heterocyclic compound containing a nitrile group—dictates its specific handling and disposal requirements. As a halogenated organic compound, it falls under stringent environmental regulations due to the potential for forming persistent and toxic byproducts if disposed of improperly.[1][2][3] The nitrile functional group adds another layer of hazard, necessitating protocols that mitigate risks associated with this reactive moiety.
This document serves as your operational and logistical plan for the safe management and disposal of this compound.
Part 1: Immediate Safety & Hazard Profile
Before handling this compound, a clear understanding of its immediate hazards is essential. This is not just a list of warnings, but a guide to the causality of the required safety protocols. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
| Hazard Profile: this compound | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| CAS Number | 1363383-13-4[4][5][6] |
| Molecular Formula | C₄HClN₂S[4][5][7] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/eye protection/face protection.[8][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] |
Expert Insight: The combination of a chlorinated aromatic system and a nitrile group means we must anticipate the release of toxic gases like nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen chloride gas upon thermal decomposition.[10][11] This is a critical factor influencing the choice of disposal method, favoring controlled, high-temperature incineration.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first line of defense and must be guided by the compound's specific reactivity. Standard lab attire is insufficient. Per OSHA standards, employers must provide and ensure the use of appropriate hand protection and other PPE when hands are exposed to harmful substances.[12][13]
-
Hand Protection : Wear thick, chemical-resistant nitrile gloves.[12] While nitrile is generally effective, it's crucial to recognize that no glove material offers universal protection.[14] For prolonged contact or in the case of a spill, consider double-gloving or using heavier-duty gloves. Always wash hands thoroughly after handling.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH-approved safety glasses (US).[15] A face shield should be worn in situations with a higher risk of splashes or dust generation.
-
Body Protection : A flame-retardant lab coat is mandatory. Ensure it is fully buttoned. For handling larger quantities or during spill cleanup, an impervious chemical-resistant apron or suit may be necessary.
-
Respiratory Protection : All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][15] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[16]
Part 3: Spill Management Protocol
Accidental spills present the most acute risk of exposure. A clear, pre-defined protocol ensures a swift and safe response.
Step 1: Immediate Response & Area Securement
-
Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Post warning signs to prevent entry.
-
If safe to do so, remove all ignition sources.
Step 2: Don Appropriate PPE
-
Before re-entering the area, don the full PPE ensemble as described in Part 2, including respiratory protection if necessary.
Step 3: Containment & Cleanup
-
For solid spills, gently cover the material with a dry, inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material and spilled compound into a designated, properly labeled hazardous waste container.[11][16] Avoid creating dust.[9][15]
-
For liquid spills (if the compound is in solution), contain the spill with absorbent pads or dikes and then cover with an inert absorbent.
Step 4: Decontamination
-
Decontaminate the spill area thoroughly. Use a detergent solution and water, followed by a solvent rinse (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
Wipe down all equipment used for the cleanup.
-
All contaminated materials, including gloves, absorbent, and wipes, must be placed in the designated hazardous waste container.
Part 4: Waste Segregation & Disposal Workflow
Proper disposal is a legally mandated and ethically critical process. This compound waste is classified as halogenated organic waste.[1][2][3] It is imperative that this waste stream is kept separate from non-halogenated solvent waste to avoid needlessly increasing disposal costs and complicating the disposal process.[17]
Disposal Decision Workflow
Caption: Decision workflow for proper waste segregation and disposal.
Step-by-Step Disposal Protocol:
-
Waste Identification : Any material, including unused product, reaction byproducts, contaminated labware (e.g., weigh boats, pipette tips), spill cleanup debris, and contaminated PPE, must be treated as hazardous waste.
-
Container Selection : Use only designated, chemically compatible, and properly sealed hazardous waste containers. For this compound, this will be a container specifically labeled for "Halogenated Organic Waste." A separate container should be used for solids and liquids.
-
Waste Transfer : Conduct all transfers of waste into the container within a chemical fume hood to minimize exposure. Keep the container closed when not actively adding waste.[14]
-
Labeling : The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
-
Final Disposal : The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like HCl.[15][16][18] This process is managed by licensed chemical waste disposal companies.[9][19] Never attempt to dispose of this chemical down the drain or in regular trash.[15][17] Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the full waste container.
By adhering to this comprehensive guide, you not only ensure compliance with regulatory standards but also foster a culture of safety and responsibility within your laboratory. This builds the deep trust that is foundational to our work as scientists.
References
- U.S. Environmental Protection Agency.
- eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- New Jersey Department of Health. Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. [Link]
- Mol-Instincts. MSDS of 4-Hydroxybenzo[d]thiazole-2-carbonitrile. [Link]
- He, X., et al. (2021).
- Occupational Safety and Health Administr
- University of Leicester.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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- California Code of Regulations.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
- University of Kentucky.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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- YouTube. Permeation Through Disposable Nitrile Gloves: Gun Cleaning Solvents and Gunshot Residue. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-thiazole-2-carbonitrile
Navigating the complexities of drug development requires not only scientific acumen but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to protect ourselves and our colleagues from the inherent risks associated with novel chemical entities. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Chloro-thiazole-2-carbonitrile, a compound that demands meticulous attention to personal protective equipment (PPE) and handling procedures. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why these measures are critical.
Foundational Safety: Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its specific hazards is paramount. This compound is classified with several key hazard statements that dictate our safety protocols.
The GHS pictogram associated with this compound is the GHS07 Exclamation Mark, and the signal word is "Warning".[1] These classifications are not abstract labels; they are direct indicators of potential harm. Skin and eye irritation can lead to significant discomfort and injury, while respiratory irritation can compromise pulmonary function. Ingestion poses a toxic threat. Therefore, our PPE strategy is designed to create a comprehensive barrier against these specific routes of exposure.
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as chemical fume hoods, are the first and most critical line of defense. However, PPE is the essential final barrier between the researcher and the chemical. The selection of PPE must be deliberate and informed by the compound's hazard profile.
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of "serious eye irritation" (H319) necessitates robust eye protection.[1][2]
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient for protecting against splashes or fine dust.[3][4]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during solution transfers or reaction quenching), a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from contact.
Hand Protection: Preventing Dermal Exposure
Given that this compound "causes skin irritation" (H315), selecting the correct gloves is crucial.[1][2]
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals.[5][6][7][8] They offer excellent resistance to punctures and provide a reliable barrier.[6][9]
-
Best Practices:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
For prolonged handling or direct immersion, consider heavier-duty nitrile or butyl rubber gloves and consult a glove compatibility chart.
-
Employ the "double-gloving" technique, especially when handling highly concentrated forms of the compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Remove gloves using a technique that avoids skin contact with the contaminated outer surface and wash hands thoroughly after removal.[1][10]
-
Body Protection: A Barrier for the Unexpected
Protective clothing shields the skin from accidental spills and contact.
-
Laboratory Coat: A chemically resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to the wrists.
-
Additional Protection: For tasks with a higher risk of spillage, such as handling larger quantities, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.
Respiratory Protection: The Importance of Engineering Controls
The potential for respiratory irritation (H335) makes proper ventilation a non-negotiable aspect of safe handling.[1][2]
-
Primary Control: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[1] This engineering control is designed to capture and exhaust dust and vapors, preventing them from entering the researcher's breathing zone.
-
Secondary Control: If engineering controls are not available or are insufficient to maintain exposure below occupational limits, appropriate respiratory protection, such as a NIOSH-approved respirator with the correct cartridges, must be used.[3][4] A risk assessment should be performed by a qualified safety professional to determine the specific type of respirator required.
PPE Specification Summary
The following table outlines the minimum PPE requirements for key laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Certified Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Certified Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Nitrile Gloves | Chemical-Resistant Lab Coat | Certified Chemical Fume Hood |
| Handling Waste | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Lab Coat & Apron | Well-Ventilated Area |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow minimizes the risk of exposure at every stage of the process.
Step 1: Pre-Handling Safety Check
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates proper function.
-
Safety Equipment Location: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.
-
Gather Materials: Ensure all necessary equipment and spill cleanup materials are within the fume hood before introducing the chemical.
Step 2: Donning PPE
Follow a specific sequence to ensure complete coverage:
-
Don lab coat and any additional body protection.
-
Put on the first pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations within the fume hood, at least 6 inches from the sash opening.
-
Handle the solid compound carefully to avoid generating dust.[11][12]
-
If a spill occurs, immediately alert others in the area and follow your institution's established spill cleanup procedures.
Step 4: Doffing PPE
Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Step 5: Waste Disposal
-
Dispose of all contaminated materials, including gloves, weigh paper, and pipette tips, in a designated hazardous waste container.[1]
-
The chemical waste itself must be disposed of according to local, state, and federal regulations.[10][11] Do not pour chemical waste down the drain.[1][10]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of the safe handling procedure.
Caption: Workflow for Safely Handling this compound.
In Case of Emergency
Immediate and correct action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][13]
By integrating this expert-level understanding of hazards with meticulous operational procedures, you build a resilient culture of safety. This approach not only protects you and your team but also ensures the integrity and success of your vital research.
References
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- Nitrile Gloves: Reliable Protection Against Chemicals and P
- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove. [Link]
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- Safety Data Sheet - Baybond® PU 403. Covestro Solution Center. [Link]
- This compound | 1363383-13-4. Arctom Scientific. [Link]
- 4-Cyanothiazole GHS Classific
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
